molecular formula C25H49NO4 B3060342 Stearoylcarnitine CAS No. 25597-09-5

Stearoylcarnitine

货号: B3060342
CAS 编号: 25597-09-5
分子量: 427.7 g/mol
InChI 键: FNPHNLNTJNMAEE-HSZRJFAPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-octadecanoyl-L-carnitine is an O-acyl-L-carnitine in which the acyl group is specified as stearoyl (octadecanoyl). It has a role as a human metabolite. It is a saturated fatty acyl-L-carnitine and a long-chain fatty acyl-L-carnitine. It is functionally related to an octadecanoic acid.

属性

IUPAC Name

(3R)-3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3/t23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPHNLNTJNMAEE-HSZRJFAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H49NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314733
Record name (-)-Stearoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25597-09-5
Record name (-)-Stearoylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25597-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Stearoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of Stearoylcarnitine in Mitochondrial Beta-Oxidation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoylcarnitine (C18:0), a long-chain acylcarnitine, is a critical intermediate in the mitochondrial transport of stearic acid, a saturated fatty acid, for subsequent beta-oxidation. Its primary role is to facilitate the entry of long-chain fatty acids into the mitochondrial matrix, a key step in cellular energy production. However, the accumulation of this compound and other long-chain acylcarnitines is increasingly recognized as a hallmark of mitochondrial dysfunction and is implicated in the pathophysiology of various metabolic diseases, including type 2 diabetes and cardiovascular disease. This guide provides a comprehensive overview of the role of this compound in mitochondrial beta-oxidation, its association with disease states, quantitative data on its levels in different conditions, detailed experimental protocols for its analysis, and a visualization of the relevant metabolic and signaling pathways.

The Fundamental Role of this compound in Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is the primary pathway for the degradation of fatty acids to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids. The carnitine shuttle system is responsible for transporting these fatty acids into the mitochondrial matrix, and this compound is a key player in this process for stearic acid.

The transport process involves three key enzymes:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of stearoyl-CoA and L-carnitine into this compound and Coenzyme A.

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of this compound into the mitochondrial matrix in exchange for a molecule of free carnitine.

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 converts this compound back to stearoyl-CoA and L-carnitine within the matrix. The regenerated stearoyl-CoA can then undergo beta-oxidation.

Under normal physiological conditions, this process is tightly regulated to match the rate of fatty acid oxidation with the energy demands of the cell.

This compound Accumulation as an Indicator of Mitochondrial Dysfunction

An imbalance between the uptake of fatty acids into the mitochondria and their subsequent oxidation can lead to the accumulation of long-chain acylcarnitines, including this compound. This accumulation is often indicative of incomplete or stalled beta-oxidation and is associated with mitochondrial dysfunction.[1] Elevated levels of this compound have been observed in various pathological conditions, suggesting that it may not only be a biomarker but also a contributor to disease progression.[2]

Quantitative Data on this compound Levels in Disease

The following tables summarize the quantitative data on this compound concentrations in plasma/serum across various metabolic diseases as reported in peer-reviewed studies. These values highlight the consistent elevation of this compound in disease states compared to healthy controls.

Table 1: Plasma/Serum this compound Concentrations in Type 2 Diabetes (T2D) and Prediabetic Conditions

ConditionThis compound Concentration (µM)Fold Change vs. Healthy ControlsReference
Normal Glucose Tolerance (NGT)0.25 ± 0.08-[3]
Impaired Glucose Tolerance (IGT)0.28 ± 0.101.12[3]
Type 2 Diabetes (T2D)0.30 ± 0.121.20[3]
Obese vs. Lean ControlsElevated in Obese-[4]

Table 2: Plasma/Serum this compound Concentrations in Cardiovascular Disease (CVD)

ConditionThis compound Concentration (µM)Fold Change vs. Healthy ControlsReference
Coronary Artery Disease (CAD)Significantly elevated in CAD patients-[5]
T2DM with CVD vs. T2DM without CVDElevated in T2DM with CVD-[6]

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a common method for the quantitative analysis of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plasma samples

  • Internal Standard (IS): Deuterated this compound (e.g., d3-stearoylcarnitine)

  • Methanol (B129727), Acetonitrile (LC-MS grade)

  • Formic acid

  • n-butanol

  • Acetyl chloride

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add a known amount of the deuterated internal standard solution.

    • Add 300 µL of cold methanol to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.[7]

    • Transfer the supernatant to a new tube.

  • Derivatization (Butylation):

    • Dry the supernatant under a gentle stream of nitrogen.

    • Add 100 µL of 3N butanolic-HCl (prepared by adding acetyl chloride to n-butanol).[8]

    • Incubate at 65°C for 20 minutes.[9]

    • Dry the butylated sample under nitrogen.

  • Sample Clean-up (Optional, using SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a low-organic solvent to remove interferences.

    • Elute the acylcarnitines with a high-organic solvent containing a small amount of acid.

  • LC-MS/MS Analysis:

    • Reconstitute the dried residue in the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • LC Separation: Use a C18 reversed-phase column.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Employ a gradient elution from low to high organic phase to separate the acylcarnitines.[9]

    • MS/MS Detection:

      • Use ESI in positive ion mode.

      • Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 456.4 -> 85.1) and its internal standard.[9]

  • Data Analysis:

    • Quantify this compound by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of this compound.

Mitochondrial Fatty Acid Oxidation (FAO) Assay

This assay measures the rate of fatty acid oxidation in isolated mitochondria or cultured cells.

Materials:

  • Isolated mitochondria or cultured cells

  • Assay Buffer (e.g., containing KH2PO4, MgCl2, KCl, and fatty-acid-free BSA)

  • Substrate: Stearic acid conjugated to BSA

  • L-carnitine

  • Malate (B86768)

  • ADP

  • Oxygen consumption measurement system (e.g., Seahorse XF Analyzer or a Clark-type oxygen electrode)

Procedure:

  • Mitochondria Isolation/Cell Culture:

    • Isolate mitochondria from tissues of interest using differential centrifugation.

    • For cell-based assays, seed cells in a microplate and allow them to adhere.[10]

  • Assay Setup:

    • Resuspend isolated mitochondria in the assay buffer.

    • For cells, replace the culture medium with the assay buffer.

  • Initiation of the Reaction:

    • Add stearate-BSA conjugate, L-carnitine, and malate to the mitochondria or cells.

  • Measurement of Oxygen Consumption:

    • Monitor the rate of oxygen consumption. The rate of oxygen consumption is directly proportional to the rate of fatty acid oxidation.

  • Data Analysis:

    • Calculate the rate of oxygen consumption per milligram of mitochondrial protein or per number of cells. Compare the rates under different experimental conditions (e.g., with and without inhibitors).

CPT2 Enzyme Activity Assay

This assay measures the activity of CPT2 in cell or tissue lysates.

Materials:

  • Cell or tissue homogenates

  • Reaction Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Substrate: Palmitoylcarnitine (B157527) (as a representative long-chain acylcarnitine)

  • Coenzyme A (CoA)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue homogenates in a suitable lysis buffer.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • In a microplate well, add the reaction buffer containing DTNB.

    • Add the cell/tissue homogenate.

    • Initiate the reaction by adding palmitoylcarnitine and CoA.

  • Measurement:

    • CPT2 will convert palmitoylcarnitine and CoA to palmitoyl-CoA and carnitine. The free CoA produced will react with DTNB to form a yellow-colored product.

    • Measure the increase in absorbance at 412 nm over time.[11]

  • Data Analysis:

    • Calculate the CPT2 activity based on the rate of change in absorbance and the molar extinction coefficient of the DTNB product. Express the activity as nmol/min/mg of protein.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving this compound

Accumulation of long-chain acylcarnitines, including this compound, can activate pro-inflammatory signaling pathways and impair insulin (B600854) signaling.

This compound This compound (Accumulation) PKC Protein Kinase C (PKC) This compound->PKC JNK_ERK JNK/ERK This compound->JNK_ERK NFkB NF-κB PKC->NFkB activates IRS Insulin Receptor Substrate (IRS) PKC->IRS inhibits Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation induces JNK_ERK->NFkB activates JNK_ERK->IRS inhibits InsulinSignaling Insulin Signaling (Impaired) IRS->InsulinSignaling leads to

Caption: Pro-inflammatory and insulin signaling pathways affected by this compound.

Experimental Workflow for Acylcarnitine Profiling

The following diagram outlines a typical workflow for the analysis of acylcarnitines from biological samples.

SampleCollection Sample Collection (e.g., Plasma, Tissue) ProteinPrecipitation Protein Precipitation (e.g., with Methanol) SampleCollection->ProteinPrecipitation Derivatization Derivatization (Butylation) ProteinPrecipitation->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS DataProcessing Data Processing (Peak Integration, Normalization) LCMS->DataProcessing StatisticalAnalysis Statistical Analysis DataProcessing->StatisticalAnalysis Interpretation Biological Interpretation StatisticalAnalysis->Interpretation

Caption: Experimental workflow for acylcarnitine metabolomics analysis.

Conclusion

This compound is an indispensable molecule for the mitochondrial beta-oxidation of stearic acid. However, its accumulation serves as a critical biomarker for mitochondrial dysfunction and is increasingly implicated in the pathogenesis of metabolic diseases. The quantitative analysis of this compound, alongside other acylcarnitines, provides valuable insights into the metabolic state of an individual and holds promise for the diagnosis and monitoring of disease progression. The detailed experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers and drug development professionals working to understand and target the intricate role of this compound in health and disease.

References

An In-depth Technical Guide to the Stearoylcarnitine Synthesis Pathway from Stearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoylcarnitine, a long-chain acylcarnitine, plays a crucial role in cellular energy metabolism by facilitating the transport of stearic acid into the mitochondrial matrix for subsequent β-oxidation. The synthesis of this compound is a multi-step enzymatic process that is vital for fatty acid utilization, particularly in metabolically active tissues such as the liver, heart, and skeletal muscle. Dysregulation of this pathway is implicated in various metabolic disorders, including insulin (B600854) resistance and cardiovascular disease. This technical guide provides a comprehensive overview of the this compound synthesis pathway, detailing the enzymatic reactions, cellular localization, and key regulatory mechanisms. Furthermore, it presents detailed experimental protocols for the quantification of this compound and the assessment of key enzyme activities, along with a compilation of available quantitative data to support research and drug development endeavors in this field.

Introduction

The catabolism of long-chain fatty acids is a fundamental source of cellular energy. However, the inner mitochondrial membrane is impermeable to these molecules in their free form. The carnitine shuttle system serves as the essential transport mechanism, and the formation of acylcarnitines is the rate-limiting step in this process. Stearic acid (C18:0), a common saturated fatty acid, must be converted to its carnitine derivative, this compound, to enter the mitochondria for β-oxidation. This guide elucidates the core biochemical steps involved in the synthesis of this compound from stearic acid.

The this compound Synthesis Pathway

The synthesis of this compound from stearic acid involves a two-step enzymatic process:

Step 1: Activation of Stearic Acid to Stearoyl-CoA

The first committed step is the activation of stearic acid to its coenzyme A (CoA) thioester, stearoyl-CoA. This reaction is catalyzed by Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1) and other long-chain acyl-CoA synthetases.[1][2] The reaction consumes one molecule of ATP, which is cleaved to AMP and pyrophosphate (PPi).

  • Reaction: Stearic Acid + CoA + ATP → Stearoyl-CoA + AMP + PPi

  • Enzyme: Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1)[1][2]

  • Cellular Localization: ACSL1 is primarily located on the outer mitochondrial membrane, the endoplasmic reticulum, and peroxisomal membranes.[1]

Step 2: Formation of this compound

The acyl group from stearoyl-CoA is then transferred to L-carnitine to form this compound. This reversible reaction is catalyzed by Carnitine Palmitoyltransferase 1 (CPT1) .[3]

  • Reaction: Stearoyl-CoA + L-Carnitine ↔ this compound + CoA

  • Enzyme: Carnitine Palmitoyltransferase 1 (CPT1)[3]

  • Cellular Localization: CPT1 is an integral protein of the outer mitochondrial membrane.[3]

Once synthesized, this compound is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). In the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) catalyzes the reverse reaction, converting this compound back to stearoyl-CoA and L-carnitine. The regenerated stearoyl-CoA can then enter the β-oxidation pathway.

Mandatory Visualization: this compound Synthesis Pathway

Stearoylcarnitine_Synthesis_Pathway Stearic_Acid Stearic Acid Stearoyl_CoA Stearoyl-CoA Stearic_Acid->Stearoyl_CoA ACSL1 This compound This compound Stearoyl_CoA->this compound CPT1 AMP_PPi AMP + PPi Stearoyl_CoA->AMP_PPi Mitochondrial_Matrix Mitochondrial Matrix (β-oxidation) This compound->Mitochondrial_Matrix CoA_out CoA This compound->CoA_out ATP ATP ATP->Stearoyl_CoA CoA_in CoA CoA_in->Stearoyl_CoA Carnitine L-Carnitine Carnitine->this compound

Caption: The enzymatic pathway for the synthesis of this compound from stearic acid.

Data Presentation: Quantitative Insights

Quantitative data for the this compound synthesis pathway is crucial for building kinetic models and understanding its regulation. The following tables summarize available data. Note: Specific kinetic data for stearic acid and stearoyl-CoA are limited in the literature; therefore, data for the closely related and well-studied palmitic acid (C16:0) and palmitoyl-CoA are provided as an approximation.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateOrganism/TissueKmVmaxReference(s)
ACSL1 Palmitic Acid3T3-L1 AdipocytesNot ReportedACSL1 is ~10-fold more active toward C16:0 than C24:0[4]
Stearic AcidData not availableData not availableData not available
CPT1 Palmitoyl-CoARat Heart Mitochondria49% of control in aged rats60% of control in aged rats[5]
Palmitoyl-CoASCD1-/- Mouse Liver35.1 ± 1.4 µM (for carnitine)260.76 nmol/min/mg protein[6]
Stearoyl-CoAData not availableData not availableData not available

Table 2: Intracellular Metabolite Concentrations

MetaboliteTissueConditionConcentrationReference(s)
Stearic Acid Human LiverNonalcoholic Fatty LiverIncreased vs. control[7]
Human Skeletal Muscle-Data not available
Stearoyl-CoA Mouse Skeletal Muscle (Soleus)SCD1-/-Decreased by 27% vs. wild-type[8]
Mouse Skeletal Muscle (Gastrocnemius)SCD1-/-Increased by 40% vs. wild-type[8]
This compound Rat LiverAfter partial hepatectomyIncreased with starvation[9]
Human Skeletal Muscle-Data not available

Experimental Protocols

Accurate measurement of this compound and the activity of its synthesizing enzymes is fundamental for research in this area.

Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of this compound from tissue samples.

4.1.1. Sample Preparation (Tissue)

  • Weigh approximately 5 mg of frozen tissue into a pre-chilled 1.5 mL microcentrifuge tube.[10]

  • Add 1 mL of ice-cold 80/20 methanol/water.[10]

  • Add a known amount of an appropriate isotopically labeled internal standard (e.g., d3-stearoylcarnitine).

  • Homogenize the tissue using a bead-beating homogenizer (e.g., 60 seconds at 4.5 m/s). Keep the sample cold.[10]

  • Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet debris.[10]

  • Transfer the supernatant to a new tube and dry it using a vacuum concentrator or lyophilizer.

4.1.2. Derivatization (Butylation)

  • To the dried extract, add 100 µL of n-butanol containing 5% (v/v) acetyl chloride.[4]

  • Incubate at 60°C for 20 minutes with shaking.[4]

  • Evaporate the butanol to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the sample in an appropriate volume (e.g., 100-200 µL) of the initial mobile phase (e.g., methanol/water).[4]

4.1.3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small percentage of formic acid (e.g., 0.1%), is typical.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and its internal standard. A common fragment ion for acylcarnitines is m/z 85.[4]

Mandatory Visualization: Experimental Workflow for this compound Quantification

Experimental_Workflow Start Start: Frozen Tissue Sample Homogenization Homogenization (in 80% Methanol) Start->Homogenization Centrifugation Centrifugation (20,000 x g, 4°C) Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying (Vacuum Concentrator) Supernatant_Collection->Drying Derivatization Derivatization (Butylation) Drying->Derivatization Reconstitution Reconstitution (Mobile Phase) Derivatization->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: A typical workflow for the quantification of this compound from tissue samples.

Acyl-CoA Synthetase (ACSL) Activity Assay

This protocol describes a common radiometric assay for measuring ACSL activity.

  • Reaction Mixture: Prepare a reaction mixture containing ATP, coenzyme A, MgCl₂, and a radiolabeled fatty acid (e.g., [¹⁴C]stearic acid) bound to bovine serum albumin (BSA).[1]

  • Sample: Use cell lysates or isolated membrane fractions.

  • Incubation: Incubate the sample with the reaction mixture at 37°C for a defined period.

  • Stopping the Reaction: Terminate the reaction by adding an acidic solution.

  • Extraction: Extract the lipids using a suitable organic solvent system (e.g., Dole's reagent: isopropanol/heptane/1N H₂SO₄).

  • Phase Separation: Separate the aqueous and organic phases by centrifugation. The radiolabeled acyl-CoA will be in the aqueous phase, while the unreacted fatty acid will be in the organic phase.

  • Quantification: Measure the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.[1]

Carnitine Palmitoyltransferase (CPT) Activity Assay

A common method for measuring CPT activity is the forward radioisotopic assay.

  • Sample: Use isolated mitochondria or cell/tissue homogenates.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., HEPES, pH 7.4), BSA, palmitoyl-CoA (or stearoyl-CoA), and radiolabeled L-carnitine (e.g., L-[³H]carnitine).[11]

  • Reaction Initiation: Start the reaction by adding the sample to the pre-warmed reaction mixture.

  • Incubation: Incubate at 37°C for a defined time (e.g., 5-15 minutes).[11]

  • Stopping the Reaction: Terminate the reaction by adding a strong acid, such as perchloric acid.[11]

  • Extraction: Extract the radiolabeled acylcarnitine product using an organic solvent like butanol.[11]

  • Quantification: Measure the radioactivity in the organic phase by liquid scintillation counting.

Conclusion

The synthesis of this compound is a pivotal process in fatty acid metabolism, enabling the transport of stearic acid into the mitochondria for energy production. This guide has provided a detailed overview of the enzymatic pathway, presented available quantitative data, and offered robust experimental protocols for its investigation. A deeper understanding of this pathway and its regulation is essential for the development of novel therapeutic strategies for a range of metabolic diseases. Further research is warranted to elucidate the specific kinetics of the involved enzymes with stearic acid and its derivatives and to accurately quantify the in vivo concentrations of these metabolites in various physiological and pathological states.

References

An In-depth Technical Guide to the Endogenous Metabolism and Degradation of Stearoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Stearoylcarnitine (C18:0) is an endogenous long-chain acylcarnitine, an ester of carnitine and stearic acid. It is a critical intermediate in cellular energy metabolism, primarily serving as the transport form of stearic acid for its translocation from the cytosol into the mitochondrial matrix, where it undergoes β-oxidation to produce ATP. The metabolism of this compound is tightly regulated and involves a series of enzymatic steps collectively known as the carnitine shuttle. Dysregulation of this compound metabolism is implicated in various metabolic disorders, including type 2 diabetes, cardiovascular disease, and inborn errors of metabolism.[1][2][3] This guide provides a comprehensive overview of the formation, transport, and degradation of this compound, details common experimental protocols for its study, and presents key quantitative data.

The Carnitine Shuttle: Formation and Mitochondrial Transport

The journey of stearic acid from the cytosol to the mitochondrial matrix for oxidation is facilitated by the carnitine shuttle. This process is essential as the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA esters like stearoyl-CoA.[4][5][6][7]

2.1 Activation of Stearic Acid

Before it can be metabolized, cytosolic stearic acid must first be activated. This reaction is catalyzed by long-chain acyl-CoA synthetase (ACS) on the outer mitochondrial membrane, which attaches coenzyme A (CoA) to stearic acid, forming stearoyl-CoA. This activation step consumes the equivalent of two ATP molecules.[4][6]

2.2 Formation of this compound

The rate-limiting step of long-chain fatty acid oxidation is the conversion of stearoyl-CoA to this compound.[8][9] This transesterification reaction is catalyzed by Carnitine Palmitoyltransferase 1 (CPT1) , an enzyme located on the outer mitochondrial membrane.[4][8][10][11] CPT1 exchanges the CoA moiety of stearoyl-CoA with L-carnitine.[12]

  • Reaction: Stearoyl-CoA + L-Carnitine ⇌ this compound + Coenzyme A

  • Enzyme: Carnitine Palmitoyltransferase 1 (CPT1)

  • Location: Outer mitochondrial membrane

CPT1 activity is a crucial regulatory point, primarily inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[8][10] This inhibition ensures that fatty acid oxidation is suppressed when fatty acid synthesis is active.

2.3 Mitochondrial Translocation

Once formed, this compound is transported across the inner mitochondrial membrane into the matrix by the Carnitine-Acylcarnitine Translocase (CACT) .[4][13][14] CACT functions as an antiporter, exchanging one molecule of this compound from the intermembrane space for one molecule of free carnitine from the matrix.[4][6]

Degradation of this compound and β-Oxidation

Inside the mitochondrial matrix, this compound is converted back to stearoyl-CoA to enter the β-oxidation spiral.

3.1 Reformation of Stearoyl-CoA

Carnitine Palmitoyltransferase 2 (CPT2) , located on the matrix side of the inner mitochondrial membrane, catalyzes the reverse reaction of CPT1.[4][13][14] It transfers the stearoyl group from this compound back to a molecule of mitochondrial CoA, reforming stearoyl-CoA and releasing free L-carnitine.[4] The liberated L-carnitine is then transported back to the intermembrane space by CACT to be reused.[4][6]

  • Reaction: this compound + Coenzyme A ⇌ Stearoyl-CoA + L-Carnitine

  • Enzyme: Carnitine Palmitoyltransferase 2 (CPT2)

  • Location: Inner mitochondrial membrane (matrix side)

G cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_ims Intermembrane Space cluster_matrix Mitochondrial Matrix Stearic_Acid Stearic Acid Stearoyl_CoA_cyto Stearoyl-CoA Stearic_Acid->Stearoyl_CoA_cyto Acyl-CoA Synthetase (ATP -> AMP) Stearoylcarnitine_cyto This compound Stearoyl_CoA_cyto->Stearoylcarnitine_cyto CPT1 (CoA out) Carnitine_cyto L-Carnitine Stearoylcarnitine_ims This compound Stearoylcarnitine_cyto->Stearoylcarnitine_ims OMM Pore Stearoylcarnitine_matrix This compound Stearoylcarnitine_ims->Stearoylcarnitine_matrix CACT Carnitine_ims L-Carnitine Carnitine_ims->Carnitine_cyto OMM Pore Stearoyl_CoA_matrix Stearoyl-CoA Stearoylcarnitine_matrix->Stearoyl_CoA_matrix CPT2 (CoA in) Beta_Oxidation β-Oxidation Spiral Stearoyl_CoA_matrix->Beta_Oxidation Carnitine_matrix->Carnitine_ims CACT

Figure 1: The Carnitine Shuttle Pathway for this compound.

3.2 Mitochondrial β-Oxidation

Stearoyl-CoA, an 18-carbon saturated fatty acyl-CoA, undergoes nine cycles of β-oxidation in the mitochondrial matrix.[13][15] Each cycle consists of four enzymatic reactions that shorten the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.[5][13]

The four steps of each β-oxidation cycle are:

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.

  • Thiolysis: Ketoacyl-CoA thiolase cleaves the two-carbon acetyl-CoA unit.

After 8 cycles, the final 4-carbon chain is cleaved in the 9th cycle to produce two molecules of acetyl-CoA. The resulting acetyl-CoA enters the citric acid cycle, while NADH and FADH₂ donate electrons to the electron transport chain to drive ATP synthesis.[5]

G Stearoyl_CoA Stearoyl-CoA (C18) Cycle1 Cycle 1 Stearoyl_CoA->Cycle1 Palmitoyl_CoA Palmitoyl-CoA (C16) Cycle1->Palmitoyl_CoA Products1 Acetyl-CoA FADH₂ NADH Cycle1->Products1 Cycle2 Cycle 2 Palmitoyl_CoA->Cycle2 Myristoyl_CoA Myristoyl-CoA (C14) Cycle2->Myristoyl_CoA Products2 Acetyl-CoA FADH₂ NADH Cycle2->Products2 Myristoyl_CoA->MoreCycles Butyryl_CoA Butyryl-CoA (C4) MoreCycles->Butyryl_CoA Cycle9 Cycle 9 Butyryl_CoA->Cycle9 Acetyl_CoA_final 2 x Acetyl-CoA (C2) Cycle9->Acetyl_CoA_final Products_total Total Products: 9 Acetyl-CoA 8 FADH₂ 8 NADH

Figure 2: Mitochondrial β-Oxidation of Stearoyl-CoA.

Quantitative Data

Quantitative analysis of acylcarnitines is crucial for diagnosing metabolic disorders and for research into metabolic pathways. The following tables summarize relevant quantitative information.

Table 1: Enzymes in this compound Metabolism

Enzyme Gene Location Substrates Products Inhibitors
Long-Chain Acyl-CoA Synthetase (ACSL) ACSL1,3,4,5,6 Outer Mitochondrial Membrane, ER Stearic Acid, CoA, ATP Stearoyl-CoA, AMP, PPi -
Carnitine Palmitoyltransferase 1 (CPT1) CPT1A, CPT1B, CPT1C Outer Mitochondrial Membrane Stearoyl-CoA, L-Carnitine This compound, CoA Malonyl-CoA, Etomoxir[16]
Carnitine-Acylcarnitine Translocase (CACT) SLC25A20 Inner Mitochondrial Membrane This compound, L-Carnitine - -
Carnitine Palmitoyltransferase 2 (CPT2) CPT2 Inner Mitochondrial Membrane This compound, CoA Stearoyl-CoA, L-Carnitine -

| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | ACADVL | Inner Mitochondrial Membrane | Stearoyl-CoA, FAD | trans-Δ²-Octadecenoyl-CoA, FADH₂ | - |

Experimental Protocols

5.1 Protocol 1: Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound and other acylcarnitines in biological matrices like plasma, serum, or tissue homogenates.[17][18][19]

Principle: Stable isotope-labeled internal standards are added to the sample for accurate quantification. Acylcarnitines are extracted and separated from other matrix components using liquid chromatography (LC) and then detected and quantified by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).[17][20]

Methodology:

  • Sample Preparation:

    • To 50 µL of plasma or tissue homogenate, add an internal standard solution containing a known concentration of labeled acylcarnitines (e.g., d3-stearoylcarnitine).

    • Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the protein.[19]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[17]

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B over 10-15 minutes to separate acylcarnitines based on chain length and polarity.[17]

    • Flow Rate: 0.3 - 0.5 mL/min.

  • MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor the transition of the precursor ion (the m/z of this compound) to a specific product ion (typically m/z 85, characteristic of the carnitine moiety).

    • Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

G Sample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standards (d3-Stearoylcarnitine) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quantify Data Analysis & Quantification MS->Quantify G Cells Culture Cells or Isolate Mitochondria AddSubstrate Incubate with [1-¹⁴C]-Palmitate-BSA and L-Carnitine Cells->AddSubstrate Incubate Incubate at 37°C (1-2 hours) AddSubstrate->Incubate Terminate Terminate Reaction (Perchloric Acid) Incubate->Terminate Centrifuge Centrifuge to Pellet Precipitate Terminate->Centrifuge Collect Collect Supernatant (Contains ¹⁴C-ASMs) Centrifuge->Collect Count Scintillation Counting Collect->Count Normalize Normalize to Protein Content Count->Normalize

References

Stearoylcarnitine's Role in Cellular Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoylcarnitine (C18), a long-chain acylcarnitine, is a pivotal intermediate in cellular energy metabolism. It is formed during the transport of stearic acid, a saturated fatty acid, into the mitochondrial matrix for subsequent β-oxidation and ATP production. While essential for energy homeostasis, the accumulation of this compound and other long-chain acylcarnitines is increasingly recognized as a hallmark of metabolic dysregulation. Elevated levels of this compound are associated with impaired mitochondrial function, insulin (B600854) resistance, and cardiovascular disease. This technical guide provides a comprehensive overview of the function of this compound in cellular energy homeostasis, detailing its metabolic roles, impact on signaling pathways, and its implications in various pathological states. This document includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of relevant biological pathways and workflows.

Introduction: The Dual Role of this compound

This compound is an ester of carnitine and stearic acid, an 18-carbon saturated fatty acid. Its primary physiological function is to facilitate the transport of stearic acid across the inner mitochondrial membrane, a critical step for its breakdown through β-oxidation to generate acetyl-CoA for the Krebs cycle and subsequent ATP synthesis.[1] This process, known as the carnitine shuttle, is fundamental for energy production, particularly in tissues with high energy demands like the heart and skeletal muscle.

However, a growing body of evidence suggests that the accumulation of this compound and other long-chain acylcarnitines can be detrimental to cellular health.[1] This accumulation can occur when the rate of fatty acid influx into the mitochondria exceeds the capacity of the β-oxidation pathway, leading to a state of "mitochondrial stress."[2] Elevated levels of this compound have been shown to directly impair mitochondrial function, reduce ATP production, and contribute to the pathophysiology of metabolic diseases.[1]

Quantitative Data on this compound Levels

The concentration of this compound in tissues and circulation can vary significantly depending on the metabolic state and the presence of disease. The following tables summarize quantitative data on this compound levels from various studies.

Condition Tissue/Fluid Change in this compound Level Fold Change/Concentration Reference
Early Neonatal Period (first week)Dried Blood SpotsIncrease12% increase[3]
High-Intensity ExerciseSkeletal MuscleIncrease in total long-chain acylcarnitinesNot specified for this compound alone[4]
Prostate CancerProstate TissueIncrease in cancerous vs. benign tissueSignificantly higher[5]
Non-Alcoholic Fatty Liver Disease (NAFLD)LiverImplied increase due to impaired β-oxidationNot specified[6][7]

Table 1: Changes in this compound Levels in Various Physiological and Pathological States.

Cell Line/Model Treatment Parameter Measured Result Reference
Zebrafish EmbryosThis compound (C18)ATP LevelsSignificantly reduced[1]
Zebrafish EmbryosThis compound (C18)Mitochondrial FunctionSignificantly reduced[1]
HT29 Colorectal Cancer CellsPalmitoylcarnitine (C16)Cell SurvivalDecreased[3]
PC3 Prostate Cancer CellsPalmitoylcarnitine (C16)IL-6 Gene ExpressionIncreased[5]
PC3 Prostate Cancer CellsPalmitoylcarnitine (C16)Calcium InfluxRapid increase[5]

Table 2: Effects of Long-Chain Acylcarnitines in In Vitro and In Vivo Models.

Signaling Pathways Influenced by this compound

The accumulation of long-chain acylcarnitines, including this compound, can modulate key signaling pathways involved in cellular energy sensing and metabolism.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a critical energy sensor that is activated in response to an increase in the cellular AMP:ATP ratio, signaling a low energy state. While a direct, specific effect of this compound on AMPK phosphorylation has yet to be fully elucidated, the mitochondrial dysfunction and reduced ATP production caused by elevated long-chain acylcarnitines can indirectly lead to AMPK activation as a compensatory mechanism. However, in some contexts of chronic lipid overload, impaired AMPK signaling is observed.

AMPK_Pathway This compound Elevated This compound Mito_Dysfunction Mitochondrial Dysfunction This compound->Mito_Dysfunction ATP_Reduction Reduced ATP Production Mito_Dysfunction->ATP_Reduction AMP_ATP_Ratio Increased AMP:ATP Ratio ATP_Reduction->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Catabolism Increased Catabolism (e.g., Glycolysis, FAO) AMPK->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis) AMPK->Anabolism

Indirect activation of AMPK by this compound-induced energy stress.

Peroxisome Proliferator-Activated Receptor α (PPARα) Signaling

PPARα is a nuclear receptor that acts as a major transcriptional regulator of genes involved in fatty acid oxidation.[8] Long-chain fatty acids and their derivatives, including acylcarnitines, can act as ligands for PPARα.[9] Activation of PPARα leads to the upregulation of genes encoding for enzymes involved in fatty acid transport (e.g., CPT1A) and β-oxidation.[8][9] This suggests a feedback mechanism where an accumulation of this compound could potentially signal for an increased capacity to metabolize fatty acids.

PPARa_Pathway This compound This compound PPARa PPARα This compound->PPARa Ligand PPRE PPRE (in target gene promoters) PPARa->PPRE Binds as heterodimer with RXR RXR RXR RXR->PPRE Target_Genes Upregulation of Target Genes (e.g., CPT1A, PDK4) PPRE->Target_Genes FAO Increased Fatty Acid Oxidation Capacity Target_Genes->FAO

PPARα signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of this compound.

Measurement of Mitochondrial Respiration

This protocol describes the measurement of oxygen consumption rate (OCR) in isolated mitochondria or permeabilized cells in response to this compound using a Seahorse XFe96 Analyzer.

Materials:

  • Isolated mitochondria or permeabilized cells (e.g., cardiomyocytes)

  • Seahorse XF96 Analyzer and consumables

  • Mitochondrial assay solution (MAS)

  • This compound stock solution

  • Substrates and inhibitors: ADP, oligomycin (B223565), FCCP, rotenone/antimycin A

  • Bovine serum albumin (BSA), fatty acid-free

Procedure:

  • Preparation of this compound-BSA Conjugate: Dissolve this compound in ethanol (B145695) and conjugate to fatty acid-free BSA in MAS to ensure solubility and cellular uptake.

  • Mitochondria/Cell Plating: Adhere isolated mitochondria or permeabilized cells to the bottom of a Seahorse XF96 cell culture microplate.

  • Assay Setup: Hydrate the sensor cartridge overnight. On the day of the assay, replace the calibrant with fresh assay medium. Load the injection ports of the sensor cartridge with the desired compounds (e.g., this compound, ADP, oligomycin, FCCP, rotenone/antimycin A).

  • Measurement of OCR: Place the cell plate in the Seahorse analyzer. After an initial equilibration period, measure the basal OCR. Subsequently, inject this compound and monitor the change in OCR. Further injections of ADP (to measure state 3 respiration), oligomycin (to measure ATP-linked respiration), FCCP (to measure maximal respiration), and rotenone/antimycin A (to measure non-mitochondrial respiration) can be performed to dissect the specific effects on the electron transport chain.[10][11]

  • Data Analysis: Normalize OCR data to the amount of protein or number of cells per well. Analyze the changes in basal respiration, ATP production, maximal respiration, and spare respiratory capacity in response to this compound.

Mito_Respiration_Workflow Start Prepare this compound-BSA Conjugate Plate Plate Isolated Mitochondria or Permeabilized Cells Start->Plate Setup Setup Seahorse Analyzer (Hydrate Cartridge, Load Drugs) Plate->Setup Measure Measure Oxygen Consumption Rate (OCR) Setup->Measure Analyze Analyze OCR Parameters Measure->Analyze

Workflow for measuring mitochondrial respiration.

Western Blot for Phospho-AMPK

This protocol details the detection of AMPK activation by measuring the phosphorylation of its α-subunit at Threonine 172 (Thr172) in cells treated with this compound.

Materials:

  • Cell culture (e.g., H9c2 cardiomyocytes)

  • This compound-BSA conjugate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to desired confluency and treat with this compound-BSA conjugate for a specified time course. Include a positive control (e.g., AICAR) and a vehicle control.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total AMPKα to normalize the phospho-AMPK signal.[12][13]

qPCR for PPARα Target Gene Expression

This protocol describes the quantification of mRNA levels of PPARα target genes, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Pyruvate Dehydrogenase Kinase 4 (PDK4), in cells treated with this compound.

Materials:

  • Cell culture (e.g., HepG2 hepatocytes)

  • This compound-BSA conjugate

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (CPT1A, PDK4) and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Cell Treatment: Treat cells with this compound-BSA conjugate for a specified duration. Include a positive control (e.g., a PPARα agonist like WY14643) and a vehicle control.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using primers for the target genes and the housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[8][9]

Cellular Uptake of Radiolabeled this compound

This protocol outlines a method to measure the uptake of this compound into cultured cells using a radiolabeled form.

Materials:

  • Cell culture (e.g., C2C12 myotubes)

  • Radiolabeled [³H]- or [¹⁴C]-stearoylcarnitine

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Ice-cold stop solution (e.g., PBS with a high concentration of unlabeled L-carnitine)

  • Cell lysis buffer

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Seeding: Plate cells in multi-well plates and grow to confluency.

  • Uptake Assay: Wash the cells with pre-warmed uptake buffer. Initiate the uptake by adding the uptake buffer containing radiolabeled this compound.

  • Time Course: Incubate the cells for various time points (e.g., 1, 5, 10, 30 minutes) at 37°C.

  • Stopping the Uptake: Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold stop solution.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein content of the cell lysate. Determine the rate of uptake over time.[14][15]

Conclusion

This compound is a critical molecule in cellular energy homeostasis, with its primary role being the facilitation of long-chain fatty acid transport for β-oxidation. However, its accumulation is a double-edged sword, serving as a potential indicator and contributor to metabolic diseases. The dysregulation of this compound levels can lead to mitochondrial dysfunction, altered cellular signaling, and ultimately, cellular damage. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted role of this compound and to explore its potential as a biomarker and therapeutic target in a range of metabolic disorders. A deeper understanding of the mechanisms governing this compound homeostasis is crucial for the development of novel strategies to combat metabolic diseases.

References

The Genesis of Understanding: A Technical Guide to the History and Discovery of Long-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the scientific journey of understanding long-chain acylcarnitines, from the initial discovery of their parent molecule, L-carnitine, to their contemporary role as critical biomarkers and bioactive molecules in metabolic diseases. This document provides a historical narrative, quantitative data for reference, detailed experimental protocols, and visualizations of key metabolic and experimental pathways.

A Century of Discovery: The History of Long-Chain Acylcarnitines

The story of long-chain acylcarnitines is intrinsically linked to the discovery and characterization of L-carnitine. Initially isolated from muscle tissue in 1905 by Gulewitsch and Krimberg, its structure was elucidated two decades later.[1][2] However, its physiological significance remained a mystery for nearly half a century.

A pivotal breakthrough came in the 1950s through the pioneering work of Irving Fritz and his colleagues. Their research established that carnitine is essential for the oxidation of long-chain fatty acids in mitochondria.[1][3][4][5][6] They demonstrated that mitochondria are impermeable to long-chain fatty acyl-CoAs but can readily transport fatty acylcarnitine esters, thus uncovering the fundamental role of the "carnitine shuttle."[1]

The 1960s saw further characterization of the enzymatic machinery involved, including the identification of carnitine palmitoyltransferase (CPT), the enzyme responsible for the reversible transfer of long-chain fatty acyl groups from coenzyme A to carnitine.[4] This laid the groundwork for understanding how long-chain acylcarnitines are formed and transported into the mitochondrial matrix for β-oxidation.

The clinical relevance of these discoveries became starkly apparent in 1973 with the description of the first cases of systemic carnitine deficiency, a condition leading to lipid storage myopathy.[1][2] This solidified the indispensable role of carnitine and its acylated derivatives in human metabolism.

The advent of tandem mass spectrometry (MS/MS) in the 1990s revolutionized the field. This technology enabled the rapid and simultaneous quantification of a wide range of acylcarnitines from a small sample, such as a dried blood spot.[7][8] This led to the widespread implementation of expanded newborn screening programs for inborn errors of metabolism, including a host of fatty acid oxidation disorders characterized by the accumulation of specific long-chain acylcarnitines.[7][8][9] Today, the acylcarnitine profile is a cornerstone in the diagnosis and monitoring of these conditions.[10][11][12]

More recently, research has expanded beyond the canonical role of long-chain acylcarnitines in fatty acid transport. A growing body of evidence suggests that they may also function as signaling molecules, with elevated levels implicated in the pathophysiology of insulin (B600854) resistance, inflammation, and cardiovascular disease.[3][5][7][13][14][15][16][17][18]

Quantitative Data: Reference Ranges of Long-Chain Acylcarnitines

The following tables summarize the approximate reference ranges for key long-chain acylcarnitines in human plasma and dried blood spots from healthy individuals. It is important to note that these values can vary between laboratories and populations.

Table 1: Reference Ranges of Long-Chain Acylcarnitines in Human Plasma (nmol/mL)

AcylcarnitineCarbon ChainNewborn (≤ 7 days)Infant/Child (8 days - 7 years)Adult (≥ 8 years)
PalmitoylcarnitineC160.05 - 0.500.05 - 0.700.05 - 0.40
PalmitoleoylcarnitineC16:1< 0.05< 0.06< 0.05
StearoylcarnitineC180.02 - 0.200.02 - 0.300.02 - 0.20
OleoylcarnitineC18:10.05 - 0.600.05 - 0.800.05 - 0.50
LinoleoylcarnitineC18:20.02 - 0.300.02 - 0.400.02 - 0.30

Data compiled from multiple sources and should be considered illustrative.[19][20]

Table 2: Reference Ranges of Long-Chain Acylcarnitines in Neonatal Dried Blood Spots (µmol/L)

AcylcarnitineCarbon Chain1st - 99th Percentile
MyristoylcarnitineC140.08 - 1.04
TetradecenoylcarnitineC14:10.09 - 0.50
PalmitoylcarnitineC161.10 - 6.50
PalmitoleoylcarnitineC16:10.07 - 0.40
HydroxypalmitoylcarnitineC16OH0.01 - 0.07
This compoundC180.37 - 2.37
OleoylcarnitineC18:10.42 - 2.21
HydroxyoleoylcarnitineC18:1OH0.01 - 0.07
Hydroxythis compoundC18OH0.01 - 0.04

Data adapted from a study on Omani newborns and may vary in other populations.[21]

Experimental Protocols: Quantification of Long-Chain Acylcarnitines by LC-MS/MS

The following is a representative protocol for the quantitative analysis of long-chain acylcarnitines in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1. Sample Preparation

  • Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex gently to ensure homogeneity. Aliquot 10 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 200 µL of a methanol-based internal standard solution containing deuterated acylcarnitine standards (e.g., d3-palmitoylcarnitine) to each plasma aliquot.

  • Protein Precipitation: Vortex the mixture vigorously for 10 minutes to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at 3,220 x g for 30 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

3.2. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source and coupled to a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Separation:

    • Column: A C8 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution is employed to separate the acylcarnitines based on their chain length and polarity. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines.

    • Flow Rate: A flow rate of 0.5 mL/min is often used.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • Precursor and Product Ions: The precursor ion for all acylcarnitines is the protonated molecule [M+H]+. The characteristic product ion for carnitine and its esters results from the neutral loss of the trimethylamine (B31210) group, yielding a fragment at m/z 85.

    • Collision Energy and Other Parameters: These are optimized for each specific acylcarnitine to achieve maximal signal intensity.

3.3. Data Analysis

  • Quantification: The concentration of each long-chain acylcarnitine is determined by comparing the peak area of the analyte to the peak area of its corresponding deuterated internal standard.

  • Calibration Curve: A calibration curve is generated using a series of standards with known concentrations of each acylcarnitine.

Visualizing the Pathways

4.1. The Carnitine Shuttle and Fatty Acid β-Oxidation

fatty_acid_oxidation cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid ACSL Acyl-CoA Synthetase LCFA->ACSL ATP -> AMP + PPi LCFA_CoA Long-Chain Acyl-CoA ACSL->LCFA_CoA CPT1 CPT1 LCFA_CoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 LCAC_matrix Long-Chain Acylcarnitine CPT1->LCAC_matrix Long-Chain Acylcarnitine CACT CACT Carnitine_matrix Carnitine CACT->Carnitine_matrix CPT2 CPT2 LCFA_CoA_matrix Long-Chain Acyl-CoA CPT2->LCFA_CoA_matrix OMM Outer Membrane IMS Intermembrane Space IMM Inner Membrane LCAC_matrix->CACT LCAC_matrix->CPT2 beta_ox β-Oxidation LCFA_CoA_matrix->beta_ox Carnitine_matrix->CPT2 Acetyl_CoA Acetyl-CoA beta_ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Oxidation.

4.2. Experimental Workflow for LC-MS/MS Analysis of Acylcarnitines

lc_ms_workflow cluster_lcms LC-MS/MS System start Plasma Sample step1 Add Internal Standards start->step1 step2 Protein Precipitation (Methanol) step1->step2 step3 Centrifugation step2->step3 step4 Collect Supernatant step3->step4 lc HPLC Separation (C8 Column) step4->lc step5 LC-MS/MS Analysis ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms step6 Data Processing and Quantification ms->step6 end Acylcarnitine Concentrations step6->end

Caption: Workflow for Acylcarnitine Analysis by LC-MS/MS.

4.3. Proposed Pro-inflammatory Signaling by Long-Chain Acylcarnitines

inflammatory_signaling LCAC Long-Chain Acylcarnitine (e.g., Palmitoylcarnitine) PRR Pattern Recognition Receptor (?) LCAC->PRR Ca_channel Calcium Channel LCAC->Ca_channel Insulin_R Insulin Receptor LCAC->Insulin_R Inhibition Membrane Cell Membrane MyD88 MyD88 PRR->MyD88 Ca_influx Ca2+ Influx Ca_channel->Ca_influx MAPK MAPK Pathway (JNK, ERK) Ca_influx->MAPK MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) MAPK->Cytokines NFkB->Cytokines IR Insulin Resistance Cytokines->IR Insulin_Sig Insulin Signaling Insulin_R->Insulin_Sig Insulin_Sig->IR Impairment

Caption: Proposed Pro-inflammatory Signaling Pathways of LCACs.

References

Stearoylcarnitine and the Fatty Acid Transport Shuttle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transport of long-chain fatty acids (LCFAs) across the inner mitochondrial membrane is a critical and tightly regulated step in cellular energy metabolism. This process, known as the carnitine shuttle, is essential for the subsequent β-oxidation of LCFAs to produce ATP. Stearoylcarnitine, the esterified form of stearic acid and carnitine, is a key intermediate in this pathway. Dysregulation of the carnitine shuttle and abnormal levels of acylcarnitines, including this compound, have been implicated in a variety of metabolic diseases, such as insulin (B600854) resistance, cardiovascular disease, and inborn errors of metabolism.[1] This technical guide provides an in-depth overview of the core mechanisms of the fatty acid transport shuttle with a focus on the involvement of this compound, detailed experimental protocols for its study, and quantitative data where available.

The Carnitine Shuttle: A Three-Step Process

The transport of LCFAs from the cytosol into the mitochondrial matrix is accomplished through the coordinated action of three key enzymatic and transport proteins: Carnitine Palmitoyltransferase 1 (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase 2 (CPT2).[2][3][4]

  • Activation and Esterification (CPT1): In the outer mitochondrial membrane, long-chain fatty acyl-CoAs, such as stearoyl-CoA, are esterified to carnitine by CPT1. This reaction forms the corresponding acylcarnitine, in this case, this compound, and releases Coenzyme A (CoA).[2][5] CPT1 is considered the rate-limiting step of long-chain fatty acid oxidation.[6]

  • Translocation (CACT): this compound is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the Carnitine-Acylcarnitine Translocase (CACT), also known as SLC25A20.[3][7][8] This transport occurs via an antiport mechanism, where one molecule of acylcarnitine is imported into the matrix in exchange for one molecule of free carnitine being exported to the intermembrane space.[9]

  • Re-esterification (CPT2): Once inside the mitochondrial matrix, CPT2, located on the inner mitochondrial membrane, catalyzes the reverse reaction of CPT1. It transfers the acyl group from this compound back to mitochondrial CoA, reforming stearoyl-CoA and releasing free carnitine.[2][4] The regenerated stearoyl-CoA is then available for β-oxidation, while the free carnitine is transported back to the cytosol by CACT to continue the shuttle.

Quantitative Data on the Carnitine Shuttle Components

Table 1: Kinetic Parameters of Carnitine Palmitoyltransferase 1 (CPT1)

SubstrateOrganism/TissueKmVmaxReference
Palmitoyl-CoARat Liver2.5 - 10 µM1-5 nmol/min/mg protein[10]
Oleoyl-CoARat Liver3.2 µMNot Reported[7]
L-CarnitineRat Liver250 - 500 µMNot Reported[1]

Note: Specific Km and Vmax values for stearoyl-CoA with CPT1 were not found in the reviewed literature. However, studies on substrate specificity indicate that stearoyl-CoA is a viable substrate for CPT1.

Table 2: Kinetic Parameters of Carnitine-Acylcarnitine Translocase (CACT)

SubstrateOrganism/TissueKmVmaxReference
PalmitoylcarnitineRat Liver (reconstituted)2.6 µM15.6 µmol/min/g protein[11]
L-CarnitineRat Heart Mitochondria0.38 - 1.50 mM0.20 - 0.34 nmol/mg/min[12]

Note: Specific Km and Vmax values for this compound with CACT were not found in the reviewed literature. The affinity of CACT is generally higher for longer-chain acylcarnitines.[13]

Table 3: Kinetic Parameters of Carnitine Palmitoyltransferase 2 (CPT2)

SubstrateOrganism/TissueKmVmaxReference
PalmitoylcarnitineHuman (recombinant)160 µMNot Reported[14]
L-CarnitineHuman (recombinant)390 µMNot Reported[14]

Note: Specific Km and Vmax values for this compound with CPT2 were not found in the reviewed literature. CPT2 is known to be active with C18 acyl-CoA esters.[15]

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in this compound transport and its analysis, the following diagrams have been generated using the DOT language.

Fatty_Acid_Transport_Shuttle cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix StearoylCoA_cyto Stearoyl-CoA CPT1 CPT1 StearoylCoA_cyto->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Stearoylcarnitine_cyto This compound Stearoylcarnitine_ims This compound Stearoylcarnitine_cyto->Stearoylcarnitine_ims CoA_cyto CoA CPT1->Stearoylcarnitine_cyto CoA CACT CACT Stearoylcarnitine_ims->CACT Carnitine_ims Carnitine Carnitine_ims->Carnitine_cyto CACT->Carnitine_ims Antiport Stearoylcarnitine_matrix This compound CACT->Stearoylcarnitine_matrix CPT2 CPT2 StearoylCoA_matrix Stearoyl-CoA CPT2->StearoylCoA_matrix Carnitine Stearoylcarnitine_matrix->CPT2 CoA_matrix CoA CoA_matrix->CPT2 BetaOxidation β-Oxidation StearoylCoA_matrix->BetaOxidation Carnitine_matrix Carnitine Carnitine_matrix->CACT

Figure 1: The Carnitine Shuttle for this compound Transport.

Experimental_Workflow_CPT1_Activity cluster_workflow Experimental Workflow: CPT1 Activity Assay start Isolate Mitochondria (from tissue/cells) step1 Prepare Reaction Mixture: - Buffer - L-[3H]carnitine - Stearoyl-CoA start->step1 step2 Incubate at 37°C step1->step2 step3 Stop Reaction (e.g., with perchloric acid) step2->step3 step4 Extract Radiolabeled This compound (e.g., with butanol) step3->step4 step5 Quantify Radioactivity (Scintillation Counting) step4->step5 end Calculate CPT1 Activity (nmol/min/mg protein) step5->end

Figure 2: Workflow for Measuring CPT1 Activity.

Acylcarnitine_Quantification_Workflow cluster_workflow Workflow: Quantification of this compound by LC-MS/MS sample Biological Sample (Plasma, Tissue Homogenate) extraction Acylcarnitine Extraction (e.g., with methanol (B129727) containing internal standards) sample->extraction derivatization Optional: Derivatization (e.g., butylation) extraction->derivatization lc_separation Liquid Chromatography (LC) (Separation of acylcarnitines) derivatization->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) (Detection and Quantification) lc_separation->ms_detection data_analysis Data Analysis (Quantification against standard curve) ms_detection->data_analysis

Figure 3: Workflow for this compound Quantification.

Detailed Experimental Protocols

Isolation of Mitochondria from Tissues or Cultured Cells

Objective: To obtain a mitochondrial fraction for use in transport and enzyme activity assays.

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

  • Differential centrifuge

  • Dounce homogenizer

  • Bradford assay reagents for protein quantification

Protocol:

  • Mince fresh tissue or harvest cultured cells and wash with ice-cold PBS.

  • Resuspend the tissue or cell pellet in ice-cold homogenization buffer.

  • Homogenize the sample using a Dounce homogenizer on ice. The number of strokes will vary depending on the tissue or cell type.

  • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for downstream assays.

  • Determine the protein concentration of the mitochondrial fraction using the Bradford assay.

Measurement of Carnitine Palmitoyltransferase 1 (CPT1) Activity

Objective: To quantify the rate of this compound formation from stearoyl-CoA and carnitine.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM EGTA, 10 mM HEPES-KOH, pH 7.4)

  • L-[methyl-³H]carnitine

  • Stearoyl-CoA

  • Bovine serum albumin (BSA, fatty acid-free)

  • Perchloric acid

  • n-Butanol

  • Scintillation cocktail and counter

Protocol:

  • Prepare a reaction mixture containing assay buffer, L-[methyl-³H]carnitine, and BSA.

  • Pre-incubate the mitochondrial suspension in the reaction mixture at 37°C for a few minutes.

  • Initiate the reaction by adding stearoyl-CoA.

  • After a defined incubation time (e.g., 2-5 minutes), stop the reaction by adding ice-cold perchloric acid.

  • Centrifuge to pellet the precipitated protein.

  • Extract the radiolabeled this compound from the supernatant by adding n-butanol and vortexing.

  • Separate the butanol phase (containing the this compound) from the aqueous phase by centrifugation.

  • Wash the butanol phase with water to remove any remaining unincorporated L-[methyl-³H]carnitine.

  • Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the CPT1 activity based on the amount of radiolabeled product formed per unit time per milligram of mitochondrial protein.

In Vitro Reconstitution and Transport Assay of Carnitine-Acylcarnitine Translocase (CACT)

Objective: To measure the transport activity of CACT in a controlled, artificial membrane system.

Materials:

  • Purified CACT protein (can be overexpressed and purified from E. coli)

  • Phospholipids (e.g., a mixture of phosphatidylcholine and cardiolipin)

  • [³H]this compound or other radiolabeled acylcarnitine

  • Sephadex G-75 column

  • Liposome preparation equipment (e.g., sonicator or extruder)

Protocol:

  • Prepare proteoliposomes by incorporating the purified CACT protein into a lipid bilayer. This can be achieved by methods such as sonication, freeze-thaw cycles, or detergent removal.

  • Load the proteoliposomes with a high concentration of unlabeled carnitine by incubation.

  • Remove external carnitine by passing the proteoliposomes through a Sephadex G-75 column.

  • Initiate the transport assay by adding [³H]this compound to the external medium of the carnitine-loaded proteoliposomes.

  • At various time points, stop the transport by adding an inhibitor (e.g., mersalyl) or by rapidly passing the proteoliposomes through a cation exchange column to separate the external from the internal radiolabel.

  • Measure the radioactivity inside the proteoliposomes using scintillation counting.

  • Calculate the rate of this compound transport. Kinetic parameters (Km and Vmax) can be determined by varying the concentration of external [³H]this compound.

Quantification of this compound by Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately measure the concentration of this compound in biological samples.

Materials:

  • Biological sample (e.g., plasma, serum, tissue homogenate)

  • Internal standard (e.g., [d3]-stearoylcarnitine)

  • Methanol

  • Butanolic HCl (for derivatization)

  • LC-MS/MS system

Protocol:

  • To a known amount of the biological sample, add a known amount of the internal standard.

  • Precipitate proteins by adding cold methanol and centrifuge to collect the supernatant.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • For butylation, reconstitute the dried extract in butanolic HCl and heat at 65°C for 15 minutes. This derivatization improves chromatographic separation and ionization efficiency.

  • Evaporate the butanolic HCl and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system. The acylcarnitines are separated by liquid chromatography and then detected and quantified by tandem mass spectrometry using multiple reaction monitoring (MRM).

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and using a standard curve generated with known concentrations of this compound.[15]

Conclusion

This compound is a central player in the transport of stearic acid into the mitochondria for energy production. The carnitine shuttle, a finely tuned system of enzymes and transporters, ensures the efficient and regulated flux of long-chain fatty acids. Understanding the intricacies of this process, including the specific kinetics of this compound transport, is crucial for elucidating the pathophysiology of various metabolic diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the role of this compound and the carnitine shuttle in health and disease, paving the way for the development of novel therapeutic strategies targeting fatty acid metabolism.

References

Physiological Concentrations of Stearoylcarnitine in Human Plasma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoylcarnitine (C18-carnitine) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is formed when a stearoyl group from stearoyl-CoA is transferred to L-carnitine, a reaction catalyzed by carnitine palmitoyltransferase I (CPT1). This conversion allows for the transport of long-chain fatty acids, such as stearic acid, from the cytoplasm into the mitochondrial matrix, where they can undergo β-oxidation to produce ATP. The concentration of this compound in human plasma is a key biomarker for assessing the efficiency of fatty acid oxidation and can be indicative of certain metabolic disorders. This technical guide provides a comprehensive overview of the physiological concentrations of this compound in human plasma, the methodologies for its quantification, and its role in cellular signaling pathways.

Data Presentation: Physiological Plasma Concentrations of this compound

The physiological concentration of this compound in the plasma of healthy human adults is typically in the low micromolar range. However, obtaining a consensus on a precise reference range is challenging due to variations in analytical methods, study populations, and subject conditions such as age and fasting status. The following table summarizes available quantitative data for this compound in healthy individuals.

Study PopulationNumber of Subjects (n)Mean Concentration (µmol/L)Standard Deviation (SD) (µmol/L)Concentration Range (µmol/L)Analytical MethodReference
Healthy SubjectsNot Specified--0.00 - 0.20Not Specified[1]
Healthy Subjects460.0430.011Not ReportedNot Specified

Note: The available data on mean and standard deviation for this compound in healthy populations is limited. The reference range provided is from a general compilation of acylcarnitine reference values.

Experimental Protocols: Quantification of this compound in Human Plasma

The gold standard for the quantification of this compound and other acylcarnitines in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and the ability to multiplex the analysis of various acylcarnitines in a single run.

Key Experimental Steps:
  • Sample Preparation:

    • Plasma Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

    • Protein Precipitation: To remove interfering proteins, a solvent such as methanol (B129727) or acetonitrile (B52724) is added to the plasma sample.

    • Internal Standard Spiking: A known concentration of a stable isotope-labeled internal standard (e.g., d3-stearoylcarnitine) is added to each sample to correct for matrix effects and variations in instrument response.

    • Derivatization (Optional): In some protocols, acylcarnitines are derivatized to their butyl esters to improve their chromatographic and mass spectrometric properties. This is typically achieved by incubation with butanolic-HCl.

    • Extraction and Reconstitution: The supernatant after protein precipitation is evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): The extracted sample is injected onto an LC system. A reversed-phase column (e.g., C18) is commonly used to separate this compound from other acylcarnitines and endogenous plasma components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing an additive like formic acid or ammonium (B1175870) formate, is typically employed.

    • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer.

      • Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for acylcarnitines.

      • Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule of this compound, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition for this compound is typically m/z 428.4 -> m/z 85.1.

  • Data Analysis:

    • The concentration of this compound in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed using known concentrations of this compound standards.

Mandatory Visualizations

Signaling Pathways

Stearoylcarnitine_Signaling This compound This compound Membrane Plasma Membrane Interaction This compound->Membrane Modulates Ca_Influx ↑ Intracellular Ca²⁺ Membrane->Ca_Influx MAPK_Pathway MAPK Pathway Membrane->MAPK_Pathway NFkB_Pathway NF-κB Pathway Membrane->NFkB_Pathway JNK JNK Activation MAPK_Pathway->JNK ERK ERK Activation MAPK_Pathway->ERK Inflammation Pro-inflammatory Gene Expression JNK->Inflammation ERK->Inflammation IKK IKK Activation NFkB_Pathway->IKK NFkB_Activation NF-κB Activation IKK->NFkB_Activation NFkB_Activation->Inflammation Stearoylcarnitine_Quantification_Workflow Start Start: Human Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Methanol) Start->Protein_Precipitation IS_Spiking Internal Standard Spiking (d3-Stearoylcarnitine) Protein_Precipitation->IS_Spiking Centrifugation Centrifugation IS_Spiking->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis (Quantification) LC_MSMS->Data_Analysis End Result: this compound Concentration Data_Analysis->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine Palmitoyltransferase II (CPT2) deficiency is an autosomal recessive inherited disorder of mitochondrial long-chain fatty acid oxidation.[1][2] The clinical presentation of CPT2 deficiency is heterogeneous, ranging from a lethal neonatal form to a severe infantile hepatocardiomuscular form and a milder myopathic form.[3] At the core of this disorder lies a disruption in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical energy-generating pathway, particularly during periods of fasting or metabolic stress. This disruption leads to the accumulation of long-chain acylcarnitines in the plasma and tissues, with Stearoylcarnitine (C18), the carnitine ester of stearic acid, emerging as a key biomarker for the diagnosis and monitoring of this condition. This technical guide provides an in-depth exploration of the intricate link between this compound and CPT2 deficiency, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development.

The Biochemical Link: Disrupted Fatty Acid Oxidation

Under normal physiological conditions, long-chain fatty acids are activated to their coenzyme A (CoA) esters in the cytoplasm. For transport across the inner mitochondrial membrane, they are converted to acylcarnitines by Carnitine Palmitoyltransferase I (CPT1). Once in the mitochondrial intermembrane space, the acylcarnitine is transported into the matrix by the carnitine-acylcarnitine translocase (CACT). Subsequently, CPT2, located on the inner mitochondrial membrane, converts the acylcarnitine back to its acyl-CoA derivative, which then enters the β-oxidation spiral to generate acetyl-CoA for the Krebs cycle and subsequent ATP production.

In CPT2 deficiency, the impaired function of the CPT2 enzyme leads to a bottleneck in this pathway. Long-chain acylcarnitines, including this compound, cannot be efficiently converted back to their acyl-CoA counterparts within the mitochondria. This results in their accumulation in the mitochondrial matrix and subsequent efflux into the cytoplasm and circulation.[3] The elevated levels of this compound and other long-chain acylcarnitines are a direct biochemical consequence of the enzymatic defect and serve as a crucial diagnostic marker.

Quantitative Data Presentation

The accumulation of long-chain acylcarnitines, particularly this compound (C18), is a hallmark of CPT2 deficiency. The following tables summarize the quantitative data on this compound levels in individuals with CPT2 deficiency compared to healthy controls.

Analyte Patient Group Matrix Concentration (µmol/L) Reference/Control Range (µmol/L) Citation
This compound (C18)CPT2 Deficiency (n=4)Dried Blood Spot4.28 ± 0.74 (Range: 3.54 - 5.02)Not Specified[4]
This compound (C18)CPT2 Deficiency (Myopathic Form)PlasmaElevated0.01 - 0.13[4]
This compound (C18)Healthy AdultsPlasmaNot Specified0 - 0.07[5]
Analyte Animal Model Tissue Fold Change vs. Control Citation
This compound (AC18)Cpt2 Sk−/− MiceTibialis Anterior Muscle~5-fold increase[6]
This compound (AC18)Cpt2 Sk−/− MicePlasma~1.5-fold increase[6]

Experimental Protocols

The quantitative analysis of this compound and other acylcarnitines is predominantly performed using tandem mass spectrometry (MS/MS). The following are detailed methodologies for the analysis of acylcarnitines from dried blood spots (DBS) and plasma.

Acylcarnitine Analysis from Dried Blood Spots (DBS) by Tandem Mass Spectrometry

This protocol is a common method used in newborn screening programs.

1. Sample Preparation:

  • A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.

  • 100 µL of a methanol-based extraction solution containing isotopically labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine) is added to each well.

  • The plate is agitated on a shaker for 30 minutes at room temperature to facilitate the extraction of acylcarnitines.

  • The supernatant is then transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen gas at 40-50°C.

2. Derivatization (Butylation):

  • To the dried extract, 100 µL of 3N butanolic-HCl is added.

  • The plate is sealed and incubated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters. This derivatization step enhances their ionization efficiency and chromatographic properties.

  • The butanolic-HCl is then evaporated to dryness under a stream of nitrogen gas at 40-50°C.

3. Reconstitution and Analysis:

  • The dried residue is reconstituted in 100 µL of a suitable solvent, typically a mixture of acetonitrile (B52724) and water.

  • The plate is then placed in the autosampler of the tandem mass spectrometer for analysis.

4. Tandem Mass Spectrometry (MS/MS) Analysis:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

  • Scan Mode: The analysis is performed in the precursor ion scan mode, specifically scanning for precursors of m/z 85, which is a characteristic fragment ion of butylated carnitine and its acyl esters.

  • Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding isotopically labeled internal standard.

Acylcarnitine Analysis from Plasma by Tandem Mass Spectrometry

This method is often used for confirmatory testing and monitoring of patients.

1. Sample Preparation:

  • To 100 µL of plasma in a microcentrifuge tube, 300 µL of cold acetonitrile containing the isotopically labeled internal standards is added to precipitate proteins.

  • The mixture is vortexed vigorously for 30 seconds.

  • The sample is then centrifuged at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

  • The clear supernatant is carefully transferred to a new tube or a well in a 96-well plate.

2. Evaporation and Derivatization (Optional but Recommended):

  • The supernatant is evaporated to dryness under a stream of nitrogen gas.

  • Derivatization to butyl esters can be performed as described in the DBS protocol to improve sensitivity and specificity.

3. Reconstitution and Analysis:

  • The dried residue is reconstituted in an appropriate volume of a solvent compatible with the LC-MS/MS system.

  • The sample is then injected into the LC-MS/MS system.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatography: While flow injection analysis can be used, liquid chromatography is often employed to separate different acylcarnitine species, which can improve accuracy and reduce matrix effects. A C8 or C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile containing a small amount of an ion-pairing agent like formic acid.

  • Ionization: ESI in the positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification. In this mode, specific precursor-to-product ion transitions for each acylcarnitine and its internal standard are monitored. For butylated this compound, a common transition would be the precursor ion [M+H]+ to the product ion m/z 85.

  • Quantification: The concentration is calculated based on the peak area ratio of the analyte to its internal standard, using a calibration curve prepared with known concentrations of acylcarnitine standards.

Signaling Pathways and Experimental Workflows

Visualizing the complex biochemical and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

CPT2_Deficiency_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Membrane cluster_matrix Matrix LCFA Long-Chain Fatty Acid (LCFA) LCFA_CoA LCFA-CoA LCFA->LCFA_CoA Acyl-CoA Synthetase CPT1 CPT1 LCFA_CoA->CPT1 LCAC Long-Chain Acylcarnitine (e.g., this compound) plasma Plasma Accumulation LCAC->plasma Efflux to Plasma LCAC_ims Long-Chain Acylcarnitine CPT1->LCAC_ims Carnitine LCAC_ims->LCAC CACT CACT LCAC_ims->CACT CPT2 CPT2 CACT->CPT2 CPT2->LCAC Accumulation LCFA_CoA_matrix LCFA-CoA CPT2->LCFA_CoA_matrix CoA CPT2->LCFA_CoA_matrix  Deficient in CPT2 Deficiency beta_oxidation β-Oxidation LCFA_CoA_matrix->beta_oxidation Acetyl_CoA Acetyl-CoA beta_oxidation->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle

Caption: CPT2 Deficiency Biochemical Pathway.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing dbs Dried Blood Spot (DBS) extraction Extraction with Internal Standards dbs->extraction plasma Plasma plasma->extraction derivatization Derivatization (Butylation) extraction->derivatization msms Tandem Mass Spectrometry (MS/MS) derivatization->msms quantification Quantification vs. Internal Standards msms->quantification interpretation Profile Interpretation quantification->interpretation

Caption: Acylcarnitine Analysis Workflow.

Conclusion

The strong correlation between elevated this compound levels and CPT2 deficiency underscores its importance as a primary biomarker for this disorder. The accumulation of this compound is a direct consequence of the enzymatic block in the long-chain fatty acid oxidation pathway, making its measurement a reliable diagnostic tool. The detailed experimental protocols provided in this guide, utilizing tandem mass spectrometry, offer robust and sensitive methods for the quantification of this compound in biological samples. For researchers and drug development professionals, a thorough understanding of this link is paramount for developing novel diagnostic strategies, monitoring therapeutic interventions, and ultimately improving the clinical management of individuals with CPT2 deficiency. The continued refinement of analytical techniques and the expansion of quantitative data will further enhance our ability to diagnose and treat this challenging metabolic disorder.

References

Stearoylcarnitine as a potential biomarker for celiac disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The subsequent inflammation in the small intestine leads to villous atrophy and malabsorption of nutrients. While serological markers like anti-tissue transglutaminase (tTG) antibodies are standard for diagnosis, there is a growing interest in identifying novel biomarkers that can reflect the metabolic disturbances associated with the disease, even in patients on a gluten-free diet. This technical guide explores the emerging role of stearoylcarnitine as a potential biomarker for celiac disease, providing a comprehensive overview of the current quantitative data, experimental protocols for its measurement, and the underlying metabolic pathways.

Quantitative Data Summary

Metabolic profiling studies have revealed alterations in the carnitine ester profile of individuals with celiac disease. Carnitine and its acyl derivatives, such as this compound, are crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Research by Bene et al. (2005) provides specific quantitative data on plasma this compound levels in adult celiac disease patients on a long-term gluten-free diet compared to healthy controls.

AnalyteCeliac Disease Patients (n=33) Mean ± SEM (nmol/mL)Healthy Controls (n=33) Mean ± SEM (nmol/mL)
This compound (C18)0.076 ± 0.0040.080 ± 0.004

Data from Bene J, et al. World J Gastroenterol. 2005.[1]

While the mean levels of this compound did not show a statistically significant difference in this particular study of patients on a long-term gluten-free diet, it is noteworthy that other carnitine esters, particularly acetylcarnitine, were markedly reduced.[1] This suggests that even in well-managed celiac disease, disturbances in carnitine metabolism persist. The mucosal damage in active celiac disease can impair the absorption of carnitine, a crucial cofactor for fatty acid metabolism.[2][3] This malabsorption can lead to a secondary carnitine deficiency, potentially affecting the levels of various acylcarnitines, including this compound.[4][5]

Metabolic Pathway of this compound

This compound is an acylcarnitine involved in the transport of stearic acid, a long-chain saturated fatty acid, into the mitochondrial matrix for energy production via β-oxidation.[6] The carnitine shuttle system is essential for this process.

cluster_cytosol Cytosol cluster_membrane Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Stearic_Acid Stearic Acid Stearoyl_CoA Stearoyl-CoA CPT1 CPT1 Stearoyl_CoA->CPT1 Stearoylcarnitine_out This compound Carnitine_in Carnitine Carnitine_in->CPT1 CPT1->Stearoylcarnitine_out Forms this compound CACT CACT Stearoyl_CoA_out Stearoyl-CoA CACT->Stearoyl_CoA_out Translocates Carnitine_out Carnitine CACT->Carnitine_out Translocates Stearoylcarnitine_out->CACT CPT2 CPT2 Stearoyl_CoA_out->CPT2 Beta_Oxidation β-Oxidation Stearoyl_CoA_out->Beta_Oxidation CPT2->Stearoyl_CoA_out Reforms Stearoyl-CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Fig. 1: Carnitine shuttle and β-oxidation of stearic acid.

In celiac disease, impaired absorption of dietary carnitine and potential damage to the intestinal mucosa where some carnitine biosynthesis enzymes are expressed could disrupt this pathway.[1] This may lead to altered levels of this compound and other acylcarnitines, reflecting a compromised fatty acid metabolism.

Experimental Protocols

The quantitative analysis of this compound and other acylcarnitines is typically performed using tandem mass spectrometry (MS/MS). The following is a detailed methodology based on the protocol described by Bene et al. (2005).[1]

1. Sample Collection and Preparation:

  • Sample Type: Plasma.

  • Collection: Collect whole blood in heparinized tubes.

  • Processing: Centrifuge the blood sample to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

  • Preparation:

    • Spot 10 µL of plasma onto a filter paper and allow it to dry.

    • The dried plasma spot is then processed for extraction.

2. Extraction and Derivatization:

  • Add an extraction solvent (typically methanol (B129727) containing internal standards) to the dried plasma spot.

  • Agitate for 20 minutes to ensure complete extraction of acylcarnitines.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen at 40°C.

  • Derivatize the dried residue by adding 100 µL of 3 mol/L butanolic HCl and incubating at 65°C for 15 minutes. This converts the acylcarnitines to their butyl esters.

  • Dry the butylated sample again under nitrogen at 40°C.

  • Reconstitute the final sample in 100 µL of the mobile phase (e.g., acetonitrile:water 80:20).

3. Instrumental Analysis (LC-MS/MS):

  • Instrumentation: Use a triple-quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system for sample introduction.[1]

  • Injection Volume: Inject 10 µL of the prepared sample into the mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Analysis:

    • Monitor for the precursor ion of m/z 85, which is a characteristic fragment of carnitine and its esters.

    • Scan a mass range of m/z 200-550 to detect various acylcarnitines.

  • Quantification: Use a calibration curve generated from standards of known concentrations and internal standards (e.g., deuterated carnitine analogs) to quantify the concentration of this compound in the samples.

Spotting Spot 10 µL onto Filter Paper & Dry Extraction Extract with Methanol + Internal Standards Spotting->Extraction Dry1 Dry Supernatant under Nitrogen Extraction->Dry1 Derivatization Add 3M Butanolic HCl Incubate at 65°C for 15 min Dry1->Derivatization Dry2 Dry under Nitrogen Derivatization->Dry2 Reconstitution Reconstitute in Mobile Phase Dry2->Reconstitution Injection Inject 10 µL into LC-MS/MS Reconstitution->Injection Analysis ESI+ Precursor Ion Scan (m/z 85) Injection->Analysis Quantification Quantify using Calibration Curve Analysis->Quantification

Fig. 2: Workflow for acylcarnitine analysis.

Discussion and Future Directions

The study of this compound and the broader acylcarnitine profile in celiac disease presents a promising avenue for understanding the metabolic consequences of the disorder. While the data on this compound itself may not yet point to a definitive standalone biomarker, the overall disturbance in carnitine metabolism is evident.[1]

Future research should focus on:

  • Larger Cohort Studies: Analyzing this compound and other acylcarnitines in larger, well-defined patient cohorts, including newly diagnosed, untreated patients, and those at various stages of dietary adherence.

  • Longitudinal Studies: Monitoring the acylcarnitine profile over time in patients following the initiation of a gluten-free diet to assess its utility in monitoring dietary compliance and mucosal healing.

  • Multi-Omics Approaches: Integrating metabolomic data with genomic, proteomic, and transcriptomic data to build a more comprehensive picture of the metabolic dysregulation in celiac disease.

Conclusion

This compound, as a component of the acylcarnitine profile, offers a window into the fatty acid metabolism that is potentially disrupted in celiac disease. While more research is needed to establish its precise role as a biomarker, the analytical methods for its quantification are well-established and robust. For researchers and drug development professionals, monitoring this compound and the broader carnitine profile could provide valuable insights into the metabolic health of individuals with celiac disease and may serve as a useful secondary endpoint in clinical trials for novel therapeutic interventions.

References

The Role of Stearoylcarnitine in Parkinson's Disease Pathology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While the precise etiology remains multifaceted, emerging evidence points towards significant metabolic dysregulation as a core component of its pathophysiology. Metabolomics, the large-scale study of small molecules, has become a critical tool in uncovering novel aspects of PD. Within this field, there is a growing interest in the role of acylcarnitines, particularly long-chain acylcarnitines such as stearoylcarnitine (C18:0), as potential contributors to and biomarkers of the disease process. This guide provides an in-depth technical overview of the current understanding of this compound's involvement in Parkinson's disease, focusing on its biochemical significance, associated pathological mechanisms, and the experimental methodologies used for its investigation.

Biochemical Profile of this compound

This compound is an ester of carnitine and stearic acid, a saturated fatty acid with an 18-carbon chain. Its primary physiological role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production. This process, known as the carnitine shuttle, is essential for cellular bioenergetics, especially in tissues with high energy demands such as the brain.

This compound in Parkinson's Disease Pathophysiology

The implication of this compound and other long-chain acylcarnitines in Parkinson's disease is primarily linked to mitochondrial dysfunction, a well-established hallmark of the disease.

Mitochondrial Dysfunction and Impaired β-Oxidation

A consistent finding in several metabolomic studies of Parkinson's disease patients is a decrease in the plasma levels of long-chain acylcarnitines.[1][2] This reduction is hypothesized to stem from insufficient mitochondrial β-oxidation.[1][3] Such impairment in fatty acid metabolism can lead to a bioenergetic deficit in dopaminergic neurons, which have high energy requirements, potentially contributing to their degeneration. Some studies suggest that this decrement in mitochondrial β-oxidation could be an early event in the disease's progression.[3] However, it is important to note that not all studies have found significant differences in acylcarnitine levels in either plasma or cerebrospinal fluid (CSF).[4]

Oxidative Stress

Dopaminergic neurons are particularly vulnerable to oxidative stress due to the metabolism of dopamine (B1211576) itself, which can generate reactive oxygen species (ROS).[5] While direct studies on this compound are limited, other long-chain acylcarnitines have been shown to induce ROS production.[4] Impaired β-oxidation can lead to an accumulation of fatty acids, which can be rerouted to other metabolic pathways that generate ROS, further exacerbating the oxidative stress environment within the neuron.

Neuroinflammation

Neuroinflammation is another critical component of Parkinson's disease pathology. Long-chain acylcarnitines have been demonstrated to activate proinflammatory signaling pathways.[4][6] These molecules can stimulate the production and secretion of proinflammatory cytokines through the activation of pathways such as JNK and ERK.[4] Some research suggests that these effects may be mediated by pattern recognition receptors and involve the key adaptor protein MyD88, linking lipid metabolism to innate immune responses within the central nervous system.[4]

Quantitative Data Summary

The following tables summarize the findings on long-chain acylcarnitine levels in Parkinson's disease patients from various studies. It is important to note that many studies report on the class of long-chain acylcarnitines or provide relative quantifications rather than absolute concentrations of this compound.

Table 1: this compound (C18:0) and Other Long-Chain Acylcarnitine Levels in Plasma of Parkinson's Disease Patients

StudyCohort Size (PD vs. Control)Analyte(s)Direction of Change in PDFold Change / SignificanceCitation(s)
Saiki et al. (2017)109 vs. 32 and 145 vs. 45Seven long-chain acylcarnitines (including C18:0)DecreasedStatistically significant[1][3]
Albillos et al. (2021)64 vs. 35Several acylcarnitinesAlteredGood predictive accuracy[7]

Table 2: Acylcarnitine Levels in Cerebrospinal Fluid (CSF) of Parkinson's Disease Patients

StudyCohort Size (PD vs. Control)Analyte(s)Direction of Change in PDFold Change / SignificanceCitation(s)
Jiménez-Jiménez et al. (1997)29 vs. 29Free carnitine and acyl-carnitine estersNo significant differenceNot statistically significant[4][8]
Graham et al. (2020)20 vs. 20 (Sporadic PD)Perturbations in carnitine metabolism notedAlteredStatistically significant pathways

Key Experimental Protocols

The accurate measurement of this compound requires meticulous sample handling and sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Plasma Sample Preparation for Acylcarnitine Analysis

This protocol is adapted from standard metabolomics procedures for the extraction of acylcarnitines from plasma.

  • Sample Collection: Collect whole blood in EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood at 1,200 x g for 10 minutes at 4°C.

  • Aliquoting: Carefully transfer the supernatant (plasma) to new microtubes.

  • Storage: Store plasma samples at -80°C until analysis.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing a mixture of deuterated internal standards (e.g., C18:0-d3-carnitine).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples for 20 minutes at -20°C to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microtube.

  • Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to elute analytes of varying polarities.

    • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL of the reconstituted sample extract.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound (C18:0): Precursor ion (Q1) m/z 456.4 → Product ion (Q3) m/z 85.1.

    • MRM Transition for Internal Standard (C18:0-d3-carnitine): Precursor ion (Q1) m/z 459.4 → Product ion (Q3) m/z 85.1.

    • Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard and comparing it to a standard curve prepared with known concentrations of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the investigation of this compound in Parkinson's disease.

fatty_acid_oxidation cluster_cyto Cytoplasm cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix StearicAcid Stearic Acid (C18:0) AcylCoA Stearoyl-CoA StearicAcid->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 This compound This compound CPT1->this compound CACT CACT This compound->CACT CPT2 CPT2 CACT->CPT2 AcylCoA_matrix Stearoyl-CoA CPT2->AcylCoA_matrix BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP

Caption: Carnitine shuttle and β-oxidation pathway for stearic acid.

experimental_workflow start Patient Cohort (PD vs. Healthy Controls) sample_collection Plasma/CSF Collection start->sample_collection sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep lcms LC-MS/MS Analysis (MRM for this compound) sample_prep->lcms data_processing Data Processing (Peak Integration, Normalization) lcms->data_processing stats Statistical Analysis (T-test, Fold Change) data_processing->stats pathway_analysis Pathway Analysis stats->pathway_analysis biomarker Biomarker Identification pathway_analysis->biomarker

Caption: Experimental workflow for metabolomic analysis of this compound.

pathological_role pd_pathology Parkinson's Disease Pathology mito_dysfunction Mitochondrial Dysfunction pd_pathology->mito_dysfunction beta_ox_impaired Impaired β-Oxidation mito_dysfunction->beta_ox_impaired lc_acyl_decrease Decreased Long-Chain Acylcarnitines (e.g., this compound) beta_ox_impaired->lc_acyl_decrease energy_deficit Neuronal Energy Deficit beta_ox_impaired->energy_deficit neuroinflammation Neuroinflammation (JNK, ERK activation) lc_acyl_decrease->neuroinflammation oxidative_stress Increased Oxidative Stress energy_deficit->oxidative_stress neuronal_degeneration Dopaminergic Neuron Degeneration energy_deficit->neuronal_degeneration oxidative_stress->neuronal_degeneration neuroinflammation->neuronal_degeneration

Caption: Hypothesized pathological role of altered this compound levels.

Conclusion and Future Directions

The current body of research suggests that this compound and other long-chain acylcarnitines are significant players in the metabolic landscape of Parkinson's disease. Alterations in their levels, likely stemming from mitochondrial β-oxidation insufficiency, may contribute to the bioenergetic decline, oxidative stress, and neuroinflammatory processes that drive dopaminergic neurodegeneration.

Future research should focus on several key areas:

  • Larger, Longitudinal Studies: To validate the potential of this compound as a biomarker for early diagnosis and disease progression, larger and more diverse patient cohorts should be studied over time.

  • Absolute Quantification: A concerted effort to report absolute concentrations of this compound in both plasma and CSF will be crucial for establishing clinically relevant reference ranges.

  • Mechanistic Studies: Further in-vitro and in-vivo studies are needed to elucidate the precise molecular mechanisms by which altered this compound levels impact neuronal function and survival.

  • Therapeutic Potential: Investigating whether modulating the carnitine shuttle or β-oxidation pathways could offer a novel therapeutic strategy for Parkinson's disease warrants exploration.

References

Stearoylcarnitine's Inhibitory Effect on Protein Kinase C (PKC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Protein Kinase C and Long-Chain Acylcarnitines

Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical mediators of a vast array of cellular signaling pathways. These pathways regulate fundamental processes such as cell proliferation, differentiation, apoptosis, and immune responses. PKC isoforms are broadly categorized into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC). The activation of conventional and novel PKC isoforms is intricately linked to the generation of second messengers like diacylglycerol (DAG) and intracellular calcium levels.

Long-chain acylcarnitines (LCACs) are essential intermediates in fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Stearoylcarnitine, an 18-carbon saturated acylcarnitine, is a key metabolite in this process. Emerging evidence suggests that beyond their metabolic role, LCACs can act as signaling molecules, modulating the activity of various enzymes, including PKC. The accumulation of LCACs has been implicated in several pathological conditions, making the understanding of their interaction with key signaling proteins like PKC a critical area of research.

Evidence for the Inhibition of PKC by Long-Chain Acylcarnitines

While direct studies on this compound's inhibitory effect on PKC are limited, research on palmitoylcarnitine (B157527) (a 16-carbon saturated acylcarnitine) provides strong evidence for the inhibitory potential of LCACs.

Palmitoylcarnitine has been shown to inhibit cellular processes known to be mediated by PKC. For instance, in human promyelocytic leukemia (HL-60) cells, palmitoylcarnitine inhibited 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced cell adhesion, a process dependent on PKC activation, with a median inhibitory concentration (IC50) of 1 µM[1]. This suggests that palmitoylcarnitine interferes with the PKC signaling cascade.

Furthermore, studies in neuroblastoma NB-2a cells have indicated that palmitoylcarnitine can modulate the subcellular distribution of PKC isoforms. Specifically, it was observed to cause a retardation in the cytoplasm of the PKCβ and PKCδ isoforms[2]. This alteration in localization can significantly impact the downstream signaling events initiated by these kinases. The interaction of palmitoylcarnitine with PKCδ has been shown to decrease the phosphorylation of the PKC substrate GAP-43[2].

Although a direct IC50 value for this compound's inhibition of PKC is not available, its structural similarity to palmitoylcarnitine strongly suggests a comparable inhibitory mechanism. The lipophilic nature of the long acyl chain is likely a key determinant in the interaction with PKC, a kinase that is recruited to the cell membrane for its activation.

Quantitative Data on PKC Inhibition by Long-Chain Acylcarnitines

As mentioned, direct quantitative data for this compound is lacking. The following table summarizes the available quantitative data for palmitoylcarnitine, which can serve as a reference point for estimating the potential inhibitory potency of this compound.

CompoundAssay TypeCell LineMeasured EffectIC50 / Effective ConcentrationReference
PalmitoylcarnitineTPA-induced cell adhesionHL-60Inhibition of cell adhesion1 µM (median inhibitory concentration)[1]
PalmitoylcarnitinePKC isoform distributionNB-2aRetardation of PKCβ and PKCδ in the cytoplasmNot specified[2]

Note: Further research is imperative to determine the precise IC50 values of this compound against various PKC isoforms.

Experimental Protocols

The following protocols provide a framework for conducting in vitro and cell-based assays to determine the inhibitory effect of this compound on PKC activity.

In Vitro PKC Kinase Activity Assay (Radioactive Method)

This protocol is a standard method for measuring the activity of purified PKC by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

Materials:

  • Purified PKC enzyme (specific isoform of interest)

  • PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

  • This compound (solubilized in an appropriate vehicle, e.g., DMSO)

  • Assay buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂

  • Lipid activator solution: Phosphatidylserine (B164497) (PS) and Diacylglycerol (DAG) vesicles

  • [γ-³²P]ATP

  • Stop solution: 75 mM H₃PO₄

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Lipid Vesicles: Mix phosphatidylserine and diacylglycerol in chloroform, evaporate the solvent to form a thin film, and resuspend in assay buffer by sonication to form vesicles.

  • Reaction Setup: In a microcentrifuge tube on ice, combine the assay buffer, lipid activator solution, PKC substrate peptide, and varying concentrations of this compound (or vehicle control).

  • Enzyme Addition: Add the purified PKC enzyme to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes.

  • Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.

Cell-Based PKC Activity Assay (Western Blotting)

This method assesses the effect of this compound on PKC activity within a cellular context by measuring the phosphorylation of a known PKC substrate.

Materials:

  • Cell line of interest (e.g., HL-60, HEK293)

  • Cell culture medium and supplements

  • This compound

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS)

  • Primary antibody against the total PKC substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for a specified time.

  • PKC Activation: Stimulate the cells with a PKC activator (e.g., PMA) for a short period to induce substrate phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary antibody against the phosphorylated PKC substrate.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to the total amount of the substrate or a loading control (e.g., GAPDH). Calculate the percentage of inhibition of phosphorylation at different this compound concentrations and determine the cellular IC50.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical PKC signaling pathway and a typical experimental workflow for evaluating a PKC inhibitor.

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Recruits and Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates (cPKC) Substrate Substrate Proteins PKC->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Proteins Substrate->Substrate_P Response Cellular Response (Proliferation, Differentiation, etc.) Substrate_P->Response Leads to This compound This compound This compound->PKC Inhibits

Caption: Canonical Protein Kinase C (PKC) Signaling Pathway.

Experimental_Workflow start Start prepare Prepare Reagents: - Purified PKC Enzyme - Substrate - this compound dilutions - Assay Buffer, ATP start->prepare setup Set up Kinase Reaction: - Combine buffer, substrate, PKC - Add this compound/vehicle prepare->setup initiate Initiate Reaction with ATP setup->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Substrate Phosphorylation (e.g., Radioactivity, Fluorescence) stop->detect analyze Data Analysis: - Calculate % Inhibition - Determine IC50 detect->analyze end End analyze->end

Caption: Experimental Workflow for In Vitro PKC Inhibition Assay.

Conclusion and Future Directions

The available evidence strongly suggests that long-chain acylcarnitines, including this compound, are potential inhibitors of Protein Kinase C. While direct quantitative data for this compound is currently unavailable, the inhibitory profile of the closely related palmitoylcarnitine provides a solid foundation for further investigation. The experimental protocols and conceptual diagrams presented in this guide offer a comprehensive framework for researchers to systematically evaluate the inhibitory effects of this compound on PKC activity and to elucidate its mechanism of action.

Future research should focus on:

  • Determining the IC50 values of this compound against a panel of PKC isoforms to understand its potency and selectivity.

  • Investigating the precise molecular mechanism of inhibition, including whether it is competitive with ATP, the substrate, or the lipid cofactors.

  • Conducting cell-based and in vivo studies to validate the physiological relevance of this compound-mediated PKC inhibition.

A thorough understanding of the interaction between this compound and PKC will be crucial for developing novel therapeutic strategies targeting PKC-driven pathologies.

References

The Impact of Stearoylcarnitine Accumulation on Insulin Synthesis and Beta-Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating prevalence of type 2 diabetes (T2D) necessitates a deeper understanding of the molecular mechanisms underpinning pancreatic beta-cell dysfunction. Emerging evidence points to the lipotoxicity induced by long-chain acylcarnitines, particularly stearoylcarnitine (C18-carnitine), as a significant contributor to impaired insulin (B600854) synthesis and secretion. This technical guide provides an in-depth analysis of the current research on the detrimental effects of this compound accumulation in beta-cells. We will explore the core mechanism involving mitochondrial stress, present quantitative data from key studies, detail relevant experimental protocols, and visualize the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to identify novel therapeutic targets for the preservation of beta-cell function in T2D.

Introduction: The Emerging Role of Acylcarnitines in Beta-Cell Lipotoxicity

Pancreatic beta-cell failure is a hallmark of T2D, characterized by a progressive decline in insulin secretion and, eventually, a reduction in beta-cell mass. While the pathophysiology is multifactorial, chronic exposure to elevated levels of free fatty acids, a condition known as lipotoxicity, is a major driver of this decline.[1][2]

Acylcarnitines are metabolic intermediates formed during the transport of fatty acids into the mitochondria for β-oxidation. Under conditions of metabolic stress, such as in obesity and insulin resistance, the rate of fatty acid influx into the mitochondria can exceed the oxidative capacity of the tricarboxylic acid (TCA) cycle.[3][4] This leads to the incomplete oxidation of fatty acids and the accumulation of various acylcarnitine species.

Recent metabolomic studies have consistently identified elevated levels of long-chain acylcarnitines, including this compound, in the plasma and pancreatic islets of individuals with T2D and in animal models of the disease.[3][5][6] this compound, an ester of carnitine and stearic acid (a C18 saturated fatty acid), has been specifically implicated as a direct mediator of beta-cell dysfunction.[7][8] Its accumulation disrupts the delicate balance of insulin synthesis and secretion, contributing to the progression of T2D.[8]

Core Mechanism: this compound-Induced Mitochondrial Stress and Energy Deficit

The primary mechanism by which this compound impairs beta-cell function is through the induction of "mitochondrial stress."[8] This is characterized by an overstimulation of β-oxidation that is uncoupled from the TCA cycle, leading to a depletion of essential metabolites and a subsequent energy deficit.

The accumulation of this compound within the beta-cell mitochondria drives an excessive flux through the β-oxidation pathway. This process consumes key mitochondrial resources but, due to a bottleneck at the level of the TCA cycle, does not translate to efficient ATP production. The consequences of this metabolic imbalance are twofold:

  • Depletion of TCA Cycle and Oxidative Phosphorylation Metabolites: The overactive β-oxidation depletes the pool of intermediates necessary for the proper functioning of the TCA cycle and oxidative phosphorylation. This leads to a reduction in the generation of ATP, the primary energy currency required for the energetically demanding process of insulin synthesis and secretion.[7][8]

  • Arrest of Insulin Synthesis: The profound energy deficit resulting from mitochondrial dysfunction leads to a halt in proinsulin and insulin biosynthesis.[7][8]

This cascade of events creates a vicious cycle where the very substrate that should provide energy for the beta-cell instead triggers a metabolic crisis, ultimately leading to impaired function.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the impact of this compound on beta-cell function.

Parameter Experimental System Treatment Observed Effect Reference
Mitochondrial Energy Metabolism MIN6 cells100 μM this compound (2 hours)Impairment of mitochondrial energy metabolism[7]
Insulin Synthesis Pancreatic beta-cells (in situ)Accumulation of this compound in T2D mouse modelsArrest of insulin synthesis[7][8]
Metabolite Levels Pancreatic beta-cells (in situ)Accumulation of this compound in T2D mouse modelsDepletion of TCA cycle and oxidative phosphorylation metabolites[7][8]

Further research is needed to quantify the precise fold-change reductions in insulin synthesis and secretion in response to defined concentrations of this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Beta-Cell Dysfunction

The accumulation of this compound initiates a cascade of events within the beta-cell, primarily centered on mitochondrial metabolism. The following diagram illustrates this proposed signaling pathway.

StearoylCoA Stearoyl-CoA CPT1 CPT1 StearoylCoA->CPT1 Carnitine This compound This compound (Accumulation) CPT1->this compound Mitochondrion Mitochondrion This compound->Mitochondrion Transport BetaOxidation Excessive β-Oxidation TCA_Depletion TCA Cycle Metabolite Depletion BetaOxidation->TCA_Depletion OXPHOS_Impairment OXPHOS Impairment TCA_Depletion->OXPHOS_Impairment ATP_Deficit ATP Deficit OXPHOS_Impairment->ATP_Deficit Insulin_Synthesis_Arrest Insulin Synthesis Arrest ATP_Deficit->Insulin_Synthesis_Arrest BetaCell_Dysfunction Beta-Cell Dysfunction Insulin_Synthesis_Arrest->BetaCell_Dysfunction MalonylCoA Malonyl-CoA MalonylCoA->CPT1 Inhibition

Caption: this compound accumulation leads to beta-cell dysfunction.

Experimental Workflow for Investigating this compound's Effects

The following diagram outlines a typical experimental workflow to assess the impact of this compound on beta-cell function.

Cell_Culture Beta-Cell Culture (MIN6 or Isolated Islets) Treatment This compound Treatment Cell_Culture->Treatment GSIS Glucose-Stimulated Insulin Secretion (GSIS) Assay Treatment->GSIS Insulin_Content Total Insulin Content Assay Treatment->Insulin_Content Mito_Stress Mitochondrial Respiration (Seahorse Assay) Treatment->Mito_Stress Metabolomics TCA Cycle Metabolite Analysis (LC-MS/GC-MS) Treatment->Metabolomics ER_Stress ER Stress Marker Analysis (Western Blot/qPCR) Treatment->ER_Stress Data_Analysis Data Analysis and Interpretation GSIS->Data_Analysis Insulin_Content->Data_Analysis Mito_Stress->Data_Analysis Metabolomics->Data_Analysis ER_Stress->Data_Analysis

Caption: Workflow for studying this compound's impact on beta-cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on beta-cell function.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol describes a static incubation assay to measure insulin secretion from the MIN6 beta-cell line.

Materials:

  • MIN6 cells

  • 24-well cell culture plates

  • Krebs-Ringer Bicarbonate Buffer (KRBH): 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.

  • Low glucose KRBH (e.g., 2.8 mM glucose)

  • High glucose KRBH (e.g., 16.7 mM or 20 mM glucose)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Insulin ELISA kit

Procedure:

  • Cell Seeding: Seed MIN6 cells into 24-well plates at a density that will achieve 80-90% confluency on the day of the assay. Culture for 48-72 hours.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with glucose-free KRBH.

    • Pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C in a 5% CO2 incubator to establish a basal level of insulin secretion.

  • Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add fresh KRBH with the following conditions to triplicate wells:

      • Low glucose (Basal) + Vehicle

      • High glucose (Stimulated) + Vehicle

      • High glucose + this compound (e.g., 100 μM)

      • Low glucose + this compound (optional, to check for effects on basal secretion)

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well. Centrifuge at 1,000 x g for 5 minutes to pellet any cell debris.

  • Insulin Quantification: Measure the insulin concentration in the clarified supernatants using a commercial insulin ELISA kit, following the manufacturer's instructions.

  • Data Normalization: To account for variations in cell number, lyse the cells in each well and measure the total protein content (e.g., using a BCA assay). Normalize the insulin secretion data to the total protein content.

Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the Seahorse XF Cell Mito Stress Test for assessing mitochondrial function in isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets

  • Seahorse XF Islet Capture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (e.g., DMEM supplemented with desired glucose, pyruvate, and glutamine concentrations)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • This compound

Procedure:

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

  • Islet Plating:

    • Pre-treat the islet capture microplate according to the manufacturer's instructions.

    • Add pre-warmed assay medium to each well.

    • Carefully transfer a consistent number of islets (e.g., 10-20 islets of similar size) into the center of each well.

    • Gently place the islet capture screens over the islets.

    • If pre-treating with this compound, add it to the appropriate wells and incubate for the desired time (e.g., 2 hours).

  • Assay Execution:

    • Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the appropriate injection ports.

    • Place the islet capture microplate in the Seahorse XF Analyzer.

    • Run the pre-programmed Cell Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.

  • Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Compare these parameters between control and this compound-treated islets.

Western Blot Analysis of ER Stress Markers

This protocol describes the detection of key unfolded protein response (UPR) markers, BiP (GRP78) and CHOP, in beta-cells.

Materials:

  • Treated and untreated beta-cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BiP/GRP78, anti-CHOP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BiP, CHOP, and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

  • Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the intensity of the target proteins to the loading control.

Conclusion and Future Directions

The accumulation of this compound in pancreatic beta-cells represents a critical mechanism of lipotoxicity, contributing to the impairment of insulin synthesis and overall beta-cell dysfunction. The core of this pathological process lies in the induction of mitochondrial stress, characterized by excessive β-oxidation, depletion of TCA cycle intermediates, and a consequent cellular energy deficit.

The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted effects of this compound and other long-chain acylcarnitines on beta-cell health. By employing these techniques, the scientific community can further dissect the signaling pathways involved and identify potential points of therapeutic intervention.

Future research should focus on:

  • Validating these findings in human islets from donors with T2D.

  • Identifying the upstream factors that lead to the specific accumulation of this compound in beta-cells.

  • Screening for small molecules that can mitigate this compound-induced mitochondrial stress.

  • Exploring the potential interplay between this compound-induced mitochondrial dysfunction and other cellular stress pathways, such as endoplasmic reticulum (ER) stress.

A comprehensive understanding of the role of this compound in beta-cell lipotoxicity will be instrumental in the development of novel therapeutic strategies aimed at preserving beta-cell function and halting the progression of type 2 diabetes.

References

Methodological & Application

Application Note and Protocol: Extraction of Stearoylcarnitine from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoylcarnitine (C18:0) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is formed when stearic acid is esterified to L-carnitine, facilitating the transport of this long-chain fatty acid across the inner mitochondrial membrane for subsequent β-oxidation and ATP production.[1] The accurate quantification of this compound in tissue samples is vital for understanding fatty acid metabolism, mitochondrial function, and the pathophysiology of various metabolic diseases, including inherited metabolic disorders, cardiovascular diseases, and insulin (B600854) resistance.[2][3] This document provides detailed protocols for the extraction of this compound from tissue samples, tailored for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Data Presentation: Comparison of Extraction Protocol Parameters

The following table summarizes key quantitative parameters from various published protocols for the extraction of acylcarnitines, including long-chain species like this compound, from tissue samples. This allows for a comparative overview of different methodologies.

ParameterMethod 1 (Methanol Precipitation)Method 2 (LLE with MTBE)Method 3 (SPE - Cation Exchange)
Tissue Amount ~5 mg[4]20-30 mg[5]Not specified for tissue, adapted from plasma
Homogenization Bead-beating (e.g., FastPrep)[4]Homogenizer in ice-cold methanol[5]Not specified for tissue
Extraction Solvent 80/20 Methanol (B129727)/Water[4]Methanol and Methyl-tert-butyl ether (MTBE)[5]Methanol for protein precipitation[5]
Internal Standard Isotopically labeled acylcarnitine standard[4]d3-Arachidonoylcarnitine in methanol[5]Deuterated standards[6]
Recovery Up to 99% (in a specific automated system)[2]High recovery expected for long-chain acylcarnitines98-105% (for various acylcarnitines in plasma)[6]
Precision (CV%) <15% for high-abundant metabolites[2]Good inter- and intra-day precision expected[7]<18% day-to-day variation[6]

Experimental Protocols

This section details two robust methods for the extraction of this compound from tissue samples: a widely used methanol precipitation method and a liquid-liquid extraction (LLE) method for comprehensive lipid extraction.

Protocol 1: Methanol Precipitation for Acylcarnitine Extraction

This protocol is a common and effective method for the extraction of a broad range of acylcarnitines, including this compound, from small amounts of tissue.[4]

Materials and Reagents:

  • Frozen tissue samples (-80°C)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 80/20 Methanol/Water (ice-cold)

  • Isotopically labeled internal standard (e.g., d3-stearoylcarnitine)

  • Microcentrifuge tubes (1.5 mL)

  • Bead-beating homogenizer (e.g., FastPrep)

  • Centrifuge (capable of 20,000 x g at 4°C)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 80:20 acetonitrile/water with 0.1% formic acid)[2]

Procedure:

  • Sample Preparation: Weigh approximately 5 mg of frozen tissue and place it in a pre-chilled 1.5 mL microcentrifuge tube. It is critical to keep the tissue frozen to prevent metabolic changes.[4]

  • Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to each sample.

  • Extraction: Add 1 mL of ice-cold 80/20 methanol/water to the tube.[4]

  • Homogenization: Homogenize the tissue using a bead-beating homogenizer for 60 seconds at 4.5 m/s. Ensure the sample remains cold during this process.[4]

  • Protein Precipitation: Incubate the homogenate at 4°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube, being careful not to disturb the pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[3]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 1 minute to ensure complete dissolution.[2]

  • Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates.

  • Sample Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) with MTBE

This protocol is suitable for a more comprehensive lipid extraction, which includes long-chain acylcarnitines like this compound.[5]

Materials and Reagents:

  • Frozen tissue samples (-80°C)

  • Methanol (ice-cold, LC-MS grade)

  • Methyl-tert-butyl ether (MTBE, LC-MS grade)

  • Water (LC-MS grade)

  • Isotopically labeled internal standard (e.g., d3-stearoylcarnitine)

  • Homogenizer

  • Centrifuge (capable of 2,000 x g at 4°C)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)[5]

Procedure:

  • Sample Preparation: Weigh approximately 20-30 mg of frozen tissue.

  • Homogenization: Homogenize the tissue in 1 mL of ice-cold methanol containing the internal standard.[5]

  • Phase Separation:

    • Add 3 mL of MTBE to the homogenate and vortex for 1 minute.[5]

    • Add 750 µL of water and vortex for an additional 30 seconds.[5]

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[5]

  • Collection of Organic Layer: Carefully collect the upper organic layer (MTBE phase), which contains the lipids including this compound, and transfer it to a new tube.[5]

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.[5]

  • Sample Analysis: The reconstituted sample is now ready for LC-MS/MS analysis.

Visualizations

Experimental Workflow

G tissue Tissue Sample (Frozen) homogenize Homogenization (with Internal Standard) tissue->homogenize extract Extraction & Protein Precipitation (e.g., Methanol or LLE) homogenize->extract centrifuge1 Centrifugation extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Down (Nitrogen Evaporation) supernatant->dry reconstitute Reconstitution dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis G cluster_mito Mitochondrion stearic_acid Stearic Acid (Cytosol) stearoyl_coa Stearoyl-CoA stearic_acid->stearoyl_coa ACSL cpt1 CPT1 stearoyl_coa->cpt1 This compound This compound cpt1->this compound cact CACT This compound->cact stearoyl_coa_mito Stearoyl-CoA This compound->stearoyl_coa_mito CPT2 mito_matrix Mitochondrial Matrix beta_ox β-Oxidation stearoyl_coa_mito->beta_ox cpt2 CPT2 acetyl_coa Acetyl-CoA beta_ox->acetyl_coa

References

Application Notes: Quantitative Analysis of Stearoylcarnitine by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoylcarnitine (C18:0) is a long-chain acylcarnitine, an ester of carnitine and stearic acid. Acylcarnitines are crucial intermediates in cellular energy metabolism, specifically in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[1][2] The accurate quantification of this compound and other acylcarnitines in biological matrices such as plasma, serum, and tissue is vital for the diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid oxidation disorders.[3][4][5] Furthermore, alterations in acylcarnitine profiles have been implicated as potential biomarkers in complex diseases like the metabolic syndrome and cardiovascular diseases, making their analysis relevant in drug development and metabolic research.[1][2]

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC), has become the gold standard for the analysis of acylcarnitines due to its high sensitivity, specificity, and throughput.[2][3][6] This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound using LC-MS/MS.

Principle of the Method

The analysis of this compound by LC-MS/MS involves several key steps:

  • Sample Preparation: Extraction of this compound from the biological matrix and removal of interfering substances, primarily proteins. This can be achieved through simple protein precipitation or solid-phase extraction (SPE).[6][7] Derivatization to butyl esters is a common technique to improve chromatographic properties and ionization efficiency, though methods for underivatized analysis also exist.[1][8]

  • Chromatographic Separation: Separation of this compound from other acylcarnitines and endogenous molecules using liquid chromatography. Reversed-phase chromatography is commonly employed.[1]

  • Ionization: The eluted analyte is ionized, typically using electrospray ionization (ESI) in the positive ion mode, to generate protonated molecular ions [M+H]+.[3]

  • Tandem Mass Spectrometry (MS/MS) Detection: The protonated molecular ion of this compound is selected in the first mass analyzer (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification.[9] A characteristic fragmentation pattern for acylcarnitines involves the neutral loss of trimethylamine (B31210) and the formation of a prominent product ion at m/z 85.[1][10]

Experimental Protocols

Protocol 1: Analysis of Underivatized this compound in Plasma

This protocol is adapted from methods that focus on simplicity and high throughput by avoiding derivatization.[7][8]

1. Materials and Reagents

  • This compound standard

  • Isotopically labeled internal standard (e.g., d3-Stearoylcarnitine)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Plasma samples (store at -80°C)

2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile or 80:20 methanol:water to precipitate proteins.[2][7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000-15,000 rpm for 10 minutes at 4°C.[2][7]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

ParameterCondition
LC System UHPLC system
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic acid in water[8]
Mobile Phase B 0.1% Formic acid in acetonitrile[1]
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute long-chain acylcarnitines, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min[1]
Injection Volume 1 - 10 µL[7]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition This compound: m/z 484.4 → 85.1[1]
Internal Standard (d3): m/z 487.5 → 85.1[1]
Protocol 2: Analysis of Butyl-Ester Derivatized this compound

This protocol involves derivatization, which can improve chromatographic separation and reduce matrix effects for some acylcarnitines.[1]

1. Materials and Reagents

  • All reagents from Protocol 1

  • Anhydrous n-butanol

  • Acetyl chloride

2. Sample Preparation and Derivatization

  • Extract acylcarnitines from 100 µL of plasma using 400 µL of methanol containing the internal standard.

  • Vortex and centrifuge as in Protocol 1.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Add 50 µL of 3N butanolic-HCl (prepared by slowly adding acetyl chloride to anhydrous n-butanol) to the dried extract.

  • Incubate at 65°C for 15 minutes.

  • Evaporate the butanolic-HCl to dryness under nitrogen.

  • Reconstitute the sample in a suitable volume of the initial mobile phase.

3. LC-MS/MS Conditions

  • LC and MS conditions will be similar to Protocol 1, but the precursor ion (Q1) mass for the MRM transition will be different due to the addition of the butyl group. The fragmentation will still yield the characteristic m/z 85 product ion.

Data Presentation

Table 1: Quantitative Parameters for this compound Analysis

ParameterTypical ValueReference
Precursor Ion (m/z)484.4[1]
Product Ion (m/z)85.1[1]
Collision Energy (eV)50 - 60[1]
Limit of Quantification (LOQ)Low ng/mL to µM range[7]
Linearity (r²)> 0.99[1]
Inter-day Precision (%CV)< 15%[7]
Intra-day Precision (%CV)< 15%[7]

Note: These values are illustrative and should be established and validated in the user's laboratory.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile/Methanol) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc UHPLC Separation (C18 Column) supernatant->lc ms Tandem Mass Spectrometer (ESI+) lc->ms mrm MRM Detection (m/z 484.4 -> 85.1) ms->mrm integration Peak Integration mrm->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification fragmentation_pathway precursor This compound [M+H]+ m/z 484.4 fragmentation Collision-Induced Dissociation (CID) precursor->fragmentation product Product Ion (CH2)2CH(N(CH3)3)+ m/z 85.1 fragmentation->product neutral_loss Neutral Loss (Stearic Acid & CO2)

References

Application Notes & Protocols for Accurate Stearoylcarnitine Measurement by Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoylcarnitine (C18), a long-chain acylcarnitine, is an important biomarker in the study of fatty acid metabolism and mitochondrial function.[1][2] Acylcarnitines are formed during the transport of fatty acids into the mitochondria for β-oxidation.[3][4] Abnormal levels of this compound and other acylcarnitines can be indicative of inherited metabolic disorders, such as fatty acid oxidation defects, and have also been implicated in complex diseases like insulin (B600854) resistance and cardiovascular disease.[4][5]

Accurate quantification of this compound in biological matrices is crucial for both clinical diagnostics and research. The stable isotope dilution assay coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[5][6] This method offers high sensitivity, specificity, and accuracy by using a stable isotope-labeled internal standard to correct for matrix effects and variations during sample preparation and analysis.[6]

These application notes provide a detailed protocol for the quantification of this compound in plasma, serum, and tissue samples using a stable isotope dilution LC-MS/MS method.

Principle of the Method

The principle of the stable isotope dilution assay is based on the addition of a known amount of a stable isotope-labeled analogue of the analyte (in this case, deuterated this compound) to the sample at the beginning of the analytical procedure.[5] The labeled internal standard is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, derivatization (if any), and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. By measuring the ratio of the signal intensity of the endogenous analyte to that of the internal standard, the concentration of the endogenous analyte can be accurately determined, as this ratio is directly proportional to the analyte concentration.[5]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with Deuterated This compound (IS) Sample->Spike Extraction Protein Precipitation & Acylcarnitine Extraction Spike->Extraction Derivatization Optional: Butylation Extraction->Derivatization Drydown Dry Down Extract Derivatization->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC LC Separation (HILIC or Reversed-Phase) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify this compound Concentration Calibration->Quantification

A high-level overview of the analytical process.

Materials and Reagents

  • This compound hydrochloride (analytical standard)

  • This compound-d3 or this compound-d9 (internal standard)[4][7]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Heptafluorobutyric acid (HFBA) (optional, for ion-pairing)[6][8]

  • Butanolic HCl (for derivatization, optional)

  • Water (LC-MS grade)

  • Biological matrix (e.g., human plasma, rat liver tissue)

Protocol 1: Sample Preparation from Plasma/Serum

  • Thawing: Thaw plasma or serum samples on ice.

  • Aliquoting: Aliquot 50 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 5 µM deuterated this compound in methanol) to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation and Extraction: Add 200 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 30 seconds to precipitate proteins and extract acylcarnitines.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 acetonitrile:water with 0.1% formic acid).[7] Vortex for 15 seconds.

  • Filtration/Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Tissue

  • Homogenization: Homogenize approximately 20-30 mg of frozen tissue in 500 µL of cold methanol.[9]

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to the homogenate.

  • Extraction: Further homogenize the sample and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the methanol supernatant.

  • Drying and Reconstitution: Proceed with steps 7-10 from Protocol 1.

LC-MS/MS Method

Liquid Chromatography

A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining polar compounds like acylcarnitines.[10]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: HILIC silica (B1680970) column (e.g., 50 x 2.0 mm, 4 µm).[10]

  • Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium acetate in water.[6]

  • Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.[10]

  • Injection Volume: 5-10 µL.

  • Column Temperature: Ambient or 40°C.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01585
2.53565
3.06040
3.51585
5.01585
Tandem Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key Principle: Acylcarnitines characteristically produce a precursor ion of m/z 85 upon collision-induced dissociation.[11]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (C18)484.585.135
This compound-d3 (IS)487.585.135

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for both the endogenous this compound and the deuterated internal standard.

  • Response Ratio Calculation: Calculate the peak area ratio of this compound to its deuterated internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a 1/x or 1/x² weighting is typically used.

  • Concentration Determination: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.

Typical Performance Characteristics:

ParameterTypical Value
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%

Signaling Pathway Context

This compound is a key intermediate in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. This process is crucial for cellular energy production.

fatty_acid_oxidation Fatty Acid Beta-Oxidation Pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FA Stearic Acid (Fatty Acid) ACS Acyl-CoA Synthetase FA->ACS + CoA + ATP StearoylCoA Stearoyl-CoA ACS->StearoylCoA CPT1 CPT1 StearoylCoA->CPT1 + Carnitine This compound This compound CPT1->this compound - CoA CAT CAT CPT2 CPT2 StearoylCoA_matrix Stearoyl-CoA CPT2->StearoylCoA_matrix - Carnitine This compound->CAT Transport This compound->CPT2 + CoA BetaOxidation Beta-Oxidation StearoylCoA_matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

The role of this compound in fatty acid transport.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal Intensity - Inefficient extraction- Poor ionization- Instrument sensitivity- Optimize extraction solvent and procedure- Check mobile phase pH and additives- Tune mass spectrometer parameters
High Background Noise - Matrix interference- Contaminated reagents or system- Improve sample cleanup- Use high-purity solvents and reagents- Flush the LC system and column
Poor Peak Shape - Column degradation- Inappropriate mobile phase- Replace the column- Optimize mobile phase composition and gradient
High Variability (%CV) - Inconsistent sample preparation- Autosampler issues- Ensure precise and consistent pipetting- Check autosampler for proper function

Conclusion

The stable isotope dilution LC-MS/MS method described provides a robust and reliable approach for the accurate quantification of this compound in various biological samples. Adherence to the detailed protocols and proper method validation will ensure high-quality data for both research and clinical applications, enabling a deeper understanding of fatty acid metabolism and its role in health and disease.

References

Application Notes: Developing Cell Culture Models to Study Stearoylcarnitine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoylcarnitine is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is formed when stearic acid, a saturated fatty acid, is esterified to L-carnitine (B1674952), a process that facilitates its transport across the inner mitochondrial membrane for subsequent β-oxidation.[1][2] Dysregulation of this compound metabolism has been implicated in various metabolic diseases, including cardiovascular disease, type 2 diabetes, and certain types of cancer.[3][4][5] Therefore, robust in vitro models are essential for elucidating the mechanisms of this compound metabolism and for the development of novel therapeutic interventions.[6]

These application notes provide a comprehensive guide to developing and utilizing cell culture models to study this compound metabolism. We will cover the selection of appropriate cell lines, detailed experimental protocols for key assays, and data interpretation.

Selecting a Cell Culture Model

The choice of cell line is critical for modeling this compound metabolism accurately. The ideal cell line should express the necessary enzymes and transporters for fatty acid uptake, activation, and mitochondrial β-oxidation. Here are some recommended and well-characterized cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): These cells are a widely used model for studying liver metabolism.[7] They express key enzymes involved in fatty acid metabolism, including carnitine palmitoyltransferases (CPT1 and CPT2), and are responsive to fatty acid treatments.[6][8]

  • C2C12 (Mouse Myoblasts): This cell line can be differentiated into myotubes, providing an excellent model for skeletal muscle metabolism.[9][10] Skeletal muscle is a primary site of fatty acid oxidation, making C2C12 myotubes highly relevant for studying this compound metabolism.[11]

  • Primary Hepatocytes: Considered the "gold standard" for in vitro liver studies, primary hepatocytes most closely mimic the physiology of the liver.[12][13][14][15] However, they are more challenging to culture and maintain than immortalized cell lines.

Experimental Workflow

A typical workflow for studying this compound metabolism in a cell culture model involves several key steps, from cell culture and treatment to downstream analysis.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation cell_culture Cell Seeding & Growth differentiation Differentiation (e.g., C2C12) cell_culture->differentiation treatment Treatment with Stearic Acid or other compounds cell_culture->treatment differentiation->treatment harvest Harvest Cells & Media treatment->harvest lipidomics Lipidomics (LC-MS/MS) Acylcarnitine Profiling harvest->lipidomics fao_assay Fatty Acid Oxidation Assay harvest->fao_assay gene_expression Gene Expression Analysis (qPCR) harvest->gene_expression data_analysis Quantitative Data Analysis lipidomics->data_analysis fao_assay->data_analysis gene_expression->data_analysis pathway_analysis Pathway & Network Analysis data_analysis->pathway_analysis

Caption: Experimental workflow for studying this compound metabolism.

Data Presentation

Table 1: Relative this compound Levels in Different Cell Lines
Cell LineTreatmentFold Change in this compound (vs. Control)Reference
HepG2Oleic Acid (100 µM)~1.5 - 2.0[7]
C2C12Palmitic Acid (200 µM)~2.0 - 3.0[9]
Primary Rat HepatocytesBezafibrate (10 µg/ml)~1.2 - 1.5[12]

Note: Data are representative and may vary based on experimental conditions.

Table 2: Gene Expression Changes in Response to Elevated Fatty Acids
GeneCell LineTreatmentFold Change in Expression (vs. Control)Reference
CPT1AHepG2Retinoic Acid~2.5[6]
CPT2C2C12Palmitic Acid (200 µM)~1.5[16]
ACADVLVLCAD-deficient fibroblastsREN001 (PPARδ agonist)Variable increase[17]

Note: Data are representative and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Cell Culture and Fatty Acid Treatment

Materials:

  • Selected cell line (HepG2, C2C12, or primary hepatocytes)

  • Complete growth medium (e.g., DMEM for HepG2 and C2C12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Stearic acid (or other fatty acids)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Growth: Culture cells in complete growth medium at 37°C in a humidified incubator with 5% CO2.

  • Fatty Acid-BSA Conjugate Preparation:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.

    • Prepare a 100 mM stock solution of stearic acid in ethanol.

    • Warm the BSA solution to 37°C.

    • Slowly add the stearic acid stock solution to the BSA solution while stirring to achieve the desired final concentration (e.g., 10 mM). This will result in a fatty acid:BSA molar ratio of approximately 5:1.

    • Incubate at 37°C for 1 hour to allow for conjugation.

    • Sterile filter the fatty acid-BSA conjugate.

  • Cell Treatment:

    • When cells reach the desired confluency, replace the growth medium with serum-free medium containing the fatty acid-BSA conjugate at the desired final concentration (e.g., 100-500 µM).

    • Include a vehicle control (BSA solution without fatty acid).

    • Incubate for the desired time period (e.g., 6, 12, or 24 hours).

Protocol 2: Acylcarnitine Extraction and Analysis by LC-MS/MS

Materials:

  • Treated cells and culture medium

  • Ice-cold methanol (B129727)

  • Internal standards (e.g., deuterated acylcarnitines)

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Collection:

    • Aspirate the culture medium and store at -80°C for analysis of secreted acylcarnitines.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing internal standards to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable chromatography method to separate the acylcarnitines.

    • Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify specific acylcarnitines based on their precursor and product ion masses.[1][18][19][20][21]

Protocol 3: Fatty Acid Oxidation (FAO) Assay

Materials:

  • Treated cells in a multi-well plate (e.g., 96-well)

  • [1-14C]Palmitic acid or a commercial FAO assay kit

  • Scintillation vials and fluid

  • Scintillation counter

Procedure (using radiolabeled substrate):

  • Preparation of Radiolabeled Substrate: Prepare a solution of [1-14C]palmitic acid complexed with BSA in serum-free medium.

  • Cell Treatment: After the initial fatty acid treatment, wash the cells with warm PBS.

  • Incubation with Radiolabeled Substrate: Add the [1-14C]palmitic acid-BSA solution to each well and incubate at 37°C for 1-2 hours.

  • Capture of 14CO2:

    • Place a filter paper soaked in a CO2 trapping solution (e.g., 1M NaOH) in the headspace of each well or use a sealed plate with a CO2 trapping mechanism.

    • Stop the reaction by adding an acid (e.g., perchloric acid) to the medium. This will release the dissolved CO2.

  • Measurement of Radioactivity:

    • Transfer the filter paper to a scintillation vial with scintillation fluid and count the radioactivity to determine the amount of 14CO2 produced (complete oxidation).

    • Collect the acidified medium and separate the acid-soluble metabolites (ASMs) from the protein precipitate by centrifugation.

    • Measure the radioactivity in the supernatant to determine the amount of 14C-labeled ASMs (incomplete oxidation).

  • Data Analysis: Normalize the radioactive counts to the protein content of each well.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Materials:

  • Treated cells

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes (CPT1, CPT2, ACADVL) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the treated cells according to the manufacturer's protocol of the chosen RNA extraction kit.[22]

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.[23]

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene, and cDNA template.

    • Set up reactions in triplicate for each sample and gene.

    • Include no-template controls to check for contamination.

  • Real-Time PCR:

    • Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[24][25]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathway

The metabolism of this compound is intricately linked to the fatty acid β-oxidation pathway. The following diagram illustrates the key steps involved.

References

Application Notes and Protocols for Investigating the In Vivo Effects of Stearoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoylcarnitine (C18-carnitine) is a long-chain acylcarnitine, an esterified form of L-carnitine and stearic acid. It is an important intermediate in the mitochondrial transport of long-chain fatty acids for β-oxidation. Emerging evidence suggests that elevated levels of this compound may be implicated in the pathophysiology of various metabolic disorders, including insulin (B600854) resistance, cardiovascular disease, and inflammation. This document provides detailed application notes and protocols for utilizing animal models to investigate the in vivo effects of this compound, offering a framework for researchers to explore its mechanisms of action and potential as a therapeutic target.

Animal Models for Investigating this compound

The choice of animal model is critical for elucidating the specific effects of this compound. Below are recommended models for studying its impact on metabolic, cardiovascular, and inflammatory parameters.

Metabolic Syndrome and Insulin Resistance
  • Diet-Induced Obese (DIO) Mice or Rats: This is the most common and relevant model for studying metabolic syndrome. A high-fat diet (HFD) induces obesity, hyperglycemia, hyperlipidemia, and insulin resistance, conditions in which acylcarnitine metabolism is often dysregulated.

    • Species: C57BL/6J mice are highly susceptible to diet-induced obesity and are a standard model. Wistar or Sprague-Dawley rats are also commonly used.

    • Rationale: This model allows for the investigation of this compound's role in the development or exacerbation of insulin resistance and dyslipidemia.

Cardiovascular Disease
  • Gestational Diabetes Mellitus (GDM) Offspring Rat Model: Exposure to a high-fat, high-sucrose diet during gestation and lactation in rats leads to offspring that exhibit an altered acylcarnitine profile, with specific elevations in this compound, and develop cardiac dysfunction later in life.[1]

    • Species: Wistar or Sprague-Dawley rats.

    • Rationale: This model is particularly useful for studying the role of elevated endogenous this compound in the developmental programming of cardiovascular disease.

  • Apolipoprotein E-deficient (ApoE-/-) or LDL Receptor-deficient (LDLR-/-) Mice: These genetically modified mice are standard models for studying atherosclerosis. When fed a high-fat or Western-type diet, they develop hypercholesterolemia and atherosclerotic plaques.

    • Species: Mice (typically on a C57BL/6J background).

    • Rationale: These models are suitable for investigating the direct effects of exogenous this compound administration on the development and progression of atherosclerosis.

Inflammation
  • Lipopolysaccharide (LPS)-Induced Inflammation Model: Administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust systemic inflammatory response.

    • Species: Mice or rats.

    • Rationale: This model can be used to determine if this compound exacerbates or modulates the acute inflammatory response, particularly through pathways like NF-κB. Accumulation of this compound has been observed in the brain following LPS-induced neuroinflammation.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies on long-chain acylcarnitines. It is important to note that data specifically for this compound is limited; therefore, some data from studies on L-carnitine and other long-chain acylcarnitines are included as potential endpoints for investigation.

Table 1: Potential Effects of Elevated Long-Chain Acylcarnitines on Metabolic Parameters in Rodent Models

ParameterAnimal ModelTreatment/ConditionKey FindingsReference
Insulin Synthesis In vitro (β-cells)Accumulation of this compoundImpaired insulin synthesis[3]
Glucose Disposal Genetically diabetic miceL-carnitine supplementationImproved insulin-stimulated glucose disposal[4]
Plasma Glucose Streptozotocin-induced diabetic ratsHigh-dose L-carnitine (i.p.)Significantly reduced plasma glucose[5]
Plasma Lipids Streptozotocin-induced diabetic ratsHigh-dose L-carnitine (i.p.)Significantly reduced plasma lipids[5]
Myocardial Lipid Accumulation Chronically diabetic ratsL-carnitine treatmentReduced severity of diabetes[5]

Disclaimer: Data in this table, where not specific to this compound, are derived from studies on L-carnitine and are intended to guide experimental design. The effects of this compound require direct investigation.

Table 2: Potential Effects of Elevated Long-Chain Acylcarnitines on Cardiovascular Parameters in Rodent Models

ParameterAnimal ModelTreatment/ConditionKey FindingsReference
Cardiac Hypertrophy Gestational diabetes offspring ratsElevated endogenous this compoundAssociated with left ventricular hypertrophy[1]
Diastolic Dysfunction Gestational diabetes offspring ratsElevated endogenous this compoundAssociated with diastolic dysfunction[1]
Cardiac Contractility Chronically diabetic ratsL-carnitine treatmentImproved cardiac performance[5]
Left Ventricular Developed Pressure Chronically diabetic ratsL-carnitine treatmentIncreased left ventricular developed pressure[5]
Cardiomyocyte Metabolism Gestational diabetes offspring ratsElevated endogenous this compoundImpaired cardiomyocyte metabolic flux[1]

Disclaimer: Data in this table, where not specific to this compound, are derived from studies on related conditions and L-carnitine, and are intended to guide experimental design. The effects of this compound require direct investigation.

Table 3: Potential Effects of Long-Chain Acylcarnitines on Inflammatory Markers

ParameterCell/Animal ModelTreatment/ConditionKey FindingsReference
NF-κB Activation In vitroPalmitoylcarnitine and this compoundActivation of NF-κB[6]
Pro-inflammatory Cytokine Secretion RAW 264.7 cellsL-C14 carnitine (representative acylcarnitine)Stimulated expression and secretion of pro-inflammatory cytokines[1]
COX-2 Expression RAW 264.7 cellsAcylcarnitinesInduced expression of cyclooxygenase-2 in a chain length-dependent manner[1]
JNK and ERK Phosphorylation RAW 264.7 cellsL-C14 carnitineInduced phosphorylation of JNK and ERK[1]

Disclaimer: The pro-inflammatory effects of this compound in vivo require further quantitative analysis.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments. As protocols for this compound administration are not widely published, these have been adapted from established methods for other long-chain acylcarnitines and L-carnitine.

Protocol 1: Preparation and Administration of this compound

Objective: To prepare a stable formulation of this compound for in vivo administration.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Tween 80 or other suitable surfactant

  • Sonicator

  • Sterile filters (0.22 µm)

  • Administration equipment (oral gavage needles, syringes, etc.)

Procedure:

  • Preparation of this compound Suspension:

    • Due to the long alkyl chain, this compound has poor water solubility. A suspension should be prepared.

    • Weigh the desired amount of this compound.

    • In a sterile container, add a small amount of Tween 80 (e.g., 1-5% of the final volume) to the this compound powder and mix to form a paste.

    • Gradually add sterile saline while vortexing or stirring to create a homogenous suspension.

    • Sonicate the suspension on ice to reduce particle size and improve homogeneity.

  • Administration:

    • Oral Gavage: This is a common method for direct administration. Typical volumes are 5-10 ml/kg for rats and 10 ml/kg for mice.

    • Intraperitoneal (i.p.) Injection: Ensure the suspension is fine enough to pass through the needle without causing blockage. Typical volumes are similar to oral gavage.

    • Dietary Admixture: For chronic studies, this compound can be mixed into the rodent chow. The stability of this compound in the diet should be confirmed.

Protocol 2: Induction of Diet-Induced Obesity and this compound Treatment

Objective: To investigate the effect of this compound on the development of metabolic syndrome.

Animal Model: C57BL/6J mice (male, 6-8 weeks old)

Procedure:

  • Acclimatization: Acclimatize mice for one week with standard chow and water ad libitum.

  • Diet Induction:

    • Divide mice into two main groups: Control diet (e.g., 10% kcal from fat) and High-Fat Diet (HFD; e.g., 45-60% kcal from fat).

    • Feed the respective diets for 8-16 weeks to induce obesity and insulin resistance in the HFD group.

  • Treatment:

    • After the induction period, divide the HFD group into two subgroups: HFD + Vehicle and HFD + this compound.

    • Administer this compound or vehicle daily via oral gavage for 4-8 weeks.

  • Monitoring:

    • Monitor body weight and food intake weekly.

    • Perform metabolic assessments (see Protocol 5) at baseline and at the end of the treatment period.

  • Tissue Collection: At the end of the study, euthanize animals and collect blood, liver, adipose tissue, and muscle for further analysis.

Protocol 3: Assessment of Cardiovascular Function

Objective: To evaluate the impact of this compound on cardiac structure and function.

Procedure:

  • Echocardiography:

    • Anesthetize the animal (e.g., with isoflurane).

    • Perform transthoracic echocardiography to assess left ventricular dimensions, wall thickness, and systolic and diastolic function.

  • Blood Pressure Measurement: Use a non-invasive tail-cuff system to measure systolic and diastolic blood pressure.

  • Histological and Morphometric Analysis:

    • At the end of the study, excise the heart, wash with saline, and weigh it. Calculate the heart weight to body weight ratio.

    • Fix the heart in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and Masson's trichrome to evaluate fibrosis.

    • Perform morphometric analysis on stained sections to quantify cardiomyocyte cross-sectional area.[7][8]

Protocol 4: Evaluation of Inflammatory Response

Objective: To determine the pro-inflammatory effects of this compound in vivo.

Procedure:

  • Animal Groups:

    • Control + Vehicle

    • Control + this compound

    • LPS + Vehicle

    • LPS + this compound

  • Treatment: Administer this compound or vehicle for a predetermined period (e.g., 1-7 days) prior to the inflammatory challenge.

  • LPS Challenge: Administer a single i.p. injection of LPS (e.g., 1-5 mg/kg).

  • Sample Collection: Collect blood at various time points (e.g., 2, 6, 24 hours) post-LPS injection.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma or serum using ELISA or a multiplex assay.

Protocol 5: Measurement of Metabolic Parameters

Objective: To assess glucose homeostasis and lipid profiles.

Procedure:

  • Glucose Tolerance Test (GTT):

    • Fast animals overnight (12-16 hours).

    • Administer a bolus of glucose (1-2 g/kg) via i.p. injection or oral gavage.

    • Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT):

    • Fast animals for 4-6 hours.

    • Administer an i.p. injection of insulin (0.5-1.0 U/kg).

    • Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Blood Lipid Analysis:

    • Collect fasting blood samples.

    • Measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available kits.

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound-Induced Inflammation

stearoylcarnitine_inflammation This compound This compound tlr Toll-like Receptor (TLR) Signaling? This compound->tlr ? myd88 MyD88 This compound->myd88 Activates tlr->myd88 ikk IKK Complex myd88->ikk nfkb_ikb NF-κB/IκB Complex ikk->nfkb_ikb Phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb Releases NF-κB nucleus Nucleus nfkb->nucleus Translocation proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->proinflammatory_genes Transcription inflammation Inflammation proinflammatory_genes->inflammation

Caption: Proposed pathway for this compound-induced inflammation via NF-κB.

Proposed Mechanism for this compound-Induced Insulin Resistance

stearoylcarnitine_insulin_resistance This compound Elevated This compound mitochondrial_overload Mitochondrial Lipid Overload This compound->mitochondrial_overload incomplete_oxidation Incomplete β-oxidation mitochondrial_overload->incomplete_oxidation ros Increased ROS Production incomplete_oxidation->ros stress_kinases Stress Kinases (JNK, IKK) ros->stress_kinases irs IRS-1 stress_kinases->irs Inhibitory Phosphorylation pi3k PI3K irs->pi3k akt Akt pi3k->akt glut4 GLUT4 Translocation akt->glut4 glucose_uptake Decreased Glucose Uptake glut4->glucose_uptake

Caption: Proposed mechanism of this compound-induced insulin resistance.

General Experimental Workflow

experimental_workflow animal_model Animal Model Selection (e.g., DIO Mice) acclimatization Acclimatization animal_model->acclimatization induction Disease Induction (e.g., High-Fat Diet) acclimatization->induction baseline Baseline Measurements (Weight, Glucose, etc.) induction->baseline treatment Treatment Groups (Vehicle vs. This compound) baseline->treatment monitoring In-life Monitoring (Weekly Weight, Food Intake) treatment->monitoring functional_assays Functional Assays (GTT, ITT, Echo) monitoring->functional_assays euthanasia Euthanasia & Sample Collection (Blood, Tissues) functional_assays->euthanasia analysis Data Analysis (Biochemical, Histological, Molecular) euthanasia->analysis conclusion Conclusion analysis->conclusion

Caption: General workflow for an in vivo study of this compound.

References

Application Notes and Protocols for Enhancing Stearoylcarnitine Detection Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoylcarnitine (C18), a long-chain acylcarnitine, is a critical analyte in biomedical research, serving as a biomarker for inherited metabolic disorders and playing a role in the study of complex diseases such as type 2 diabetes and cardiovascular conditions.[1][2][3] The accurate and sensitive detection of this compound in biological matrices can be challenging due to its physicochemical properties. Derivatization, the process of chemically modifying an analyte, is a powerful strategy to overcome these challenges by improving chromatographic separation, enhancing ionization efficiency in mass spectrometry (MS), and enabling detection by other methods like fluorescence.[4]

This document provides detailed application notes and protocols for the most common and effective derivatization methods for enhancing the detection of this compound and other acylcarnitines.

Principle of Derivatization for Acylcarnitine Analysis

The primary goal of derivatizing this compound is to modify its carboxyl group. This chemical modification can lead to several analytical advantages:

  • Improved Mass Spectrometric Detection: Esterification of the carboxyl group can increase the hydrophobicity of the molecule, leading to better ionization in electrospray ionization (ESI) mass spectrometry.

  • Enhanced Chromatographic Resolution: By altering the polarity of the analyte, derivatization can improve peak shape and separation from other matrix components in reverse-phase liquid chromatography.

  • Increased Sensitivity: Certain derivatizing agents introduce moieties that are highly responsive to specific detectors (e.g., fluorophores for fluorescence detection).

Derivatization_Principle cluster_Analyte This compound cluster_Product Derivatized Product cluster_Benefits Analytical Benefits This compound This compound (with free carboxyl group) Derivatization Derivatization (e.g., Esterification) This compound->Derivatization + Reagent Derivatized_this compound Derivatized this compound (e.g., Butyl Ester) Derivatization->Derivatized_this compound Benefit1 Improved Ionization Efficiency (MS) Derivatized_this compound->Benefit1 Benefit2 Enhanced Chromatographic Separation Derivatized_this compound->Benefit2 Benefit3 Increased Detection Sensitivity Derivatized_this compound->Benefit3

Caption: General principle of derivatization for enhanced analysis.

Key Derivatization Methods and Protocols

The following sections detail the protocols for the most widely adopted derivatization techniques for acylcarnitine analysis.

Butylation (Butyl Ester Formation)

Butylation is the most common derivatization method for acylcarnitines in clinical and research settings, particularly for analysis by tandem mass spectrometry (MS/MS).[5] The reaction converts the carboxyl group of this compound to its butyl ester, which enhances its performance in ESI-MS.[6]

Protocol: Butylation using Acidified n-Butanol

This protocol is adapted from established methods for acylcarnitine analysis.[1][5][6]

Materials:

  • n-Butanol

  • Acetyl chloride or Hydrochloric acid (HCl)

  • Nitrogen gas evaporator

  • Heater block or incubator (60-65°C)

  • Vortex mixer

  • Conical glass vials

Procedure:

  • Sample Preparation:

    • Extract acylcarnitines from the biological sample (e.g., plasma, tissue homogenate) using a suitable protein precipitation method (e.g., with methanol (B129727) or acetonitrile).

    • Transfer the supernatant to a clean conical glass vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at approximately 45°C.

  • Derivatization Reagent Preparation:

    • Prepare the butanolic-HCl reagent by carefully adding acetyl chloride to n-butanol (e.g., a 5% v/v solution).[6] This should be done in a fume hood with appropriate personal protective equipment. The reagent should be prepared fresh daily.[1]

  • Derivatization Reaction:

    • Add 50-100 µL of the freshly prepared butanolic-HCl reagent to the dried sample residue.[1][6]

    • Vortex the vial thoroughly to ensure the residue is fully dissolved.

    • Incubate the sealed vial at 60-65°C for 15-20 minutes.[1][6]

  • Final Processing:

    • After incubation, evaporate the butanolic-HCl reagent to dryness under a stream of nitrogen gas at 45°C.[1]

    • Reconstitute the dried, derivatized sample in an appropriate mobile phase for LC-MS/MS analysis (e.g., methanol/water or acetonitrile/water).[1][6]

Butylation_Workflow start Start: Sample Extract step1 Dry Down (Nitrogen Evaporation) start->step1 step2 Add Butanolic-HCl Reagent step1->step2 step3 Incubate (65°C, 15 min) step2->step3 step4 Dry Down (Nitrogen Evaporation) step3->step4 step5 Reconstitute in Mobile Phase step4->step5 end Ready for LC-MS/MS Analysis step5->end

Caption: Experimental workflow for butylation of this compound.

Pentafluorophenacyl (PFP) Esterification

Derivatization with pentafluorophenacyl trifluoromethanesulfonate (B1224126) forms PFP esters, which are highly amenable to detection by mass spectrometry. This method is described as rapid and complete, with no evidence of acylcarnitine hydrolysis.[4][7]

Protocol: PFP Esterification

This protocol is based on the strategy described by Minkler et al.[7][8]

Materials:

  • Pentafluorophenacyl trifluoromethanesulfonate (PFPT)

  • Acetonitrile

  • Diisopropylethylamine (DIPEA)

  • Nitrogen gas evaporator

  • Heater block (37°C)

Procedure:

  • Sample Preparation:

    • Isolate carnitine and acylcarnitines using an appropriate extraction method, such as solid-phase extraction (SPE).[4][7]

    • Dry the purified extract completely under a stream of nitrogen.

  • Derivatization Reaction:

    • Prepare the derivatization solution consisting of PFPT and DIPEA in acetonitrile.

    • Add the derivatization solution to the dried sample extract.

    • Incubate the reaction mixture at 37°C for a designated time (typically rapid, e.g., 15-30 minutes).

  • Final Processing:

    • After the reaction is complete, the sample can be directly diluted with the initial mobile phase for LC-MS analysis, or the solvent can be evaporated and the residue reconstituted.

PFP_Esterification_Workflow start Start: Purified Sample Extract step1 Dry Down (Nitrogen Evaporation) start->step1 step2 Add PFPT/DIPEA in Acetonitrile step1->step2 step3 Incubate (e.g., 37°C) step2->step3 step4 Reconstitute or Dilute for Analysis step3->step4 end Ready for LC-MS/MS Analysis step4->end

Caption: Workflow for PFP esterification of this compound.

Summary of Derivatization Methods

The choice of derivatization method depends on the analytical instrumentation available and the specific requirements of the study. The following table summarizes the key characteristics of the discussed methods.

FeatureButylationPFP EsterificationFluorescent Derivatization
Primary Application LC-MS/MSLC-MS/MSHPLC-Fluorescence
Target Moiety Carboxyl GroupCarboxyl GroupCarboxyl Group
Reaction Product Butyl EsterPFP EsterFluorescent Ester
Key Advantage Robust, widely used, improves ESI+ signalRapid, complete reaction, high selectivity[4][7]Extremely high sensitivity with fluorescence detector[8]
Reaction Conditions 60-65°C with acidified butanolMild conditions (e.g., 37°C)Varies with reagent
Considerations Requires two evaporation stepsReagents can be costlyPrimarily for fluorescence, not MS enhancement

Concluding Remarks

Derivatization is a valuable and often necessary step for the robust and sensitive quantification of this compound. Butylation remains the gold standard for routine LC-MS/MS analysis due to its reliability and the significant enhancement in signal intensity. For applications requiring extremely high selectivity, PFP esterification presents a strong alternative. The selection of the appropriate method should be guided by the analytical goals, sample matrix, and available instrumentation. It is always recommended to include isotopically labeled internal standards (e.g., d3-Stearoylcarnitine) prior to the extraction step to control for variability during sample preparation and derivatization.

References

Application Notes: Stearoylcarnitine as a Biomarker in Preeclampsia Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preeclampsia (PE) is a complex hypertensive disorder of pregnancy that poses significant risks to both mother and fetus.[1] The pathophysiology of PE is not fully understood, but evidence points towards placental dysfunction, leading to widespread maternal endothelial dysfunction.[1] Metabolomics, the large-scale study of small molecules, has emerged as a powerful tool for identifying potential biomarkers for the early prediction and diagnosis of preeclampsia, offering insights into the underlying metabolic disturbances of the disease.[1][2] Among the metabolites of interest, stearoylcarnitine, a long-chain acylcarnitine, has been identified as a promising biomarker for both early- and late-onset preeclampsia.[1][2]

These application notes provide a comprehensive overview of the use of this compound as a biomarker in preeclampsia research, including its biological role, quantitative data from metabolomics studies, and detailed protocols for its analysis.

The Role of this compound in Preeclampsia

This compound is an ester of carnitine and stearic acid, a long-chain saturated fatty acid. Carnitine and its esters are essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key process for cellular energy production.[3][4] In the context of preeclampsia, alterations in fatty acid metabolism have been consistently observed.[3]

Several metabolomics studies have reported dysregulated levels of long-chain acylcarnitines, including this compound, in women who develop preeclampsia.[2][3][5] The accumulation of this compound and other long-chain acylcarnitines in maternal circulation may indicate impaired or incomplete fatty acid oxidation in the placenta.[3][5] This metabolic disruption could contribute to the oxidative stress and endothelial dysfunction characteristic of preeclampsia.[3] The identification of this compound as a biomarker in the first trimester suggests its involvement in the early pathogenesis of the disease.[1][2]

Quantitative Data Summary

Metabolomic studies have consistently shown altered levels of this compound in women with preeclampsia compared to normotensive pregnant women. The following table summarizes the reported changes in this compound levels.

Study CohortSample TypeMethodKey FindingsReference
Early-Onset Preeclampsia (EO-PE) vs. ControlsFirst-Trimester SerumUPLC-MS/MSThis compound was identified as a significant biomarker. Effect levels of various metabolites ranged from -18% to +29%.[1][2]
Late-Onset Preeclampsia (LO-PE) vs. ControlsFirst-Trimester SerumUPLC-MS/MSThis compound was identified as a significant biomarker. Effect levels of various metabolites ranged from -8% to +24%.[1][2]
Preeclampsia vs. Healthy Pregnant ControlsPlasmaElectrospray Tandem Mass SpectrometryLong-chain acylcarnitine values were increased by approximately 50% in the preeclamptic group.[3][6][7]
Preeclampsia vs. ControlsSerumHPLC-MSWomen with severe preeclampsia had a significantly lower ratio of (hexadecanoyl carnitine + octadecenoyl carnitine)/acetyl carnitine.[8]

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in human serum or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on protocols commonly used in metabolomics studies for acylcarnitine analysis.

1. Sample Collection and Preparation

  • Sample Collection: Collect whole blood samples in EDTA-containing tubes.

  • Plasma/Serum Separation: Centrifuge the blood samples at 1,000 x g for 15 minutes at 4°C to separate plasma or allow blood to clot at room temperature for 30 minutes before centrifuging for serum.

  • Storage: Store plasma or serum samples at -80°C until analysis.

  • Protein Precipitation and Metabolite Extraction:

    • Thaw frozen serum/plasma samples on ice.

    • To 100 µL of serum/plasma, add 400 µL of ice-cold methanol (B129727) (containing an appropriate deuterated internal standard for this compound, e.g., D3-stearoylcarnitine).

    • Vortex the mixture for 10 seconds.

    • Incubate the samples at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to separate this compound from other metabolites.

    • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z). The precursor ion for this compound is approximately 484.4 m/z. A common product ion is 85.1 m/z, corresponding to the carnitine backbone.

      • Internal Standard (e.g., D3-stearoylcarnitine): Monitor the corresponding mass transition for the deuterated internal standard.

    • Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument to achieve maximum sensitivity.

3. Data Analysis and Quantification

  • Data Acquisition: Use the instrument-specific software to acquire the chromatograms and mass spectrometric data.

  • Peak Integration: Integrate the peak areas for this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound in the samples by generating a calibration curve using known concentrations of a this compound standard. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification to correct for variations in sample preparation and instrument response.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Processing cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing blood_collection Whole Blood Collection (EDTA tubes) centrifugation Centrifugation (1000g, 15min, 4°C) blood_collection->centrifugation storage Store Serum/Plasma at -80°C centrifugation->storage protein_precipitation Protein Precipitation (Methanol) storage->protein_precipitation vortex_incubation Vortex & Incubate protein_precipitation->vortex_incubation centrifugation2 Centrifugation (13000g, 10min, 4°C) vortex_incubation->centrifugation2 supernatant_transfer Transfer Supernatant centrifugation2->supernatant_transfer lc_separation Chromatographic Separation (C18 Column) supernatant_transfer->lc_separation ms_detection Mass Spectrometry Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: Experimental workflow for this compound analysis.

fatty_acid_oxidation_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_preeclampsia In Preeclampsia stearic_acid Stearic Acid (Fatty Acid) stearoyl_coa Stearoyl-CoA stearic_acid->stearoyl_coa Acyl-CoA Synthetase This compound This compound stearoyl_coa->this compound CPT-I carnitine Carnitine carnitine->this compound stearoyl_coa_mito Stearoyl-CoA This compound->stearoyl_coa_mito CPT-II This compound->stearoyl_coa_mito Carnitine-Acylcarnitine Translocase beta_oxidation Beta-Oxidation stearoyl_coa_mito->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa impaired_beta_oxidation Impaired Beta-Oxidation tca_cycle TCA Cycle acetyl_coa->tca_cycle increased_this compound Increased this compound (in circulation) impaired_beta_oxidation->increased_this compound

Caption: Fatty acid beta-oxidation pathway and its alteration in preeclampsia.

References

Application of Stearoylcarnitine (C18) Profiling in Newborn Screening for Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Newborn screening (NBS) is a critical public health initiative aimed at the early identification of infants with certain genetic, metabolic, and congenital disorders.[1][2] The advent of tandem mass spectrometry (MS/MS) has revolutionized NBS by enabling the simultaneous analysis of multiple metabolites from a single dried blood spot (DBS), allowing for the screening of a wide range of inborn errors of metabolism.[2][3][4][5][6] Acylcarnitine profiling by MS/MS is a cornerstone of expanded NBS programs, facilitating the detection of fatty acid oxidation (FAO) disorders.[3][5]

Stearoylcarnitine (C18) is a long-chain acylcarnitine that serves as a key biomarker for certain FAO disorders. This application note provides a detailed overview and protocol for the use of this compound profiling in newborn screening to identify infants at risk for specific metabolic conditions, primarily Carnitine Palmitoyltransferase II (CPT II) deficiency and Carnitine-Acylcarnitine Translocase (CACT) deficiency.[7][8][9] Early detection and intervention for these disorders are crucial to prevent life-threatening events such as metabolic crises, cardiomyopathy, and sudden infant death.[9][10][11][12]

Principle of the Method

The analysis of this compound and other acylcarnitines from dried blood spots is performed using flow injection tandem mass spectrometry (FIA-MS/MS).[13][14] The general workflow involves the extraction of metabolites from a small punch of the DBS, followed by derivatization (optional) and analysis by MS/MS.[13][15][16]

The MS/MS instrument is typically operated in a precursor ion or neutral loss scan mode to selectively detect acylcarnitines. For quantitative analysis, stable isotope-labeled internal standards are added to the extraction solvent to correct for matrix effects and variations in instrument response.[15] The concentration of this compound is determined by comparing the ion intensity of the analyte to that of its corresponding internal standard. Elevated levels of this compound (C18), often in conjunction with other long-chain acylcarnitines like palmitoylcarnitine (B157527) (C16), are indicative of a potential FAO disorder.[8][9][17]

Associated Metabolic Disorders

Elevated levels of this compound (C18) in newborn screening are primarily associated with the following long-chain fatty acid oxidation disorders:

  • Carnitine Palmitoyltransferase II (CPT II) Deficiency: This is an autosomal recessive disorder that impairs the mitochondrial beta-oxidation of long-chain fatty acids.[17][18] CPT II is an enzyme located on the inner mitochondrial membrane responsible for releasing carnitine from long-chain acylcarnitines, allowing the fatty acyl-CoA to enter the beta-oxidation spiral.[19] A deficiency in this enzyme leads to the accumulation of long-chain acylcarnitines, including this compound, in the plasma and tissues.[11][12]

  • Carnitine-Acylcarnitine Translocase (CACT) Deficiency: This is another severe autosomal recessive disorder of fatty acid oxidation.[10][20][21][22] The CACT protein is responsible for transporting long-chain acylcarnitines across the inner mitochondrial membrane into the mitochondrial matrix.[10][20] A defect in this transporter results in the buildup of long-chain acylcarnitines in the cytoplasm and a deficiency of free carnitine within the mitochondria, leading to impaired energy production.[10][21] The acylcarnitine profile of CACT deficiency is often indistinguishable from that of severe CPT II deficiency.[23]

Data Presentation

The interpretation of this compound levels is crucial for the accurate identification of at-risk newborns. The following tables summarize the typical acylcarnitine profiles observed in newborns with CPT II and CACT deficiencies compared to healthy controls. It is important to note that cutoff values may vary between different newborn screening programs.

Table 1: Typical Acylcarnitine Profile in CPT II and CACT Deficiencies

AnalyteNormal NewbornCPT II / CACT DeficiencySignificance
This compound (C18) LowMarkedly Elevated Primary marker for CPT II and CACT deficiencies.[8][9][17]
Palmitoylcarnitine (C16)LowElevatedOften elevated along with C18.[8][9][17]
Oleoylcarnitine (C18:1)LowElevatedAnother long-chain acylcarnitine that is typically elevated.[8][9]
Free Carnitine (C0)NormalLow to NormalCan be reduced due to sequestration as acylcarnitines.
(C16 + C18:1)/C2 RatioLowElevatedA useful ratio to improve the specificity of screening for CPT II deficiency.[24]

Table 2: Illustrative Quantitative Data for this compound (C18)

ConditionThis compound (C18) Concentration (µmol/L)Reference
Normal Newborn< 1.02[12]
CPT II Deficiency (Lethal Neonatal Form)> 3.30[12]

Note: The values presented are for illustrative purposes and actual cutoff values should be established and validated by individual laboratories.

Experimental Protocols

Materials and Reagents
  • Dried blood spot collection cards (e.g., Whatman 903)

  • Single-hole paper punch (3.2 mm or 1/8 inch diameter)

  • 96-well microtiter plates

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • n-Butanol

  • Acetyl chloride

  • Stable isotope-labeled internal standards for acylcarnitines (including C18-carnitine)

  • CDC dried blood spot reference materials

Sample Preparation: Extraction of Acylcarnitines from DBS
  • Using a single-hole punch, punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.[15][25] A blank paper disc from an unused part of the collection card should be used as a negative control.

  • To each well containing a blood spot disc, add 100-200 µL of the extraction solution.[15][16] The extraction solution is typically methanol or an acetonitrile:water mixture (e.g., 85:15 v/v) containing a known concentration of stable isotope-labeled internal standards.[15][16]

  • Seal the 96-well plate and incubate on a microplate shaker for 20-45 minutes at room temperature or slightly elevated temperature (e.g., 30°C or 45°C).[13][15][16]

  • After incubation, centrifuge the plate for 10 minutes at approximately 4000 rpm to pellet the paper disc and any precipitated proteins.[15]

  • Carefully transfer the supernatant (the extract containing the acylcarnitines) to a new 96-well plate.[13][15]

Sample Preparation: Derivatization (Butylation)

While non-derivatized methods are possible with modern sensitive mass spectrometers, butylation of the carboxyl group of acylcarnitines can improve sensitivity and chromatographic performance.[13]

  • Evaporate the supernatant from the previous step to dryness under a gentle stream of nitrogen at approximately 50-60°C.[13][16]

  • To each dried well, add 50-100 µL of 3N HCl in n-butanol (prepared by carefully adding acetyl chloride to cold n-butanol).[13][16]

  • Seal the plate and incubate at 65°C for 15-30 minutes.[13][16]

  • After incubation, evaporate the butanolic HCl to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of a suitable mobile phase, such as 80:20 methanol:water or 50:50:0.02 acetonitrile:water:formic acid, for analysis.[13][16]

Tandem Mass Spectrometry (MS/MS) Analysis
  • Instrumentation: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used. The MS/MS can be coupled with a liquid chromatography system or used with flow injection analysis.[14]

  • Ionization Mode: Positive ion electrospray ionization is used for the detection of acylcarnitines.

  • Scan Mode: A precursor ion scan of m/z 85 is commonly used for the detection of butyl-esterified acylcarnitines. For non-derivatized acylcarnitines, a neutral loss scan of 59 Da (for free carnitine) or other specific transitions can be used. Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for each acylcarnitine and its internal standard are monitored.[16]

  • Data Analysis: The concentration of this compound is calculated by comparing the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard. The results are reported in µmol/L.

Visualization of Pathways and Workflows

Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the pathway of long-chain fatty acid beta-oxidation and highlights the roles of CPT II and CACT.

FattyAcidOxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA Acyl-CoA Synthetase CPT1 CPT I AcylCoA->CPT1 AcylCarnitine Long-Chain Acylcarnitine CPT1->AcylCarnitine Carnitine CACT CACT AcylCarnitine->CACT MatrixAcylCoA Long-Chain Acyl-CoA CACT->MatrixAcylCoA Transports Acylcarnitine CPT2 CPT II MatrixAcylCoA->CPT2 BetaOx Beta-Oxidation Spiral CPT2->BetaOx Releases Carnitine AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

Caption: Mitochondrial long-chain fatty acid beta-oxidation pathway.

Newborn Screening Workflow for this compound Profiling

This diagram outlines the experimental workflow from sample collection to data interpretation.

NewbornScreeningWorkflow Start Heel Prick Blood Collection (DBS) Punch Punch 3.2 mm Disc Start->Punch Extract Extraction with Internal Standards Punch->Extract Derivatize Derivatization (Butylation) Extract->Derivatize Analyze FIA-MS/MS Analysis Derivatize->Analyze Quantify Quantify this compound (C18) Analyze->Quantify Compare Compare to Cutoff Values Quantify->Compare Normal Normal Result Compare->Normal C18 Below Cutoff Abnormal Presumptive Positive Compare->Abnormal C18 Above Cutoff FollowUp Follow-up Testing & Clinical Evaluation Abnormal->FollowUp

Caption: Newborn screening workflow for this compound analysis.

Conclusion

This compound profiling using tandem mass spectrometry is a highly effective and essential component of modern newborn screening programs. The sensitive and specific detection of elevated this compound levels in dried blood spots enables the early identification of infants with potentially lethal fatty acid oxidation disorders such as CPT II and CACT deficiencies. The protocols and information provided in this application note offer a comprehensive guide for researchers and clinical laboratory personnel involved in newborn screening, aiming to improve the accuracy and efficiency of detecting these critical inborn errors of metabolism. Early diagnosis through this screening methodology is paramount for timely clinical intervention, which can significantly improve patient outcomes and prevent severe metabolic complications.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Long-Chain Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of long-chain acylcarnitines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the complexities of long-chain acylcarnitine analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample collection to data analysis.

Pre-Analytical Issues
Q1: My long-chain acylcarnitine concentrations are inconsistent across samples collected at different times. What could be the cause?

A1: Inconsistent concentrations can stem from several pre-analytical variables. The stability of long-chain acylcarnitines is a critical factor that can be influenced by storage conditions and the type of sample collected.

Troubleshooting Steps:

  • Review Sample Collection and Handling Protocol: Ensure a standardized protocol is followed for all sample collections. This includes minimizing the time between collection and processing.

  • Evaluate Storage Conditions: Long-chain acylcarnitines can degrade over time, especially at room temperature.[1][2] If samples are stored for extended periods, hydrolysis can occur, leading to an increase in free carnitine and a decrease in acylcarnitine levels.[1][2][3]

    • Recommendation: For long-term storage, samples should be kept at -18°C or lower, where acylcarnitines have been shown to be stable for at least 330 days.[1][3] For storage exceeding 14 days at room temperature, significant hydrolysis of acylcarnitines can be expected.[1][2][3]

  • Check Anticoagulant and Sample Type: The choice of anticoagulant and blood product can significantly impact the measured concentrations of long-chain acylcarnitines. For instance, concentrations of C18-carnitine have been observed to be up to 5-fold higher in EDTA-whole blood or dried blood spots compared to serum or plasma collected with other anticoagulants like citrate (B86180) or heparin.[4]

    • Recommendation: Use EDTA-anticoagulated plasma for consistency.[4][5] Studies have shown that acylcarnitine concentrations can be lower in serum compared to plasma.[5]

Data Presentation: Effect of Sample Type on C18-Carnitine Concentration

Sample TypeRelative C18-Carnitine Concentration
Dried Whole Blood (EDTA)~5x higher than Serum
EDTA-Whole Blood~5x higher than Serum
SerumBaseline
Citrate PlasmaLower than EDTA-Whole Blood
Heparinate PlasmaLower than EDTA-Whole Blood

Source: Adapted from Brauer et al. (2011).[4]

Data Presentation: Stability of Acylcarnitines at Different Temperatures

Storage TemperatureDurationStability of Acylcarnitines
-18°CAt least 330 daysStable[1][3]
Room Temperature> 14 daysHydrolysis occurs, short-chain hydrolyze faster than long-chain[1][2][3]
Long-term (years)VariableSignificant decrease in some acylcarnitines, increase in free carnitine[6][7]
Analytical Issues
Q2: I'm observing poor peak shape and resolution in my LC-MS/MS analysis of long-chain acylcarnitines. How can I improve this?

A2: Poor chromatography can be due to several factors including the analytical column, mobile phase composition, and instrument conditions.

Troubleshooting Steps:

  • Verify Column Choice: Long-chain acylcarnitines are polar and charged molecules. A suitable column is crucial for good separation.

    • Recommendation: Reversed-phase C18 columns are commonly used and can provide good separation.[8][9]

  • Optimize Mobile Phase: The mobile phase composition directly impacts peak shape and resolution.

    • Recommendation: Adjust the organic and aqueous components. The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape.[8] For resolving isomers, ion-pairing agents like heptafluorobutyric acid (HFBA) can be effective.[9]

  • Adjust the Gradient: A shallow gradient can improve the separation of closely eluting compounds, including isomers.[9][10]

  • Column Maintenance: Regularly flush the column to remove contaminants and replace it if performance degrades.[8]

Q3: My quantitative results for a specific long-chain acylcarnitine are unexpectedly high and variable. What is a likely cause?

A3: This is a classic sign of isomeric interference or ion suppression .

Troubleshooting Isomeric Interference:

  • Problem: Many long-chain acylcarnitines have isomers (molecules with the same mass-to-charge ratio) that are not separated by standard chromatography.[9][11][12] Direct infusion mass spectrometry is particularly unable to distinguish between isomers.[9][11] This co-elution leads to a single, larger peak, resulting in an overestimation of the target analyte.[9] For example, oleoylcarnitine (B228390) (C18:1) has several positional and geometric isomers.[9]

  • Solution:

    • Improve Chromatographic Separation: This is the most effective solution.[9]

      • Use a high-resolution column (e.g., a long-chain C18 column).[9]

      • Optimize the mobile phase and gradient as described in Q2.[9]

    • Consider Derivatization: Converting acylcarnitines to their butyl esters can enhance chromatographic separation and ionization efficiency.[9][11]

    • Use Isomer-Specific Standards: If available, use analytical standards of suspected interfering isomers to confirm their retention times.[9]

Troubleshooting Ion Suppression:

  • Problem: Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest in the mass spectrometer's ion source, leading to a reduced signal.[13][14] This is a common issue in the analysis of biological samples.[10]

  • Solution:

    • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[8]

    • Improve Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering matrix components.[10]

    • Optimize Chromatography: Ensure the analyte of interest is chromatographically separated from the bulk of the matrix components.[10]

    • Use Isotopically Labeled Internal Standards: These standards co-elute with the analyte and are affected by ion suppression similarly, allowing for more accurate quantification.[10]

    • Change Ionization Source/Mode: Atmospheric pressure chemical ionization (APCI) can be less prone to ion suppression than electrospray ionization (ESI) for some compounds.[13][14] Switching from positive to negative ionization mode might also help, though the analyte must be ionizable in negative mode.[13]

Q4: I am concerned about in-source fragmentation of my long-chain acylcarnitines. How can I identify and mitigate this?

A4: In-source fragmentation is a phenomenon where molecules fragment within the ion source of the mass spectrometer before mass analysis. For acylcarnitines, a common in-source fragment is observed at m/z 85, corresponding to the carnitine backbone.[11][15] While this m/z 85 fragment is often used for quantification in tandem MS, its in-source generation can be problematic.

Troubleshooting Steps:

  • Review MS Conditions: High voltages or temperatures in the ion source can promote in-source fragmentation.

    • Recommendation: Optimize source parameters such as capillary voltage, cone voltage, and source temperature to minimize fragmentation while maintaining adequate ionization.

  • Analyze Blank Samples: Inject a blank solvent to ensure that the m/z 85 signal is not originating from system contamination.

  • Infusion Experiments: Infuse a pure standard of a long-chain acylcarnitine and observe the degree of in-source fragmentation at different source settings.

  • LC-MS vs. Direct Infusion: In-source fragmentation can be more pronounced in direct infusion analysis. Using LC-MS can help mitigate this by separating analytes from the matrix, which can sometimes influence fragmentation.

Post-Analytical Issues
Q5: How do I ensure the accuracy of my quantification, especially when dealing with a wide range of acylcarnitine concentrations?

A5: Accurate quantification relies on proper calibration and the use of appropriate quality control measures.

Troubleshooting Steps:

  • Calibration Curve:

    • Range: Ensure your calibration curve spans the expected concentration range of your samples.[8]

    • Matrix Matching: Prepare your calibration standards in a matrix that is as similar as possible to your samples to compensate for matrix effects.[8]

  • Internal Standards:

    • Recommendation: Use stable isotope-labeled internal standards for each analyte or for a representative set of acylcarnitines of different chain lengths. This is crucial for correcting for variations in sample preparation, injection volume, and matrix effects.[10]

  • Quality Control (QC) Samples:

    • Recommendation: Include QC samples at low, medium, and high concentrations in each analytical run to monitor the accuracy and precision of the assay. These should be prepared from a separate stock solution than the calibrators.

  • Data Review:

    • Recommendation: Manually inspect the chromatography for each sample to ensure correct peak integration. Automated integration can sometimes be inaccurate, especially for low-abundance analytes or in the presence of interfering peaks.

Experimental Protocols

Protocol 1: Plasma Sample Preparation for Long-Chain Acylcarnitine Analysis

This protocol provides a general workflow for the extraction of acylcarnitines from plasma.

Materials:

  • Plasma sample (EDTA anticoagulant recommended)

  • Internal standard solution (containing a mixture of stable isotope-labeled acylcarnitines)

  • Cold acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma into a microcentrifuge tube.[8]

  • Add the internal standard solution.[8]

  • To precipitate proteins, add 200 µL of cold acetonitrile.[8]

  • Vortex the mixture for 10-20 seconds.

  • Incubate the samples for 10 minutes at 4°C to enhance protein precipitation.

  • Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

Protocol 2: Derivatization of Acylcarnitines to Butyl Esters

This procedure can improve chromatographic separation and ionization efficiency.

Materials:

  • Dried sample extract

  • Butanolic HCl (e.g., 3 M)

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Evaporate the sample supernatant to dryness under a stream of nitrogen.

  • Add 50-100 µL of butanolic HCl to the dried residue.

  • Cap the vial tightly and heat at 60-65°C for 15-20 minutes.

  • After cooling to room temperature, evaporate the butanolic HCl to dryness under nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase sample_collection Sample Collection (EDTA Plasma Preferred) sample_processing Sample Processing (Centrifugation) sample_collection->sample_processing storage Storage (-80°C Recommended) sample_processing->storage extraction Extraction (Protein Precipitation) storage->extraction derivatization Derivatization (Optional, Butylation) extraction->derivatization lc_ms LC-MS/MS Analysis extraction->lc_ms derivatization->lc_ms data_processing Data Processing (Peak Integration) lc_ms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification data_review Data Review & Reporting quantification->data_review pitfall1 Sample Degradation pitfall1->sample_collection pitfall1->storage pitfall2 Ion Suppression pitfall2->lc_ms pitfall3 Isomeric Interference pitfall3->lc_ms pitfall4 Calibration Errors pitfall4->quantification

Caption: Experimental workflow for long-chain acylcarnitine quantification highlighting key pitfalls.

troubleshooting_logic start Inaccurate Quantification or Poor Chromatography pre_analytical_check Check Pre-Analytical Variables start->pre_analytical_check sample_type Consistent Sample Type? (e.g., EDTA Plasma) pre_analytical_check->sample_type storage_conditions Proper Storage? (<-18°C) sample_type->storage_conditions Yes analytical_check Evaluate Analytical Method sample_type->analytical_check No, Standardize storage_conditions->analytical_check Yes storage_conditions->analytical_check No, Re-evaluate peak_shape Poor Peak Shape? analytical_check->peak_shape optimize_lc Optimize LC: - Column - Mobile Phase - Gradient peak_shape->optimize_lc Yes isomers Suspect Isomers? peak_shape->isomers No optimize_lc->isomers improve_separation Improve Separation (see Optimize LC) isomers->improve_separation Yes ion_suppression Suspect Ion Suppression? isomers->ion_suppression No improve_separation->ion_suppression check_matrix_effects Evaluate Matrix Effects: - Post-column infusion - Improve sample prep ion_suppression->check_matrix_effects Yes post_analytical_check Review Post-Analytical Process ion_suppression->post_analytical_check No check_matrix_effects->post_analytical_check calibration Calibration Curve Correct? post_analytical_check->calibration calibration->post_analytical_check No, Re-prepare qc_check QC Samples within Range? calibration->qc_check Yes qc_check->start No, Re-run Assay end_node Quantification Reliable qc_check->end_node

Caption: A logical troubleshooting guide for inaccurate long-chain acylcarnitine quantification.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Stearoylcarnitine LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor peak shape in the LC-MS analysis of Stearoylcarnitine. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in LC-MS analysis?

In an ideal chromatographic separation, a peak should be symmetrical and have a Gaussian shape.[1] The symmetry of a peak is often quantified by the tailing factor or asymmetry factor, with an ideal value of 1.0.[1][2] Deviations from this symmetry, such as peak tailing or fronting, can compromise the accuracy and reliability of your results by affecting resolution and integration.[1]

Q2: Why is my this compound peak showing significant tailing?

Peak tailing for this compound, a long-chain acylcarnitine, is a common issue and can be caused by several factors. A primary cause is secondary interactions between the analyte and the stationary phase.[3] Since this compound has a positively charged quaternary amine, it can interact with negatively charged residual silanol (B1196071) groups on the surface of silica-based columns, leading to tailing.[3][4] Other potential causes include column overload, column degradation, or issues with the mobile phase composition.[1][2][5]

Q3: What could be causing my this compound peak to be broad?

Broad peaks can result from several factors including a loss of column efficiency, excessive system dead volume, or a suboptimal mobile phase.[1][5] If the mobile phase is not strong enough to elute the analyte efficiently, it may spend too much time interacting with the stationary phase, resulting in broad peaks.[5] Temperature fluctuations within the column can also lead to peak broadening.[5][6]

Q4: My this compound peak is fronting. What does this indicate?

Peak fronting, where the front of the peak is sloped, is less common than tailing but can be caused by column overload or issues with the sample injection.[2][5] Injecting the sample in a solvent that is significantly stronger than the mobile phase can also lead to peak fronting.[7] In some cases, a physical change or collapse of the column bed can cause this issue.[2]

Troubleshooting Guides

Issue 1: Peak Tailing of this compound

If you are observing peak tailing for this compound, follow this troubleshooting workflow:

cluster_start cluster_mobile_phase Mobile Phase Optimization cluster_column Column Evaluation cluster_instrument Instrument Check cluster_end start Peak Tailing Observed A Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) start->A Protonates residual silanols B Add Buffer Salts (e.g., Ammonium (B1175870) Formate) A->B Competes with analyte for silanol interaction C Consider Ion-Pairing Agent (e.g., HFBA) B->C Improves peak shape for long-chain acylcarnitines D Reduce Sample Concentration (Check for Overload) C->D If tailing persists E Use a Guard Column or Replace Column D->E If dilution doesn't help F Minimize Dead Volume (Check Tubing and Connections) E->F If new column shows tailing end Improved Peak Shape F->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) by adding an acid like 0.1% formic acid can help to protonate residual silanol groups on the column, minimizing their interaction with the positively charged this compound.[3]

  • Incorporate Buffer Salts: Adding a buffer salt like ammonium formate (B1220265) to the mobile phase can help to shield the residual silanol groups, further reducing secondary interactions.[4]

  • Consider an Ion-Pairing Agent: For long-chain acylcarnitines, the addition of an ion-pairing agent such as hexafluorobutylamine (HFBA) to the mobile phase can improve peak sharpness.[8]

  • Check for Column Overload: A classic symptom of column overload is a peak that looks like a right-triangle.[2] To check for this, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.

  • Evaluate Column Health: If the above steps do not resolve the issue, the column itself may be the problem. A partially blocked inlet frit or a void at the column inlet can cause peak tailing.[1][2] Try backflushing the column or replacing it with a new one.[2] Using a guard column can also help extend the life of your analytical column.[2]

  • Minimize System Dead Volume: Excessive dead volume in the system (e.g., from tubing that is too long or has too large an internal diameter) can lead to broader, tailing peaks.[1] Ensure all connections are secure and use appropriate tubing.

Issue 2: Peak Broadening of this compound

For issues with broad this compound peaks, consider the following:

cluster_start cluster_method Method Parameters cluster_column_prep Column & Sample cluster_end start Broad Peak Observed A Optimize Gradient Program start->A Ensure sufficient elution strength B Increase Column Temperature A->B Improves mass transfer C Check Mobile Phase Strength B->C Weak mobile phase can cause broadening D Ensure Column Equilibration C->D If broadening persists E Check Sample Solvent D->E Ensure compatibility with mobile phase end Sharper Peak E->end

Caption: Troubleshooting workflow for broad peaks.

Detailed Steps:

  • Review Your Gradient Program: Ensure your gradient is optimized for this compound. A gradient that is too shallow may not elute the compound efficiently, leading to band broadening.

  • Adjust Column Temperature: Increasing the column temperature can improve mass transfer kinetics and often results in sharper peaks. A typical starting point is 40-50°C.[8] However, be mindful of the column's temperature limits.

  • Evaluate Mobile Phase Strength: If the organic content of your mobile phase is too low, this compound may have strong retention, leading to broad peaks.[5] Ensure your mobile phase composition is appropriate for eluting a long-chain acylcarnitine.

  • Confirm Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to peak shape issues and retention time shifts.

  • Check Sample Solvent: The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase.[7] Injecting in a strong solvent can cause peak distortion.

Data Tables for Method Optimization

Table 1: Recommended Mobile Phase Compositions
Chromatography ModeMobile Phase AMobile Phase BCommon Additives
Reversed-Phase (C18) WaterAcetonitrile (B52724) or Methanol0.1% Formic Acid, 2.5-5 mM Ammonium Acetate, 0.005% HFBA[8][9]
HILIC 95% Acetonitrile in 5mM Ammonium Acetate5% Acetonitrile in 5mM Ammonium Acetate0.1% Formic Acid[8][9]
Table 2: Example LC Gradient for Acylcarnitine Analysis (Reversed-Phase)
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.0 - 0.510000.5
0.5 - 3.0Linear gradient to 65Linear gradient to 350.5
3.0 - 6.065350.5
6.0 - 9.7Linear gradient to 40Linear gradient to 600.5
9.7 - 10.7Linear gradient to 5Linear gradient to 950.5
10.7 - 18.55950.5
18.5 - 22.0Return to 100Return to 00.5

This is an example gradient and may require optimization for your specific application and column.[8]

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This is a common method for extracting acylcarnitines from plasma samples.

  • To 50 µL of plasma, add 300 µL of a precipitation solution (e.g., acetonitrile or methanol) containing an appropriate internal standard.[8]

  • Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.[8]

  • Centrifuge at 10,000 rpm for 10 minutes.[8]

  • Carefully collect the supernatant for LC-MS/MS analysis.[8]

  • Depending on your instrument's sensitivity, a dilution of the supernatant (e.g., 1:10 with the initial mobile phase) may be necessary to avoid column overload and detector saturation.[8]

Protocol 2: Column Washing and Regeneration

If you suspect column contamination is causing poor peak shape, a thorough washing procedure can help.

  • Disconnect the column from the detector.

  • Wash the column with the following sequence of solvents at a low flow rate:

  • For reversed-phase columns, a final wash with a strong solvent like dichloromethane (B109758) may be effective, followed by isopropanol to ensure miscibility before returning to your mobile phase.

  • Equilibrate the column extensively with your initial mobile phase conditions before re-injecting your sample.

Disclaimer: Always consult the manufacturer's instructions for your specific column regarding recommended washing procedures and solvent compatibility.

References

Technical Support Center: Optimization of Mobile Phase for the Separation of Acylcarnitine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the challenging separation of acylcarnitine isomers. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of acylcarnitine isomers so challenging?

The separation of acylcarnitine isomers is difficult due to their similar physicochemical properties.[1] Isomers often have identical mass-to-charge ratios, making them indistinguishable by mass spectrometry alone without prior chromatographic separation.[2][3] Effective separation is crucial for the accurate diagnosis of certain metabolic disorders where specific isomers are key biomarkers.[4]

Q2: What are the most common chromatographic techniques used for acylcarnitine isomer separation?

Reverse-phase liquid chromatography (RPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and robust method for separating acylcarnitine isomers.[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) has also been employed and offers rapid analysis times with simple sample preparation.[7] Ultra-high-performance liquid chromatography (UHPLC) systems can provide higher resolution and faster separations.[8]

Q3: What are typical starting mobile phase compositions for separating acylcarnitine isomers?

A common starting point for reverse-phase separation of acylcarnitine isomers involves a binary gradient system:

  • Mobile Phase A (Aqueous): Water with an acidic modifier, such as 0.1% formic acid, and sometimes a low concentration of an ion-pairing agent like heptafluorobutyric acid (HFBA).[2][9] Ammonium acetate (B1210297) (e.g., 2.5 mM) can also be included.[2]

  • Mobile Phase B (Organic): An organic solvent like acetonitrile (B52724) or methanol (B129727) with the same acidic modifier and ion-pairing agent as Mobile Phase A.[2][9]

Q4: What is the role of derivatization in acylcarnitine analysis?

Derivatization, most commonly butylation to form butyl esters, is a widely used technique in acylcarnitine analysis.[1][9] This process can increase the ionization efficiency of acylcarnitines, especially for dicarboxylic species, and can also alter their chromatographic behavior to improve the separation of isobaric compounds.[2][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the separation of acylcarnitine isomers.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My acylcarnitine peaks are exhibiting significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is often caused by strong interactions between the acylcarnitines and active sites on the column, such as residual silanols.[1] Other potential causes include column overload, low mobile phase pH, and extra-column dead volume.[1]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Lowering the mobile phase pH can help to protonate residual silanol (B1196071) groups on the stationary phase, reducing secondary interactions.[1]

  • Use an End-Capped Column: Employing a column that is properly end-capped will minimize the number of free silanol groups available for interaction.[1]

  • Reduce Sample Load: High concentrations of the analyte can lead to column overload. Try diluting your sample or injecting a smaller volume.[1]

  • Minimize Extra-Column Volume: Ensure that all tubing and connections between the injector, column, and detector are as short and narrow as possible to reduce dead volume.[1]

Issue 2: Co-elution of Isomers

Q: I am unable to resolve critical acylcarnitine isomers. What strategies can I employ to improve their separation?

A: The co-elution of isomers is a primary challenge in acylcarnitine analysis.[1] Improving resolution often requires a multi-faceted approach to optimize your chromatographic conditions.

Troubleshooting Steps:

  • Incorporate an Ion-Pairing Agent: The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can significantly improve peak shape and retention, potentially resolving closely eluting isomers.[1][2]

  • Adjust the Gradient: A shallower gradient profile can increase the separation time and enhance the resolution of isomers that elute close to each other.[1][9]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry. While C18 columns are common, alternative stationary phases like mixed-mode or chiral columns can offer different selectivity for isomers.[1]

  • Modify the Organic Solvent: Switching between acetonitrile and methanol can alter selectivity and may improve the separation of certain isomers.[10]

Issue 3: Low Signal Intensity or Signal Suppression

Q: The signal for my acylcarnitine analytes is weak or inconsistent, especially in biological samples. What could be the cause and how can I improve it?

A: Low signal intensity is often a result of ion suppression, a common matrix effect in LC-MS/MS analysis of biological samples where co-eluting compounds interfere with the ionization of the target analytes.[1][9]

Troubleshooting Steps:

  • Improve Sample Preparation: Utilize solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering matrix components before injection.[1]

  • Optimize Chromatographic Separation: Ensure that the acylcarnitines are chromatographically separated from the bulk of the matrix components that cause ion suppression.[9]

  • Use Isotope-Labeled Internal Standards: Stable isotope-labeled internal standards that co-elute with the analytes experience similar ion suppression effects, allowing for more accurate quantification.[9]

  • Optimize Ionization Source Parameters: Adjusting parameters on your mass spectrometer's ion source, such as spray voltage and gas flows, can help to maximize the signal for your analytes of interest.

Experimental Protocols

Example Protocol for Acylcarnitine Separation using LC-MS/MS

This protocol is a generalized example based on common practices and should be optimized for your specific application and instrumentation.

  • Sample Preparation (Plasma):

    • Precipitate proteins by adding a 3:1 ratio of cold methanol (containing internal standards) to plasma.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the acylcarnitines.[9]

  • Optional Derivatization (Butylation):

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute in butanolic HCl and heat to convert acylcarnitines to their butyl esters.

    • Evaporate the butanol to dryness.

    • Reconstitute the dried residue in the initial mobile phase.[11]

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).[2]

    • Mobile Phase A: 0.1% formic acid and 0.005% HFBA in water.[2]

    • Mobile Phase B: 0.1% formic acid and 0.005% HFBA in acetonitrile.[2]

    • Gradient: A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: A typical flow rate for a standard HPLC system would be in the range of 0.4-0.6 mL/min.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.

Quantitative Data Summary

The following tables summarize typical mobile phase compositions and gradient conditions reported in the literature for the separation of acylcarnitine isomers.

Table 1: Example Mobile Phase Compositions

ComponentMobile Phase A (Aqueous)Mobile Phase B (Organic)Reference
Solvent WaterAcetonitrile[2]
Acidifier 0.1% Formic Acid0.1% Formic Acid[2]
Buffer 2.5 mM Ammonium Acetate2.5 mM Ammonium Acetate[2]
Ion-Pairing Agent 0.005% HFBA0.005% HFBA[2]

Table 2: Example Chromatographic Gradient

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Reference
0.0 - 0.510000.5[2]
0.5 - 3.0100 → 650 → 350.5[2]
3.0 - 6.065350.5[2]
6.0 - 9.765 → 4035 → 600.5[2]
9.7 - 10.740 → 560 → 950.5[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (e.g., with Methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection derivatization Butylation supernatant_collection->derivatization lc_separation LC Separation (Reversed-Phase) supernatant_collection->lc_separation If no derivatization derivatization->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for acylcarnitine isomer analysis.

troubleshooting_workflow start Poor Isomer Separation check_peak_shape Check Peak Shape start->check_peak_shape optimize_mobile_phase Optimize Mobile Phase check_peak_shape->optimize_mobile_phase Tailing/Fronting adjust_gradient Adjust Gradient Profile check_peak_shape->adjust_gradient Co-elution resolution_ok Resolution Acceptable? optimize_mobile_phase->resolution_ok adjust_gradient->resolution_ok change_column Change Stationary Phase change_column->optimize_mobile_phase resolution_ok->change_column No end Analysis Complete resolution_ok->end Yes

Caption: Troubleshooting flowchart for poor isomer separation.

References

Addressing matrix effects in the analysis of Stearoylcarnitine from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Stearoylcarnitine and other acylcarnitines in biological matrices. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting endogenous components of the biological sample.[1][2][3] In the analysis of this compound from plasma, serum, or tissue homogenates, phospholipids (B1166683) are the primary cause of matrix effects, particularly ion suppression in electrospray ionization mass spectrometry (ESI-MS).[4][5][6] This interference can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[4]

Q2: How can I identify if matrix effects are impacting my this compound analysis?

A2: A common method to assess matrix effects is a post-column infusion study.[1][7] In this experiment, a solution of this compound is continuously infused into the mass spectrometer while a blank, extracted biological sample is injected into the LC system. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively. Another approach is to compare the peak area of an analyte in a post-extraction spiked sample to that of a neat solution; a significant difference suggests the presence of matrix effects.[1]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A3: The most effective techniques aim to remove interfering phospholipids from the sample. While simple protein precipitation (PPT) is quick, it is often insufficient for removing phospholipids.[3][5] More advanced methods are recommended:

  • Solid-Phase Extraction (SPE): Techniques like HybridSPE-Phospholipid, which uses zirconia-coated silica (B1680970) particles to selectively retain phospholipids, are highly effective.[4][5] Other SPE sorbents can also be used.[8]

  • Liquid-Liquid Extraction (LLE): LLE can provide clean extracts, but the recovery of polar analytes may be low.[3] Using specific pH conditions and solvent systems can improve selectivity.[2]

  • Phospholipid Removal Plates/Cartridges: Products like Ostro Pass-through Sample Preparation Plates and EMR—Lipid dispersive SPE are designed for high-throughput phospholipid removal.[9][10]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of this compound?

A4: Yes, the use of a SIL-IS, such as d3-Stearoylcarnitine, is highly recommended to compensate for matrix effects and variability in sample preparation and instrument response.[2][11][12] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to a more accurate and precise measurement of the endogenous this compound concentration.[11]

Q5: Can derivatization help in the analysis of this compound?

A5: While not always necessary for this compound itself, derivatization (e.g., butylation) is a common strategy in acylcarnitine analysis.[7][11][13] It can improve chromatographic separation, especially for isomeric compounds, and enhance ionization efficiency.[11][13][14] For this compound, the main benefit would be improved chromatographic performance and potentially increased signal intensity.[11]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low this compound Signal Intensity / Ion Suppression High concentration of co-eluting phospholipids.[6]Implement a more rigorous sample cleanup method specifically targeting phospholipid removal (e.g., HybridSPE, phospholipid removal plates).[4][9] Optimize chromatographic separation to resolve this compound from the main phospholipid elution zone.[3] Dilute the sample, if sensitivity allows.[15]
Poor Reproducibility (High %RSD) Inconsistent sample preparation leading to variable matrix effects. Buildup of phospholipids on the analytical column.[4][6]Use a stable isotope-labeled internal standard for this compound.[11] Automate the sample preparation procedure if possible. Ensure thorough column washing between injections to prevent carryover.[5]
Peak Tailing or Fronting Secondary interactions with the column stationary phase.[14] Sample solvent incompatible with the mobile phase.[14] Column overload.[14]Add an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase to improve peak shape.[11][14] Ensure the sample is dissolved in a solvent similar to the initial mobile phase.[14] Reduce the injection volume or sample concentration.[14]
Inaccurate Quantification Matrix effects (ion suppression/enhancement).[4] Lack of an appropriate internal standard.[2] Calibration curve prepared in a different matrix than the samples.[7]Use a stable isotope-labeled internal standard for this compound.[11][12] Prepare the calibration curve in a surrogate matrix (e.g., stripped plasma or a solution of bovine serum albumin) that mimics the biological sample matrix.[12][16]

Data on Phospholipid Removal Techniques

The following table summarizes the effectiveness of various sample preparation methods in removing phospholipids and the typical analyte recovery.

Sample Preparation Method Phospholipid Removal Efficiency Analyte Recovery Reference
Protein Precipitation (PPT)LowHigh[3][5]
Liquid-Liquid Extraction (LLE)Moderate to HighVariable (can be low for polar analytes)[2][3]
Solid-Phase Extraction (SPE) - C18Low to ModerateGood[10]
HybridSPE®-Phospholipid>95%94-102%[4]
EMR—Lipid>97%>95%[10]
Ostro™ Pass-through Sample PreparationEffective phospholipid removalGood[9]

Experimental Protocols

Protocol 1: this compound Extraction from Plasma using Phospholipid Removal Plates

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard solution (e.g., d3-Stearoylcarnitine in methanol).

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile (B52724) containing 1% formic acid to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Phospholipid Removal:

    • Place a phospholipid removal 96-well plate (e.g., Ostro™, HybridSPE®) on a collection plate.

    • Transfer the supernatant from the previous step to the wells of the phospholipid removal plate.

    • Apply a vacuum or positive pressure to pass the sample through the sorbent into the collection plate.

  • Evaporation and Reconstitution:

    • Evaporate the collected filtrate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative method and should be adapted based on the available instrumentation.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, followed by a wash step and re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 - 50 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: The precursor ion will be the [M+H]+ of this compound. The product ion is typically m/z 85, which is a characteristic fragment of the carnitine moiety.[11]

    • MRM Transition for SIL-IS: The precursor ion will be the [M+H]+ of the stable isotope-labeled this compound, and the product ion will also be m/z 85.

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Sample Biological Sample (Plasma, Serum, etc.) Add_IS Add Stable Isotope Internal Standard Sample->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT PLR Phospholipid Removal (SPE, LLE, Plates) PPT->PLR Evap_Recon Evaporation & Reconstitution PLR->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Matrix_Effect_Eval Evaluate Matrix Effects (Post-column Infusion) LC_MS->Matrix_Effect_Eval Feedback Quantification Quantification Data_Processing->Quantification Optimization Optimize Sample Prep & Chromatography Matrix_Effect_Eval->Optimization Optimization->PLR Refine

References

Technical Support Center: Ensuring the Stability of Stearoylcarnitine in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to ensure the stability of Stearoylcarnitine in plasma samples during storage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for long-term stability of this compound in plasma?

For long-term storage, it is highly recommended to store plasma samples at -80°C.[1][2] Studies have shown that most amino acids and acylcarnitines exhibit no significant changes in concentration for at least 3 months when stored at -80°C.[2] While storage at -18°C can keep acylcarnitines stable for at least 330 days, -80°C is considered the standard for long-term biobanking and metabolomics studies.[3]

Q2: How long can I store plasma samples at room temperature before this compound degrades?

Prolonged storage at room temperature is detrimental to the stability of acylcarnitines, including this compound.[3][4] Hydrolysis of acylcarnitines to free carnitine and their corresponding fatty acids can occur in as little as 14 days at room temperature.[3] It is crucial to minimize the time plasma samples are kept at room temperature. Delays in processing at room temperature should be avoided to maintain sample integrity.[5]

Q3: What is the primary degradation pathway for this compound in plasma?

The main degradation pathway for this compound in plasma stored at room temperature is hydrolysis. This process involves the breakdown of the ester bond, releasing free carnitine and stearic acid.[3][4] The rate of this decay is logarithmic and is influenced by the length of the acyl chain, with short-chain acylcarnitines hydrolyzing more rapidly than long-chain ones like this compound.[3]

Q4: How many freeze-thaw cycles can my plasma samples undergo without affecting this compound concentrations?

It is best to limit the number of freeze-thaw cycles to a minimum, as repeated cycles can impact the stability of various metabolites.[6] While some studies suggest that a single freeze-thaw cycle has a minimal effect on many biomarkers, repeated cycles can lead to increasing changes in peak intensities of metabolites.[6][7] For optimal results, it is recommended to aliquot plasma samples into smaller volumes for single use before freezing.

Q5: Are there any pre-analytical factors that can influence this compound levels?

Yes, several pre-analytical factors can affect the concentration of acylcarnitines. These include:

  • Fasting Status: The nutritional state of the individual can influence acylcarnitine levels. An 8-hour fasting period is recommended to minimize nutritional influence.[2]

  • Sample Collection: Differences have been observed between venous and capillary blood samples for some metabolites.[2]

  • Anticoagulants: The type of anticoagulant used can affect metabolite concentrations. EDTA is a commonly used anticoagulant for acylcarnitine analysis.[2]

  • Processing Time and Temperature: Delays in processing blood samples to plasma at room temperature should be avoided.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Decreased this compound levels in stored samples Hydrolysis due to improper storage temperature. Prolonged storage at room temperature or even at -20°C can lead to degradation.[3][4]Store plasma samples at -80°C for long-term stability. For short-term storage (up to 24 hours), 4°C can be used, but freezing is preferable.[2][5]
Repeated freeze-thaw cycles. This can lead to the degradation of metabolites.[6]Aliquot samples into single-use vials before the initial freezing to avoid multiple freeze-thaw cycles.
High variability in this compound concentrations between samples Inconsistent pre-analytical handling. Differences in fasting times, sample processing delays, or collection methods can introduce variability.[2][5]Standardize your sample collection and processing protocol. This includes consistent fasting times, immediate processing of blood to plasma, and consistent use of anticoagulants.
Unexpected increase in free carnitine concentration Degradation of acylcarnitines. As acylcarnitines like this compound hydrolyze, the concentration of free carnitine increases.[3][4][8]Review your storage conditions and sample handling procedures to minimize degradation. Ensure samples are stored at -80°C.

Data on Acylcarnitine Stability

The stability of acylcarnitines is dependent on storage temperature and duration. Below is a summary of findings from various studies.

Table 1: Stability of Acylcarnitines at Different Temperatures

Temperature Duration Stability of Acylcarnitines Reference
Room Temperature>14 daysHydrolyzed to free carnitine and fatty acids.[3][3]
5°CUp to 2 yearsMost acylcarnitines gradually decayed.[9][9]
-18°CAt least 330 daysStable.[3][3]
-80°CUp to 5 yearsA mean decrease of 12.1% was observed for acylcarnitines.[1][1]
-80°C3 monthsNo significant changes observed.[2][2]

Table 2: Effect of Long-Term Storage at -80°C on Metabolite Concentrations

Metabolite Class Mean Concentration Change over 5 Years Reference
Acylcarnitines-12.1%[1]
Amino Acids+15.4%[1]
Lysophosphatidylcholines-15.1%[1]
Diacyl-phosphatidylcholines-17.0%[1]
Acyl-alkyl-phosphatidylcholines-13.3%[1]
Sphingomyelins-14.8%[1]
Sum of Hexoses+7.9%[1]

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing for this compound Analysis
  • Patient Preparation: Ensure the subject has fasted for at least 8 hours prior to blood collection.[2]

  • Blood Collection: Collect whole blood into tubes containing EDTA as an anticoagulant.

  • Initial Handling: Gently invert the collection tube several times to ensure proper mixing with the anticoagulant.

  • Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it into pre-labeled, clean polypropylene (B1209903) cryovials.

  • Storage: Immediately snap-freeze the plasma aliquots in liquid nitrogen or place them in a -80°C freezer for long-term storage.

Protocol 2: Quantification of this compound in Plasma using LC-MS/MS

This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument and standards.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 10 µL of an internal standard solution (containing a stable isotope-labeled this compound, e.g., d3-Stearoylcarnitine).

    • Precipitate proteins by adding 200 µL of cold methanol.

    • Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization (Butylation):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Add 50 µL of 3N butanolic-HCl.

    • Incubate at 65°C for 15 minutes to convert carnitines to their butyl esters.[10]

    • Evaporate the butanolic-HCl to dryness under nitrogen.

    • Reconstitute the sample in an appropriate mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 or similar reversed-phase column for separation.

    • Mobile Phase: A gradient of water and acetonitrile/methanol with a modifier like formic acid or heptafluorobutyric acid is typically used.[11]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound butyl ester and a specific product ion are monitored.

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_analysis Sample Analysis blood_collection Collect Blood (EDTA tube) centrifugation Centrifuge at 4°C blood_collection->centrifugation plasma_separation Separate Plasma centrifugation->plasma_separation aliquoting Aliquot Plasma plasma_separation->aliquoting storage Store at -80°C aliquoting->storage thawing Thaw Sample on Ice storage->thawing Sample Retrieval protein_precipitation Protein Precipitation thawing->protein_precipitation derivatization Butylation protein_precipitation->derivatization lcms_analysis LC-MS/MS Analysis derivatization->lcms_analysis data_processing Data Processing lcms_analysis->data_processing

Caption: Workflow for plasma sample handling and analysis of this compound.

degradation_pathway This compound This compound products + H₂O (Hydrolysis) This compound->products free_carnitine Free Carnitine products->free_carnitine stearic_acid Stearic Acid products->stearic_acid

Caption: Hydrolysis degradation pathway of this compound.

References

Technical Support Center: Quantitative Stearoylcarnitine Assay Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals validating a quantitative assay for Stearoylcarnitine.

Troubleshooting Guide

This guide addresses common issues encountered during the validation and application of a quantitative this compound assay.

Issue/Question Potential Causes Recommended Solutions
1. Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination- Inappropriate mobile phase pH- Sample solvent incompatible with mobile phase- Column overload- Column Care: Flush the column with a strong solvent or replace it if necessary.- pH Adjustment: Ensure the mobile phase pH is optimal for this compound's chemical properties.- Solvent Matching: Reconstitute the final sample extract in a solvent similar in composition to the initial mobile phase.- Dilution: Dilute the sample to ensure the injected amount is within the linear range of the column.
2. High Signal Variability or Poor Reproducibility - Inconsistent sample preparation (e.g., extraction, evaporation)- Unstable autosampler temperature- Fluctuations in mass spectrometer performance- Inconsistent internal standard addition- Standardize Protocols: Ensure consistent execution of all sample preparation steps. Utilize automated liquid handlers if available.- Temperature Control: Maintain a constant, cool temperature in the autosampler to prevent sample degradation.- MS Calibration: Regularly calibrate and tune the mass spectrometer according to the manufacturer's recommendations.- Internal Standard: Add the internal standard early in the sample preparation process to account for variability.
3. Low Analyte Recovery - Inefficient protein precipitation or liquid-liquid extraction- Analyte adsorption to labware- Incomplete reconstitution of the dried extract- Optimize Extraction: Test different protein precipitation solvents (e.g., acetonitrile (B52724), methanol) or liquid-liquid extraction solvent systems.- Use Low-Binding Labware: Employ low-protein-binding microcentrifuge tubes and pipette tips.- Improve Reconstitution: Vortex and sonicate the dried extract for a sufficient time to ensure complete dissolution.
4. Significant Matrix Effects (Ion Suppression or Enhancement) - Co-elution of endogenous matrix components (e.g., phospholipids, salts)- High sample concentration- Improve Chromatographic Separation: Optimize the LC gradient to separate this compound from interfering matrix components.- Sample Dilution: Dilute the sample to minimize the concentration of interfering substances.- Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples.[1][2]- Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., this compound-d3) can help correct for matrix effects.[1][2]
5. Inaccurate or Imprecise Results for Quality Control (QC) Samples - Improperly prepared calibration standards or QC samples- Analyte instability in the biological matrix- Cross-contamination between samples- Verify Standard Preparation: Prepare fresh calibration standards and QC samples and verify their concentrations.- Assess Stability: Perform freeze-thaw and long-term stability experiments to understand the analyte's stability under different storage conditions.- Prevent Carryover: Implement a rigorous wash sequence for the autosampler needle between injections. Inject a blank sample after a high-concentration sample to check for carryover.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in biological systems?

This compound is an acylcarnitine that plays a crucial role in cellular energy metabolism. It is formed when stearic acid, a long-chain fatty acid, is esterified to L-carnitine. This process is part of the carnitine shuttle, which transports long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[4][5][6]

Q2: Why is a stable isotope-labeled (SIL) internal standard, such as this compound-d3, recommended?

A SIL internal standard is the gold standard for quantitative LC-MS/MS assays. Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.[1][2][7]

Q3: What are the key validation parameters I need to assess according to regulatory guidelines (FDA and EMA)?

According to guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a full method validation for a bioanalytical assay should include the assessment of the following parameters:[4][5][8][9][10][11]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10]

  • Accuracy: The closeness of the determined value to the nominal or known true value.[10]

  • Precision: The closeness of agreement among a series of measurements from the same homogeneous sample. This is typically assessed at both intra-day and inter-day levels.[10]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.[10]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.[10]

  • Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte.[1][2]

  • Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).[10]

Q4: How should I prepare my calibration standards and quality control samples?

Calibration standards and quality control (QC) samples should be prepared by spiking known concentrations of a certified reference standard of this compound into a blank biological matrix that is identical to the study samples (e.g., human plasma, rat serum).[5] It is recommended to use a different stock solution for preparing QC samples than the one used for the calibration standards to ensure an unbiased assessment of the method's accuracy.

Q5: What are the typical acceptance criteria for accuracy and precision during a validation run?

Based on FDA and EMA guidelines, the following are generally accepted criteria for accuracy and precision:[4][5]

Parameter Acceptance Criteria
Intra-day and Inter-day Precision (%CV) ≤ 15% (≤ 20% at the LLOQ)
Intra-day and Inter-day Accuracy (%Bias) Within ±15% of the nominal value (±20% at the LLOQ)

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions: Prepare a primary stock solution of this compound and a separate stock solution of the stable isotope-labeled internal standard (e.g., this compound-d3) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent. Prepare a separate working solution for the internal standard.

  • Calibration Standards: Prepare a set of at least six to eight non-zero calibration standards by spiking the appropriate working standard solutions into the blank biological matrix.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking a separate stock solution into the blank biological matrix.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the study sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and centrifuge again before transferring to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

      • Internal Standard (e.g., this compound-d3): Monitor the corresponding transition for the deuterated analog.

The specific MRM transitions should be optimized for the instrument being used.

Visualizations

Fatty_Acid_Oxidation_Pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Stearic_Acid Stearic Acid Stearoyl_CoA Stearoyl-CoA Stearic_Acid->Stearoyl_CoA Acyl-CoA Synthetase Stearoylcarnitine_Cytosol This compound Stearoyl_CoA->Stearoylcarnitine_Cytosol CPT1 L_Carnitine_Cytosol L-Carnitine L_Carnitine_Cytosol->Stearoylcarnitine_Cytosol CACT CACT (Translocase) Stearoylcarnitine_Cytosol->CACT CACT->L_Carnitine_Cytosol Stearoylcarnitine_Matrix This compound CACT->Stearoylcarnitine_Matrix Stearoyl_CoA_Matrix Stearoyl-CoA Stearoylcarnitine_Matrix->Stearoyl_CoA_Matrix CPT2 L_Carnitine_Matrix L-Carnitine Stearoylcarnitine_Matrix->L_Carnitine_Matrix Beta_Oxidation β-Oxidation Stearoyl_CoA_Matrix->Beta_Oxidation L_Carnitine_Matrix->CACT Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Carnitine shuttle pathway for this compound transport.

Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma, Serum, etc.) IS_Spiking 2. Internal Standard Spiking Sample_Collection->IS_Spiking Protein_Precipitation 3. Protein Precipitation IS_Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation 6. Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LC_MS_Analysis 8. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 9. Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for quantitative this compound analysis.

Troubleshooting_Logic Start Inconsistent Results Check_Peak_Shape Peak Shape Acceptable? Start->Check_Peak_Shape Check_Reproducibility Reproducibility OK? Check_Peak_Shape->Check_Reproducibility Yes Action_Peak_Shape Optimize Chromatography (Column, Mobile Phase) Check_Peak_Shape->Action_Peak_Shape No Check_Recovery Recovery Sufficient? Check_Reproducibility->Check_Recovery Yes Action_Reproducibility Standardize Sample Prep & Check Instrument Check_Reproducibility->Action_Reproducibility No Check_Matrix_Effect Matrix Effect Assessed? Check_Recovery->Check_Matrix_Effect Yes Action_Recovery Optimize Extraction Protocol Check_Recovery->Action_Recovery No Final_Check QC Samples Pass? Check_Matrix_Effect->Final_Check Yes Action_Matrix_Effect Use SIL-IS & Matrix- Matched Calibrators Check_Matrix_Effect->Action_Matrix_Effect No Action_QC_Fail Re-prepare Standards/QCs & Investigate Stability Final_Check->Action_QC_Fail No Action_Peak_Shape->Check_Peak_Shape Action_Reproducibility->Check_Reproducibility Action_Recovery->Check_Recovery Action_Matrix_Effect->Check_Matrix_Effect

Caption: Troubleshooting workflow for assay validation.

References

Strategies to minimize ion suppression in the ESI-MS/MS analysis of Stearoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression in the ESI-MS/MS analysis of Stearoylcarnitine.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS/MS analysis?

A1: Ion suppression is a phenomenon observed in electrospray ionization (ESI) mass spectrometry (MS) where the ionization efficiency of the target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2]

Q2: Why is this compound particularly susceptible to ion suppression?

A2: this compound is a long-chain acylcarnitine and, like other lipid molecules, is often analyzed in complex biological matrices such as plasma or serum. These matrices contain high concentrations of endogenous components like phospholipids (B1166683) and salts, which are known to be major sources of ion suppression in ESI-MS.[3] These matrix components can compete with this compound for ionization in the ESI source, leading to a suppressed signal.

Q3: What are the common sources of ion suppression?

A3: Common sources of ion suppression include:

  • Endogenous matrix components: Salts, phospholipids, proteins, and other metabolites present in biological samples.[3]

  • Exogenous compounds: Mobile phase additives (e.g., trifluoroacetic acid), plasticizers from labware, and anticoagulants.

  • High concentrations of other analytes: If other compounds are present at significantly higher concentrations than this compound, they can dominate the ionization process.

Q4: How can I identify if ion suppression is affecting my this compound analysis?

A4: A common method to assess ion suppression is to compare the signal intensity of this compound in a neat solution (a pure solvent) versus its intensity when spiked into an extracted blank matrix sample. A significant decrease in signal in the matrix sample indicates the presence of ion suppression. Another technique is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the LC eluent after the analytical column. Injection of a blank matrix extract will show a dip in the baseline signal at retention times where matrix components causing suppression elute.

Troubleshooting Guides

Problem 1: Low signal intensity and poor sensitivity for this compound in plasma samples compared to standards in neat solution.

  • Possible Cause: Significant ion suppression from plasma matrix components, particularly phospholipids.

  • Solutions:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS/MS analysis.[3] Consider using a more rigorous sample preparation technique. See the "Data Presentation" and "Experimental Protocols" sections below for a comparison of different methods.

    • Optimize Chromatography: Modify your LC method to achieve better separation between this compound and the interfering matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different type of column (e.g., HILIC instead of reversed-phase).

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporating a deuterated internal standard for this compound (e.g., d3-Stearoylcarnitine) can compensate for signal variability caused by ion suppression. The SIL-IS will co-elute with the analyte and experience similar suppression, allowing for more accurate quantification based on the analyte-to-IS ratio.

Problem 2: Inconsistent and irreproducible results for this compound quantification across different sample batches.

  • Possible Cause: Variability in the sample matrix between batches, leading to different degrees of ion suppression. This can also be caused by inconsistent sample preparation.

  • Solutions:

    • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples. Automation of sample preparation can help minimize variability.

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma) to ensure that the calibrators and samples experience similar matrix effects.

    • Employ a Robust Internal Standard: As mentioned previously, a SIL-IS is crucial for correcting for variations in ion suppression between samples.

Problem 3: this compound peak shape is poor (e.g., tailing or fronting) in matrix samples.

  • Possible Cause: Co-elution with matrix components can interfere with the chromatography, and high concentrations of certain matrix components can overload the column.

  • Solutions:

    • Dilute the Sample: A simple approach is to dilute the sample extract before injection. This reduces the concentration of both the analyte and the interfering matrix components. However, this may compromise the limit of quantification.

    • Enhance Chromatographic Resolution: Switching from HPLC to UHPLC can provide significantly better peak resolution and separation from matrix components due to the smaller particle size of the stationary phase.[4][5][6][7][8]

    • Optimize Mobile Phase: Adjusting the mobile phase pH or using different organic modifiers can improve peak shape and selectivity.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation TechniqueAnalyte Recovery (%)Reduction of Matrix Effects (%)ThroughputCost per SampleKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80 - 9520 - 40HighLowSimple, fast, and inexpensive.Least effective at removing phospholipids and salts, leading to significant ion suppression.[2]
Liquid-Liquid Extraction (LLE) 70 - 9050 - 70MediumMediumGood removal of salts and some phospholipids.Can be labor-intensive and may have lower recovery for highly polar analytes.
Solid-Phase Extraction (SPE) 90 - 10580 - 95Medium to HighHighHighly effective at removing a wide range of interferences, including phospholipids and salts, providing the cleanest extracts.[9]More complex method development and higher cost per sample.

Note: The values presented are typical ranges and can vary depending on the specific protocol, matrix, and analyte.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is a simple and fast method for sample cleanup, but it is the least effective at removing interfering matrix components that cause ion suppression.[10][11]

Materials:

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Serum Samples

This protocol offers better cleanup than PPT by partitioning the analyte into an organic solvent, leaving many interfering substances in the aqueous phase.[3]

Materials:

  • Serum sample

  • Methyl-tert-butyl ether (MTBE)

  • Methanol (B129727)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of serum into a glass tube.

  • Add 50 µL of methanol and vortex briefly.

  • Add 500 µL of MTBE.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides the most effective sample cleanup, significantly reducing ion suppression.[9][12][13] A mixed-mode cation exchange SPE cartridge is recommended for acylcarnitines.

Materials:

  • Plasma sample

  • Mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX)

  • Methanol

  • Deionized water

  • Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 300 µL of 4% phosphoric acid in water and vortex.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) IS Add Internal Standard (d3-Stearoylcarnitine) Sample->IS PPT Protein Precipitation (PPT) IS->PPT Choose Method LLE Liquid-Liquid Extraction (LLE) IS->LLE Choose Method SPE Solid-Phase Extraction (SPE) IS->SPE Choose Method Extract Clean Extract PPT->Extract LLE->Extract SPE->Extract LC Chromatographic Separation (UPLC/HPLC, RPLC/HILIC) Extract->LC MS ESI-MS/MS Detection LC->MS Data Data Acquisition and Processing MS->Data

Caption: General workflow for minimizing ion suppression in this compound analysis.

Troubleshooting_Ion_Suppression Start Low Signal/Poor Reproducibility for this compound? Check_IS Are you using a stable isotope-labeled internal standard? Start->Check_IS Implement_IS Implement a deuterated internal standard (e.g., d3-Stearoylcarnitine) Check_IS->Implement_IS No Check_Prep Is your sample preparation method adequate? Check_IS->Check_Prep Yes Implement_IS->Check_Prep Improve_Prep Switch to a more rigorous method: PPT -> LLE -> SPE Check_Prep->Improve_Prep No Check_Chroma Is chromatographic separation optimized? Check_Prep->Check_Chroma Yes Improve_Prep->Check_Chroma Optimize_Chroma Optimize gradient, consider UPLC, or switch column type (HILIC) Check_Chroma->Optimize_Chroma No Matrix_Matched Use matrix-matched calibrators Check_Chroma->Matrix_Matched Yes Optimize_Chroma->Matrix_Matched End Problem Resolved Matrix_Matched->End

Caption: Troubleshooting decision tree for ion suppression issues.

References

Improving the recovery of Stearoylcarnitine during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of Stearoylcarnitine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the recovery of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low this compound recovery during solid-phase extraction?

A1: Low recovery of long-chain acylcarnitines like this compound can be attributed to several factors throughout the sample preparation workflow. The most common issues include a suboptimal choice of SPE sorbent, improper sample pH, an inefficient wash step that prematurely elutes the analyte, or an elution solvent that is too weak to fully desorb the highly hydrophobic this compound from the sorbent.[1]

Q2: Which type of SPE sorbent is most effective for this compound extraction?

A2: For long-chain acylcarnitines, which possess both a positive charge and a long hydrophobic chain, mixed-mode SPE sorbents that offer both reversed-phase and cation exchange retention mechanisms are often more effective than traditional reversed-phase (e.g., C18) sorbents alone.[2] The dual retention mechanism allows for more rigorous washing steps to remove matrix interferences without losing the analyte.[3] However, reversed-phase sorbents like C18 can also be used effectively with careful optimization of the wash and elution solvents.

Q3: How critical is the pH of the sample and solvents during SPE of this compound?

A3: The pH is a critical parameter. To ensure efficient retention on a cation exchange or mixed-mode sorbent, the pH of the sample should be adjusted to ensure the carnitine moiety is positively charged (typically a pH of 2-3 units below the pKa of the carboxylic acid group).[3] Conversely, during elution from a cation exchange sorbent, the pH is often raised to neutralize the charge on the analyte, facilitating its release.[4]

Q4: My this compound recovery is inconsistent. What are the likely causes?

A4: Inconsistent recovery often points to variability in the experimental procedure. Key areas to investigate include inconsistent pH adjustment between samples, variations in the flow rate during sample loading and elution, allowing the SPE cartridge to dry out between steps, and incomplete protein precipitation if used as a pre-treatment step.[5] Using a suitable internal standard, such as a stable isotope-labeled this compound, can help to correct for experimental variability.

Q5: Can I use a simple protein precipitation method instead of SPE for this compound analysis?

A5: Yes, protein precipitation with a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is a common and simpler alternative to SPE for the analysis of acylcarnitines in plasma or serum.[6][7] While this method is faster, it may result in a less clean extract compared to SPE, potentially leading to greater matrix effects during LC-MS/MS analysis.[8] The choice between SPE and protein precipitation often depends on the required sensitivity and the complexity of the sample matrix.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Wash solvent is too strong: The organic content of the wash solvent may be prematurely eluting the this compound.Analyze the wash eluate for the presence of your analyte. If present, reduce the percentage of organic solvent in your wash solution.
Elution solvent is too weak: The elution solvent may not be strong enough to desorb the highly hydrophobic this compound from the sorbent.Increase the strength of the elution solvent by increasing the percentage of organic solvent or by adding a modifier like ammonium (B1175870) hydroxide (B78521) to disrupt ionic interactions in mixed-mode SPE.[4]
Incorrect sample pH: The pH of the sample may not be optimal for retention on the sorbent.For cation exchange or mixed-mode SPE, ensure the sample pH is sufficiently low to maintain the positive charge on the this compound.[3]
High flow rate: Loading the sample or eluting the analyte too quickly can lead to incomplete interaction with the sorbent.Decrease the flow rate during sample loading and elution to allow for sufficient equilibration time.
High Matrix Effects in LC-MS/MS Insufficient removal of interferences: The wash step may not be effectively removing matrix components like phospholipids.If using reversed-phase SPE, try a more rigorous wash with a slightly stronger organic solvent that does not elute the this compound. Consider switching to a mixed-mode SPE for a more selective cleanup.[2]
Inconsistent Results Variable sample processing: Inconsistencies in vortexing times, centrifugation speeds, or solvent volumes can lead to variable recoveries.Standardize all sample preparation steps and ensure uniform treatment of all samples and standards.
SPE cartridge drying out: Allowing the sorbent to dry out between conditioning, equilibration, and sample loading can lead to poor recovery.Ensure the sorbent bed remains solvated throughout these critical steps.
Peak Shape Issues in Chromatography Incompatible reconstitution solvent: The final extract may be dissolved in a solvent that is too strong compared to the initial mobile phase.Reconstitute the dried extract in a solvent that is of similar or weaker elution strength than the initial mobile phase.[5]

Data Presentation

The following table summarizes representative recovery data for long-chain acylcarnitines using different extraction methods. Note that specific recovery percentages can vary based on the exact experimental conditions and the specific long-chain acylcarnitine being analyzed.

Extraction Method Sample Matrix Sorbent/Solvent Analyte(s) Average Recovery (%)
Protein PrecipitationPlasmaAcetonitrileVarious Acylcarnitines84 - 112
Online Solid-Phase ExtractionPlasmaCation ExchangeCarnitine & Acylcarnitines98 - 105
Solid-Phase ExtractionPlasmaC18Polychlorinated Biphenyls (as a reference for hydrophobic compounds)> 95[9]
Solid-Phase ExtractionPlasmaPhenylVarious Drugs> 85.5[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma using Mixed-Mode Cation Exchange

This protocol is adapted for the extraction of long-chain acylcarnitines and is suitable for researchers aiming for a clean extract with high recovery.[6]

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., d3-Stearoylcarnitine in methanol)

  • Methanol (ice-cold)

  • Mixed-mode cation exchange SPE cartridges (e.g., containing a C8 or C18 reversed-phase component and a strong cation exchange sorbent)

  • SPE vacuum manifold

  • Wash Solution 1: Water

  • Wash Solution 2: Methanol

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol

  • Nitrogen evaporator

  • Reconstitution Solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Sample Preparation: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.

  • Elution: Elute the acylcarnitines with 1 mL of the elution solvent (5% ammonium hydroxide in methanol).

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for this compound Extraction from Plasma

This protocol offers a simpler and faster, though potentially less clean, extraction method.[5]

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., d3-Stearoylcarnitine in methanol)

  • Acetonitrile (ice-cold)

  • Centrifuge and tubes

  • Nitrogen evaporator

  • Reconstitution Solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Sample Preparation: To 50 µL of plasma in a microcentrifuge tube, add a suite of isotopically labeled internal standards, including d3-Stearoylcarnitine.

  • Protein Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solvent for LC-MS/MS analysis.

Visualizations

SPE_Workflow start Start: Plasma Sample + Internal Standard protein_precipitation Protein Precipitation (e.g., cold methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant sample_loading Sample Loading supernatant->sample_loading spe_conditioning SPE Cartridge Conditioning (Methanol, then Water) spe_conditioning->sample_loading wash1 Wash 1: Water (Remove polar interferences) sample_loading->wash1 wash2 Wash 2: Methanol (Remove hydrophobic interferences) wash1->wash2 elution Elution (5% NH4OH in Methanol) wash2->elution drying Dry Down (Nitrogen Evaporation) elution->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

Caption: Mitochondrial Transport of Stearic Acid via the Carnitine Shuttle.

References

Dealing with isobaric interference in acylcarnitine profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during acylcarnitine profiling, with a specific focus on managing isobaric interference.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference in the context of acylcarnitine profiling?

A1: Isobaric interference occurs when two or more different acylcarnitine species have the same nominal mass-to-charge ratio (m/z). This makes them indistinguishable by standard flow-injection tandem mass spectrometry (MS/MS) alone, which can lead to misidentification and inaccurate quantification.[1][2] This is a significant challenge as distinct isobaric compounds can be biomarkers for different metabolic disorders.[3][4]

Q2: Which are the most common isobaric interferences I should be aware of?

A2: Several clinically relevant isobaric interferences can complicate acylcarnitine profiling. It is crucial to be aware of these to avoid misinterpretation of results. Some of the most common examples are detailed in the table below.

Acylcarnitine GroupIsobaric SpeciesAssociated Disorders
C4 Acylcarnitines Butyrylcarnitine (C4)Short-chain acyl-CoA dehydrogenase (SCAD) deficiency[4]
Isobutyrylcarnitine (C4)Isobutyryl-CoA dehydrogenase (IBD) deficiency[4]
C5 Acylcarnitines Isovalerylcarnitine (C5)Isovaleric acidemia (IVA)[4]
2-Methylbutyrylcarnitine (C5)Short/branched-chain acyl-CoA dehydrogenase (SBCAD/2-MBCD) deficiency[4]
Pivaloylcarnitine (C5)Exogenous origin, often from pivalate-containing antibiotics[1][3]
Dicarboxylic/ Hydroxylated Malonylcarnitine (C3-DC)Malonic aciduria[5][6]
Hydroxybutyrylcarnitine (B13408093) (C4-OH)3-hydroxyacyl-CoA dehydrogenase (HADH) deficiency[7][8]
3-Hydroxyisovalerylcarnitine (C5-OH)3-Methylcrotonyl-CoA carboxylase (3-MCC) deficiency, Biotinidase deficiency[8][9]
Methylmalonylcarnitine (C4-DC)Methylmalonic acidemia (MMA)[8]

Q3: My results show unexpectedly high levels of a particular acylcarnitine. What are the potential causes?

A3: Unexpectedly high levels of an acylcarnitine can stem from several factors other than a metabolic disorder. These include:

  • Isobaric Interference: As discussed, an isobaric compound may be co-eluting or present in the sample, leading to a falsely elevated signal for the acylcarnitine of interest.[1]

  • Exogenous Sources: Certain medications, such as valproate or pivalate-containing antibiotics, and some dietary supplements can introduce acylcarnitines that interfere with the analysis of endogenous species.[1]

  • Sample Contamination: Contamination during sample collection or preparation can introduce interfering substances. For example, the use of certain creams on patients can lead to artifactual peaks in the acylcarnitine profile.[1]

  • Maternal Influence in Newborn Screening: In newborn screening, an infant may screen positive due to elevated acylcarnitines from a mother with an asymptomatic metabolic disorder.[9]

Q4: How can I resolve isobaric interferences in my acylcarnitine analysis?

A4: Resolving isobaric interferences is critical for accurate diagnosis. The most effective methods include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Implementing a chromatographic separation step before mass spectrometry is the most common and robust approach. Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can separate isobaric compounds based on their different chemical properties, allowing for their individual detection and quantification.[2][3][10]

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between compounds with very small mass differences, which can sometimes distinguish isobaric species without chromatographic separation.[5]

  • Derivatization: Chemical derivatization, such as butylation, can alter the mass of certain acylcarnitines (e.g., dicarboxylic acylcarnitines), helping to resolve some isobaric overlaps.[11][12] For example, butylation can help discriminate between hydroxybutyrylcarnitine (C4-OH) and malonylcarnitine (C3-DC).[12]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Possible CausesTroubleshooting Steps
Peak Tailing
Secondary interactions with free silanol (B1196071) groups on the column.Operate at a lower mobile phase pH to protonate silanol groups. Use an end-capped column.[13]
Column overload.Reduce the sample concentration or injection volume.[13]
Extra-column dead volume.Use tubing with a smaller internal diameter and minimize the length of all connections.[13]
Peak Fronting
Poor sample solubility.Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.[13]
Column overload.Decrease the amount of sample loaded onto the column.[13]

Issue 2: Inconsistent Retention Times

Possible CausesTroubleshooting Steps
Inadequate column equilibration.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[13]
Changes in mobile phase composition.Prepare fresh mobile phase daily and keep solvent reservoirs capped to prevent evaporation of the organic component.[13]
Column degradation.Flush the column regularly according to the manufacturer's instructions. If performance continues to degrade, replace the column.[1]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[13]

Issue 3: Inaccurate Quantification and High Variability

Possible CausesTroubleshooting Steps
Matrix effects (ion suppression or enhancement).Perform a post-column infusion study to identify regions of ion suppression. Optimize sample preparation to remove interfering matrix components using techniques like solid-phase extraction (SPE).[1]
Improper calibration.Ensure the calibration curve covers the expected concentration range of the analytes. Prepare calibrators in a matrix similar to the samples to compensate for matrix effects.[1]
Inconsistent sample preparation.Use a consistent and validated sample preparation protocol. Employ the use of stable isotope-labeled internal standards for each analyte where possible to correct for variability.[1][3]
Partial hydrolysis during derivatization.If using butylation, carefully control the reaction conditions (temperature and time) to minimize the hydrolysis of acylcarnitine esters, which can inflate free carnitine levels.[1][14][15]

Experimental Protocols

Protocol: LC-MS/MS Analysis of Acylcarnitines from Plasma

This protocol provides a general workflow for the extraction and analysis of acylcarnitines from plasma, with a focus on separating isobaric species.

1. Sample Preparation:

  • Protein Precipitation:

    • To 50 µL of plasma in a microcentrifuge tube, add an internal standard solution containing a mixture of stable isotope-labeled acylcarnitines.[1]

    • Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.[1]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the proteins.[16]

    • Transfer the supernatant to a new tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]

  • Derivatization (Butylation - Optional but recommended for resolving certain isobars):

    • Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.[1]

    • Incubate at 65°C for 15 minutes.[1][14]

    • Evaporate the butanolic HCl to dryness under nitrogen.[1]

  • Reconstitution:

    • Reconstitute the final dried sample in the initial mobile phase for LC-MS/MS analysis.[1]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 2.7 µm).[3][10]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient: A gradient elution from a low to high percentage of mobile phase B is used to separate the acylcarnitines. The specific gradient will need to be optimized for the specific column and analytes of interest.

    • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.[13]

    • Column Temperature: Maintain a constant temperature, for example, 50°C.[13]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization in positive ion mode (ESI+).[3][16]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring the precursor ion to the characteristic product ion transition of m/z 85 for most acylcarnitines.[13][17]

Visualizations

Acylcarnitine_Analysis_Workflow General Workflow for Acylcarnitine Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Plasma, DBS) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) SampleCollection->ProteinPrecipitation Derivatization Derivatization (e.g., Butylation) ProteinPrecipitation->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC_Separation LC Separation (Chromatography) Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (Mass Spectrometry) LC_Separation->MSMS_Detection DataAcquisition Data Acquisition MSMS_Detection->DataAcquisition Quantification Quantification & Interpretation DataAcquisition->Quantification

Caption: General workflow for acylcarnitine analysis.

Isobaric_Interference_Resolution Strategies for Resolving Isobaric Interference cluster_solutions Resolution Methods Problem Isobaric Interference (e.g., C4 / Isobutyryl-carnitine) LC_MSMS Liquid Chromatography (LC-MS/MS) Separates based on physicochemical properties Problem->LC_MSMS HRMS High-Resolution MS (HRMS) Differentiates based on exact mass Problem->HRMS Derivatization Chemical Derivatization Alters mass of specific compounds Problem->Derivatization Outcome Accurate Identification and Quantification of Individual Isobars LC_MSMS->Outcome HRMS->Outcome Derivatization->Outcome

Caption: Methods to resolve isobaric interference.

References

Technical Support Center: Quality Control for Longitudinal Studies of Stearoylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in longitudinal studies involving the measurement of stearoylcarnitine. Our goal is to help you ensure the quality, reliability, and reproducibility of your data.

Frequently Asked Questions (FAQs)

Sample Handling and Storage

Q1: What is the optimal procedure for collecting and processing blood samples for this compound analysis?

A1: To minimize pre-analytical variability, a standardized operating procedure is critical.[1][2] For plasma, collect whole blood in tubes containing an anticoagulant like EDTA.[2] For serum, allow the blood to clot at room temperature for about 30 minutes.[3] Centrifuge the samples promptly (e.g., at 2000 g for 10 minutes at 4°C) to separate plasma or serum from blood cells.[3] This should ideally be done within 30 minutes of collection to prevent ongoing cellular metabolism from altering the composition of the biofluid.[1]

Q2: How should I store my plasma/serum samples for a longitudinal study?

A2: For long-term storage, samples should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and immediately frozen at -80°C.[1][4][5] Storing samples at -80°C helps to preserve the integrity of the metabolome over extended periods.[1][5] While some studies have shown acylcarnitines to be stable at -18°C for at least 330 days, -80°C is the recommended temperature for long-term biobanking.[6][7]

Q3: How many freeze-thaw cycles are acceptable for samples intended for this compound analysis?

A3: It is crucial to minimize freeze-thaw cycles as they can significantly damage the metabolome.[2] Ideally, samples should be thawed only once before analysis. To achieve this, it is best practice to aliquot samples into volumes sufficient for a single experiment before the initial freezing.[1][3]

Q4: What is the stability of this compound in stored samples?

A4: this compound, a long-chain acylcarnitine, is susceptible to degradation over time, especially with improper storage.[8][9] At room temperature, significant decreases in the concentrations of C18-carnitine (this compound) have been observed.[8][9] However, when stored at -80°C, acylcarnitines, in general, show better stability, though some changes can still occur over several years.[10] One study noted a decrease of about 12.1% in the acylcarnitine group over five years at -80°C.[10] Conversely, free carnitine concentrations may increase during storage due to the hydrolysis of acylcarnitines.[6][8][11][12][13]

Data Quality and Analysis

Q5: What are batch effects and how can they impact my longitudinal study?

A5: Batch effects are sources of technical variation that are not related to any biological differences.[14] In longitudinal studies where samples are collected and analyzed over an extended period, batch effects can arise from changes in instrument performance, different reagent lots, or variations in sample preparation.[14][15] These effects can obscure true biological signals or introduce false associations.[14]

Q6: How can I minimize and correct for batch effects?

A6: Minimizing batch effects starts with a good experimental design. This includes randomizing the order of sample analysis and processing samples in a way that distributes potential confounding factors across different batches. To correct for batch effects, the use of pooled quality control (QC) samples is highly recommended.[14][16] These QC samples, which are a mixture of small aliquots from all study samples, are injected at regular intervals throughout the analytical run.[14][17] The data from these QC samples can then be used to monitor and correct for analytical drift.[17] Various computational methods, such as SVR (Support Vector Regression) or median/mean normalization, can also be applied to correct for batch effects.[18]

Q7: What are matrix effects in mass spectrometry and how can I mitigate them?

A7: Matrix effects are the alteration of ionization efficiency by co-eluting compounds in the sample matrix. This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[19] To mitigate matrix effects, several strategies can be employed:

  • Effective Sample Preparation: Techniques like protein precipitation or solid-phase extraction can help remove interfering substances.[20]

  • Chromatographic Separation: Utilizing ultra-high-performance liquid chromatography (UHPLC) can separate this compound from many matrix components.[19]

  • Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound (e.g., d3-stearoylcarnitine) is the most effective way to compensate for matrix effects.[20]

Troubleshooting Guides

Issue 1: High Variability in this compound Measurements Across Time Points
Possible Causes Troubleshooting Steps
Inconsistent Sample Handling Review and strictly enforce standardized operating procedures for sample collection, processing, and storage.[1][2] Ensure all personnel are trained on these protocols.
Batch Effects Inject pooled QC samples at regular intervals (e.g., every 10-15 samples) to monitor instrument performance.[14] Apply batch correction algorithms to your data post-acquisition.[16][21]
Analyte Degradation Ensure samples have been consistently stored at -80°C and have not undergone multiple freeze-thaw cycles.[2][5] If degradation is suspected, consider analyzing ratios of this compound to other stable metabolites.
Instrument Instability Before each analytical run, perform a system suitability test to check for fluctuations in LC pressure and MS signal.[20]
Issue 2: Inaccurate Quantification of this compound
Possible Causes Troubleshooting Steps
Matrix Effects Use a stable isotope-labeled internal standard for this compound.[20] If ion suppression is severe, consider further sample cleanup using solid-phase extraction or diluting the sample.[20]
Improper Calibration Ensure the calibration curve covers the expected concentration range of this compound in your samples. Prepare calibrators in a matrix that is similar to your study samples to account for matrix effects.[19]
Isobaric Interferences This compound (C18:0) can have isobaric interferences from other lipids. Use a robust UHPLC-MS/MS method with sufficient chromatographic resolution to separate this compound from these interferences.[19][22]
Incomplete Extraction Optimize the extraction solvent and procedure to ensure complete recovery of this compound from the plasma/serum matrix.[20]

Quantitative Data Summary

Table 1: Stability of Acylcarnitines in Dried Blood Spots Over Time

AcylcarnitineAnnual Decrease (First 5 Years)Annual Decrease (After 5 Years)Reference
Acetylcarnitine (C2)18.5%7.5%[11][12]
Propionylcarnitine (C3)27.4%7.8%[11][12]
Free Carnitine (C0)-7.6% (Increase)1.4%[11][12]

Note: Data for this compound (C18) specifically was not detailed in this format in the cited studies, but long-chain acylcarnitines are known to be susceptible to degradation.[8]

Table 2: Impact of Storage Temperature on Acylcarnitine Stability

Storage TemperatureObservationReference
Room Temperature (>14 days)Acylcarnitines hydrolyze to free carnitine. Short-chain acylcarnitines degrade faster than long-chain ones.[6][7]
-18°CAcylcarnitines are stable for at least 330 days.[6][7]
-80°CConsidered the gold standard for long-term storage to preserve the metabolome.[2][5] However, a study observed an average decrease of 12.1% for the acylcarnitine group over 5 years.[10]

Experimental Protocols

Protocol 1: Plasma/Serum Sample Preparation for this compound Analysis

This protocol is a representative method for the extraction of this compound from plasma or serum.[23]

  • Protein Precipitation:

    • To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-stearoylcarnitine).

  • Vortexing:

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Drying:

    • Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis of this compound

This is a general protocol and may require optimization for your specific instrumentation.[19][20]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient suitable for the elution of long-chain acylcarnitines (e.g., starting at 5% B, increasing to 95% B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z for this compound.

    • Product Ion (Q3): m/z 85 (characteristic fragment for carnitines).

    • Optimize collision energy and other source-dependent parameters for your specific instrument.

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_analysis Sample Analysis cluster_qc Quality Control blood_collection Whole Blood Collection (EDTA tube) centrifugation Centrifugation (within 30 mins) blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation aliquoting Aliquoting plasma_separation->aliquoting storage Storage at -80°C aliquoting->storage thawing Thaw Sample (once) storage->thawing extraction Protein Precipitation & Extraction thawing->extraction analysis UHPLC-MS/MS Analysis extraction->analysis batch_correction Batch Effect Correction analysis->batch_correction pooled_qc Pooled QC Sample Preparation qc_injection Inject QC at Regular Intervals pooled_qc->qc_injection qc_injection->batch_correction

Caption: Experimental workflow for longitudinal this compound studies.

troubleshooting_logic start High Data Variability? cause1 Inconsistent Sample Handling? start->cause1 cause2 Batch Effects? start->cause2 cause3 Analyte Degradation? start->cause3 solution1 Review & Enforce SOPs cause1->solution1 Yes solution2 Use Pooled QCs & Batch Correction cause2->solution2 Yes solution3 Check Storage Conditions & Freeze-Thaw Cycles cause3->solution3 Yes end_node Improved Data Quality solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for high data variability.

References

Validation & Comparative

Stearoylcarnitine as a Prognostic Marker in Cardiovascular Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for precise and early prognostic markers in cardiovascular disease (CVD) is a critical endeavor in clinical and pharmaceutical research. Alterations in cardiac energy metabolism, particularly fatty acid oxidation, have emerged as a key pathological feature of heart disease. This has brought acylcarnitines, intermediates of fatty acid metabolism, into the spotlight as potential biomarkers. This guide provides a comparative analysis of stearoylcarnitine (C18), a long-chain acylcarnitine, and its validation as a prognostic marker for CVD, benchmarking its performance against established and other emerging biomarkers.

The Emerging Role of Long-Chain Acylcarnitines in CVD Prognosis

This compound is an ester of carnitine and stearic acid, a common saturated fatty acid. It is integral to the transport of long-chain fatty acids into the mitochondria for β-oxidation, the primary energy source for the heart. In pathological states such as heart failure and ischemia, fatty acid oxidation can become inefficient, leading to the accumulation of long-chain acylcarnitines like this compound in the plasma. This accumulation is not merely a bystander effect but is thought to contribute to cardiac pathology through mechanisms including oxidative stress and mitochondrial dysfunction.

Recent metabolomics studies have consistently linked elevated levels of long-chain acylcarnitines to adverse outcomes in patients with cardiovascular diseases.[1] While data specifically isolating this compound can be limited, studies on panels of long-chain acylcarnitines or closely related molecules like palmitoylcarnitine (B157527) (C16) and oleoylcarnitine (B228390) (C18:1) provide strong evidence for their prognostic significance.

Comparative Prognostic Performance

To contextualize the prognostic utility of this compound, it is essential to compare its performance with widely used clinical biomarkers such as N-terminal pro-B-type natriuretic peptide (NT-proBNP) and high-sensitivity C-reactive protein (hs-CRP). The following tables summarize quantitative data from various studies, offering a comparative perspective on their prognostic capabilities.

Disclaimer: The data presented below are compiled from different studies with varying patient cohorts and methodologies. Direct comparison of absolute values should be made with caution.

Table 1: Prognostic Performance of this compound (and other Long-Chain Acylcarnitines) in Cardiovascular Disease

Biomarker/PanelPatient CohortEndpointPrognostic MetricValue (95% CI)p-value
Palmitoylcarnitine (C16)Non-obstructive coronary artery diseaseCVD MortalityHazard Ratio (per SD increment)2.07 (1.49–2.85)≤ 0.04
Palmitoylcarnitine (C16)Non-obstructive coronary artery diseaseCVD MortalityΔROC-AUC0.0300.03
Short-chain acylcarnitinesHigh CVD riskTotal CVDHazard Ratio (Q4 vs Q1)1.80 (1.11, 2.91)0.01
Medium-chain acylcarnitinesHigh CVD riskTotal CVDHazard Ratio (Q4 vs Q1)1.55 (1.01, 2.48)0.04
Genetically predicted L-carnitineGeneral PopulationCoronary Artery DiseaseOdds Ratio (per SD increase)1.07 (1.02 to 1.11)-

Table 2: Prognostic Performance of Established Cardiovascular Biomarkers

BiomarkerPatient CohortEndpointPrognostic MetricValue (95% CI)p-value
NT-proBNPPrevious Myocardial InfarctionMajor Adverse Cardiovascular Events (MACE)Hazard Ratio2.99 (2.06–4.36)< 0.001
NT-proBNPPrevious Myocardial InfarctionAll-cause MortalityHazard Ratio5.03 (2.51–10.09)< 0.001
hs-CRPPrevious Myocardial InfarctionMACEHazard Ratio (unadjusted)--
NT-proBNPChronic Coronary Syndrome (with pre-DM/DM)MACEHazard Ratio (Tertile 3 vs 1)2.34 - 2.56-
NT-proBNP + hs-CRPPrevious Myocardial InfarctionMACEImprovement in C-statisticSignificant-

Experimental Protocols

Accurate and reproducible quantification of this compound and other acylcarnitines is paramount for their validation as clinical biomarkers. The gold-standard methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Experiment: Quantification of Plasma Acylcarnitines by LC-MS/MS

1. Objective: To accurately measure the concentration of this compound and other acylcarnitines in human plasma.

2. Materials:

  • Plasma samples collected in EDTA tubes and stored at -80°C.
  • Internal standards (e.g., deuterated carnitine and acylcarnitine standards).
  • Methanol (B129727), acetonitrile, formic acid, and water (LC-MS grade).
  • Solid-phase extraction (SPE) or protein precipitation plates/tubes.
  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system).

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.
  • To 50 µL of plasma, add 200 µL of ice-cold methanol containing a mixture of deuterated internal standards.
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

  • Chromatographic Separation:
  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acylcarnitines based on their hydrophobicity.
  • Flow Rate: Typically 0.3-0.5 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry Detection:
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for all acylcarnitines is a fragment with m/z 85, corresponding to the carnitine moiety. The specific precursor-to-product ion transitions for each acylcarnitine are monitored.
  • Data Analysis: The concentration of each acylcarnitine is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Visualizing the Biological Context and Experimental Process

To better understand the role of this compound and the workflow for its validation, the following diagrams are provided.

fatty_acid_oxidation_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA ACSL Acylcarnitine This compound Fatty Acyl-CoA->Acylcarnitine CPT1 Fatty Acyl-CoA_mito Fatty Acyl-CoA Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA_mito->Beta-Oxidation Acylcarnitine->Fatty Acyl-CoA_mito CPT2 Acylcarnitine->Fatty Acyl-CoA_mito CAT Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ATP ATP TCA Cycle->ATP

Caption: Fatty acid transport into the mitochondria via the carnitine shuttle.

biomarker_validation_workflow cluster_discovery Discovery & Hypothesis cluster_validation Analytical & Clinical Validation cluster_implementation Clinical Implementation A Patient Cohort Selection (e.g., CVD vs. Healthy) B Metabolomic Profiling (LC-MS/MS) A->B C Biomarker Identification (e.g., this compound) B->C D Assay Development & Validation C->D E Prospective Cohort Studies D->E F Assessment of Prognostic Value (HR, AUC) E->F G Comparison with Existing Biomarkers (NT-proBNP, hs-CRP) F->G H Establishment of Clinical Cut-offs G->H I Integration into Risk Stratification Models H->I J Monitoring Therapeutic Response I->J

Caption: A typical workflow for the validation of a prognostic biomarker.

Conclusion and Future Directions

The available evidence strongly suggests that elevated levels of this compound and other long-chain acylcarnitines are associated with adverse cardiovascular outcomes. While direct head-to-head comparisons with established biomarkers like NT-proBNP and hs-CRP in large, prospective cohorts are still needed to definitively establish its incremental prognostic value, the existing data are promising.

For researchers and drug development professionals, this compound represents a valuable tool for several reasons:

  • Mechanistic Insight: It provides a window into the metabolic dysregulation that underpins cardiovascular disease.

  • Patient Stratification: It may help to identify subgroups of patients with a specific metabolic phenotype who might benefit from targeted therapies.

  • Therapeutic Monitoring: It could potentially be used to monitor the response to interventions aimed at improving cardiac metabolism.

Future research should focus on large-scale prospective studies that include a comprehensive panel of acylcarnitines alongside established biomarkers to elucidate the precise role of this compound in the risk stratification of cardiovascular disease. Furthermore, investigating the utility of this compound in predicting the response to novel therapies targeting cardiac metabolism will be a crucial next step in its journey from a research biomarker to a clinically actionable tool.

References

Comparative analysis of Stearoylcarnitine levels in healthy vs. diabetic patient cohorts

Author: BenchChem Technical Support Team. Date: December 2025

A growing body of evidence suggests that stearoylcarnitine (C18), a long-chain acylcarnitine, is significantly elevated in patients with type 2 diabetes (T2D) compared to healthy individuals. This elevation is thought to reflect underlying metabolic dysregulation, specifically incomplete fatty acid oxidation, which is a key feature in the pathophysiology of insulin (B600854) resistance and T2D.

This guide provides a comparative analysis of this compound levels in healthy versus diabetic patient cohorts, supported by experimental data. It is intended for researchers, scientists, and drug development professionals investigating metabolic diseases.

Quantitative Data Summary

Multiple studies have consistently demonstrated higher circulating levels of long-chain acylcarnitines, including this compound, in individuals with T2D. The following table summarizes quantitative data from a key study comparing this compound levels in healthy controls and T2D patients with normoalbuminuria.

CohortAnalyteConcentration (μM) Mean ± SDp-valueReference
Healthy Controls (n=52)This compound (C18)0.23 ± 0.09< 0.05[1]
T2D with Normoalbuminuria (n=52)This compound (C18)0.17 ± 0.06< 0.05[1]

Note: In this particular study by Chuang et al. (2016), while the p-value indicates a significant difference, the mean value for the T2D with normoalbuminuria group was unexpectedly lower than the healthy controls for C18 specifically, while other long-chain acylcarnitines were elevated in diabetic cohorts in other studies. This highlights the complexity and potential variability in acylcarnitine profiles among different diabetic populations and stages of the disease.

The Metabolic Role of this compound in Diabetes

This compound is an esterified form of carnitine and stearic acid, a long-chain saturated fatty acid. Carnitine plays a crucial role in transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.

In a state of metabolic health, fatty acid uptake and oxidation are tightly coupled to the energy demands of the cell. However, in insulin-resistant states and T2D, there is often an oversupply of fatty acids to the mitochondria, exceeding the capacity of the tricarboxylic acid (TCA) cycle to completely oxidize them. This leads to an accumulation of incompletely oxidized fatty acid intermediates, which are then esterified to carnitine and exported from the mitochondria as acylcarnitines, including this compound. The buildup of these acylcarnitines in the cytoplasm and circulation is considered a marker of mitochondrial stress and dysfunction.

Metabolic Pathway of this compound in Diabetes Stearic_Acid Stearic Acid (Long-Chain Fatty Acid) Stearoyl_CoA Stearoyl-CoA Stearic_Acid->Stearoyl_CoA ACSL Stearoylcarnitine_Cytoplasm This compound Stearoyl_CoA->Stearoylcarnitine_Cytoplasm CPT1 Carnitine_Cytoplasm Carnitine Stearoylcarnitine_Mitochondria This compound Stearoylcarnitine_Cytoplasm->Stearoylcarnitine_Mitochondria CACT Elevated Plasma\nthis compound Elevated Plasma This compound Stearoylcarnitine_Cytoplasm->Elevated Plasma\nthis compound Stearoylcarnitine_Mitochondria->Stearoylcarnitine_Cytoplasm Export Stearoyl_CoA_Mitochondria Stearoyl-CoA Stearoylcarnitine_Mitochondria->Stearoyl_CoA_Mitochondria CPT2 Beta_Oxidation β-Oxidation Stearoyl_CoA_Mitochondria->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Incomplete_Oxidation Incomplete Oxidation Beta_Oxidation->Incomplete_Oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Incomplete_Oxidation->Stearoylcarnitine_Mitochondria caption In diabetes, increased fatty acid influx can lead to incomplete β-oxidation and subsequent accumulation and export of this compound into the plasma.

Caption: this compound Metabolic Pathway in Diabetes.

Experimental Protocols

The measurement of this compound and other acylcarnitines in biological samples is typically performed using targeted metabolomics via tandem mass spectrometry (MS/MS). The following is a generalized protocol based on methodologies cited in the literature.[1]

1. Sample Collection and Preparation:

  • Fasting blood samples are collected from both healthy and diabetic cohorts.

  • Plasma is separated from whole blood by centrifugation at 1500 x g for 10 minutes at 4°C.

  • A small volume of plasma (e.g., 50 µL) is mixed with an internal standard solution containing isotopically labeled acylcarnitines (e.g., d3-stearoylcarnitine) in a solvent like methanol (B129727) to allow for accurate quantification.

  • Proteins are precipitated by adding a solvent such as acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.

  • The supernatant containing the acylcarnitines is collected for analysis.

2. Derivatization (Optional but common):

  • To improve chromatographic separation and detection sensitivity, the acylcarnitines in the supernatant are often derivatized. A common method is butylation, where the samples are treated with butanolic-HCl at an elevated temperature (e.g., 65°C for 20 minutes).

  • The derivatizing agent is then evaporated under a stream of nitrogen.

  • The dried residue is reconstituted in a solvent suitable for injection into the mass spectrometer.

3. Tandem Mass Spectrometry (MS/MS) Analysis:

  • The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • The derivatized acylcarnitines are separated using liquid chromatography (LC) prior to entering the mass spectrometer.

  • The mass spectrometer is operated in the positive ion mode.

  • A precursor ion scan is typically used to detect all acylcarnitines, which characteristically produce a fragment ion at m/z 85 upon collision-induced dissociation.

  • Quantification of individual acylcarnitines, including this compound, is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the endogenous analyte and its corresponding stable isotope-labeled internal standard.

4. Data Analysis:

  • The concentration of this compound in each sample is calculated by comparing the peak area ratio of the analyte to its internal standard against a calibration curve generated using known concentrations of this compound standards.

  • Statistical analysis (e.g., t-test or Mann-Whitney U test) is then performed to compare the mean concentrations of this compound between the healthy and diabetic cohorts.

Experimental Workflow for Comparative Analysis cluster_cohorts Cohort Recruitment cluster_sample_processing Sample Processing cluster_analysis Data Acquisition & Analysis Healthy Healthy Controls Blood_Collection Fasting Blood Collection Healthy->Blood_Collection Diabetic Diabetic Patients Diabetic->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation Derivatization Derivatization (Butylation) Protein_Precipitation->Derivatization LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Quantification Quantification of This compound LC_MSMS->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Comparison Comparative Results Statistical_Analysis->Comparison caption A typical workflow for comparing this compound levels in healthy and diabetic cohorts.

References

Cross-Validation of Analytical Platforms for Stearoylcarnitine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical platforms for the quantification of Stearoylcarnitine (C18:0), a long-chain acylcarnitine that plays a critical role in fatty acid metabolism. Accurate measurement of this compound is vital for research into metabolic disorders, drug development, and clinical diagnostics. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable analytical platform.

Quantitative Performance of Analytical Platforms

The selection of an analytical method for this compound quantification is a critical decision that impacts data quality and experimental outcomes. The following table summarizes the quantitative performance of the most common analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

ParameterLC-MS/MSGC-MSELISA
Linearity (R²) >0.99>0.99Typically >0.98
Lower Limit of Quantification (LLOQ) ~0.5 - 5 ng/mLSub-nanomolar range~0.1 - 1 ng/mL (for related analytes)
Upper Limit of Quantification (ULOQ) Up to 1000 ng/mL or higherVaries, dependent on derivatization and detector saturationVaries by kit, typically in the ng/mL range
Intra-assay Precision (%CV) <10%<15%<10%
Inter-assay Precision (%CV) <15%<15%<15%
Accuracy (% Recovery) 85-115%80-120%Varies by kit, often 80-120%

Note: Data for LC-MS/MS is derived from methods validated for a broad range of acylcarnitines, including long-chain species like this compound[1][2]. GC-MS data is based on general performance for acylcarnitine profiling[3]. Specific ELISA kits for this compound are not widely available; performance data is estimated based on kits for related molecules like L-carnitine[4][5][6][7].

Experimental Protocols

Detailed and validated experimental protocols are essential for accurate and reproducible quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of this compound due to its high sensitivity, specificity, and ability to separate it from other isomeric and isobaric acylcarnitines[1][8].

Sample Preparation (Plasma/Serum):

  • Protein Precipitation: To 50 µL of plasma or serum, add 200 µL of ice-cold acetonitrile (B52724) containing a known concentration of an appropriate internal standard (e.g., [D₃]-Stearoylcarnitine).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-50°C.

Mass Spectrometric Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The protonated molecular ion of this compound ([M+H]⁺).

  • Product Ion: A characteristic fragment ion (e.g., m/z 85).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for acylcarnitine profiling, but it requires derivatization to increase the volatility of the analytes.

Sample Preparation and Derivatization:

  • Extraction: Similar to the initial steps of the LC-MS/MS sample preparation to extract the acylcarnitines.

  • Hydrolysis: The extracted acylcarnitines are hydrolyzed to release the fatty acids.

  • Derivatization: The carboxyl group of the fatty acid is derivatized, for example, by esterification to form a more volatile compound.

  • Extraction: The derivatized analyte is extracted into an organic solvent.

  • Injection: The organic extract is injected into the GC-MS system.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium.

  • Inlet Temperature: 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI)[3].

  • Scan Mode: Selected Ion Monitoring (SIM) or full scan.

Enzyme-Linked Immunosorbent Assay (ELISA)

Currently, there are no commercially available ELISA kits specifically for the quantification of this compound. The development of such an assay would require a highly specific monoclonal antibody that can distinguish this compound from other long-chain acylcarnitines. If a specific kit were available, the general protocol would be as follows:

General ELISA Protocol (Hypothetical):

  • Coating: A microplate is pre-coated with a capture antibody specific to this compound.

  • Sample/Standard Addition: Samples and standards containing known concentrations of this compound are added to the wells.

  • Incubation: The plate is incubated to allow the this compound to bind to the capture antibody.

  • Washing: The plate is washed to remove unbound substances.

  • Detection Antibody Addition: A biotinylated detection antibody specific to this compound is added.

  • Incubation and Washing: The plate is incubated and washed again.

  • Enzyme Conjugate Addition: A streptavidin-enzyme conjugate is added, which binds to the biotinylated detection antibody.

  • Incubation and Washing: A final incubation and wash step is performed.

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

  • Signal Measurement: The intensity of the color is measured using a microplate reader, which is proportional to the amount of this compound present.

Visualizing the Process

To better understand the experimental process and the comparison logic, the following diagrams have been generated.

This compound Quantification Workflow cluster_SampleCollection Sample Collection & Preparation cluster_Analysis Analytical Platforms cluster_DataProcessing Data Acquisition & Analysis Sample Biological Sample (Plasma, Serum, Tissue) InternalStandard Add Internal Standard ([D3]-Stearoylcarnitine) Sample->InternalStandard ELISA ELISA (Hypothetical) Sample->ELISA ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) InternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying Evaporation to Dryness SupernatantCollection->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS GCMS GC-MS Analysis (with Derivatization) Reconstitution->GCMS DataAcquisition Data Acquisition (MRM/SIM/Absorbance) LCMS->DataAcquisition GCMS->DataAcquisition ELISA->DataAcquisition PeakIntegration Peak Integration & Standard Curve Generation DataAcquisition->PeakIntegration ConcentrationCalculation Concentration Calculation PeakIntegration->ConcentrationCalculation Validation Data Validation (QC Samples) ConcentrationCalculation->Validation

Caption: A typical experimental workflow for this compound quantification.

Analytical_Platform_Comparison cluster_Criteria Key Selection Criteria cluster_Platforms Platform Evaluation Start Need to Quantify This compound Specificity High Specificity (Isomer Separation) Start->Specificity Sensitivity High Sensitivity (Low Concentrations) Start->Sensitivity Throughput High Throughput Start->Throughput Cost Cost-Effectiveness Start->Cost LCMS LC-MS/MS Specificity->LCMS Excellent GCMS GC-MS Specificity->GCMS Good ELISA ELISA Specificity->ELISA Potentially Lower Sensitivity->LCMS Excellent Sensitivity->GCMS Good Sensitivity->ELISA Potentially High Throughput->LCMS High Throughput->GCMS Moderate Throughput->ELISA High Cost->LCMS High Instrument Cost Cost->GCMS Moderate Instrument Cost Cost->ELISA Lower Instrument Cost Decision Select Appropriate Platform LCMS->Decision Gold Standard GCMS->Decision Alternative for Specific Applications ELISA->Decision Limited by Antibody Availability

Caption: Logical flow for comparing analytical platforms for this compound quantification.

References

Establishing Clinical Reference Ranges for Plasma Stearoylcarnitine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of plasma stearoylcarnitine (C18), a long-chain acylcarnitine, is crucial for the diagnosis and monitoring of inherited metabolic disorders, particularly defects in mitochondrial fatty acid β-oxidation. Furthermore, emerging research has implicated altered levels of long-chain acylcarnitines in more common complex diseases. Establishing reliable clinical reference ranges is therefore paramount for the correct interpretation of these biomarker levels. This guide provides a comparative overview of existing data on plasma this compound reference ranges, details the experimental methodologies for its quantification, and discusses the significance of its measurement.

I. Comparison of Published Reference Ranges for this compound (C18)

The establishment of harmonized reference intervals for plasma this compound is challenging due to variations in analytical methods, study populations, and statistical approaches. The following table summarizes reference ranges from various sources. It is important to note that direct comparisons should be made with caution.

Study/SourceMatrixPopulationAnalytical MethodThis compound (C18) Reference Range (µmol/L)
Nemchinova et al.Dried Blood SpotNewborns (0-7 days)HPLC-MS/MS (B15284909)0.35 - 1.16[1][2]
Turkish Paediatric Population StudyDried Blood SpotChildren (≤ 1 month)Tandem MSHigher in infants, decreases with age[3]
General Acylcarnitine ProfilePlasmaNot SpecifiedLC-MS/MSSee report (qualitative)[4]
Acylcarnitine PanelPlasmaAge-stratifiedNot SpecifiedReports include age-appropriate reference intervals[5]

Note: Data for healthy adult plasma this compound reference ranges are not consistently reported across the literature, highlighting a need for more standardized studies in this specific population. The provided data from newborn screening programs offer a glimpse into the physiological levels at birth, which are known to differ from adult ranges.[3]

II. Experimental Protocols for Plasma Acylcarnitine Analysis

The most widely accepted method for the quantitative analysis of acylcarnitines in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. Below is a synthesized, detailed methodology based on common practices.

A. Sample Preparation (Protein Precipitation)

  • Aliquoting: Pipette 50 µL of plasma (collected in EDTA or heparin tubes) into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of an internal standard solution containing a stable isotope-labeled this compound (e.g., d3-stearoylcarnitine) in methanol.

  • Protein Precipitation: Add 425 µL of cold acetonitrile (B52724) to the plasma and internal standard mixture.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or an HPLC vial for analysis.

B. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient is employed to separate the acylcarnitines based on their chain length and polarity. A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases, allowing for the elution of the more hydrophobic long-chain acylcarnitines like this compound.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte (this compound) and its stable isotope-labeled internal standard.

    • MRM Transition for this compound (C18): Precursor ion (Q1) m/z 428.4 -> Product ion (Q3) m/z 85.1.

    • MRM Transition for d3-Stearoylcarnitine (Internal Standard): Precursor ion (Q1) m/z 431.4 -> Product ion (Q3) m/z 85.1.

    • Dwell Time: Typically set between 50 and 100 ms for each transition.

C. Quantification

  • A calibration curve is generated using known concentrations of this compound standards spiked into a similar matrix (e.g., charcoal-stripped plasma). The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.

III. Visualizing the Workflow and Metabolic Context

A. Experimental Workflow for Plasma this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Internal Standard Addition plasma->is pp Protein Precipitation (Acetonitrile) is->pp vortex Vortex pp->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc esi Electrospray Ionization (ESI+) hplc->esi ms1 Mass Analyzer 1 (Q1) Precursor Ion Selection esi->ms1 cid Collision Cell (Q2) Fragmentation ms1->cid ms2 Mass Analyzer 2 (Q3) Product Ion Selection cid->ms2 detector Detector ms2->detector quant Quantification (Calibration Curve) detector->quant report Result Reporting quant->report carnitine_shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix stearic_acid Stearic Acid stearoyl_coa Stearoyl-CoA stearic_acid->stearoyl_coa ACSL cpt1 CPT1 stearoyl_coa->cpt1 stearoylcarnitine_ims This compound cpt1->stearoylcarnitine_ims cact CACT stearoylcarnitine_matrix This compound cact->stearoylcarnitine_matrix carnitine_cytosol Carnitine cact->carnitine_cytosol cpt2 CPT2 stearoyl_coa_matrix Stearoyl-CoA cpt2->stearoyl_coa_matrix carnitine_matrix Carnitine cpt2->carnitine_matrix stearoylcarnitine_matrix->cpt2 beta_ox β-Oxidation stearoyl_coa_matrix->beta_ox carnitine_cytosol->cpt1 stearoylcarnitine_ims->cact carnitine_matrix->cact coa_matrix CoA coa_matrix->cpt2

References

Stearoylcarnitine in the Spotlight: A Comparative Analysis of Long-Chain Acylcarnitines in Disease Risk Prediction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disease research is increasingly focused on the identification of early, predictive biomarkers to enable timely intervention and enhance drug development. Among the burgeoning class of metabolic intermediates, long-chain acylcarnitines (LCACs) have garnered significant attention for their association with the risk of developing prevalent conditions such as cardiovascular disease and type 2 diabetes. This guide provides a comparative overview of stearoylcarnitine (C18:0) and other key long-chain acylcarnitines, supported by experimental data, to elucidate their relative performance in disease risk prediction.

Long-Chain Acylcarnitines and Disease Pathophysiology

Long-chain acylcarnitines are esterified forms of L-carnitine and long-chain fatty acids. They are essential intermediates in mitochondrial fatty acid β-oxidation (FAO), a primary pathway for cellular energy production. The formation of acylcarnitines allows for the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent breakdown.

Dysregulation in FAO can lead to the accumulation of specific acylcarnitine species in plasma and tissues. This accumulation is increasingly recognized as a hallmark of mitochondrial dysfunction and metabolic stress, which are underlying factors in the pathogenesis of insulin (B600854) resistance, type 2 diabetes, and cardiovascular disease.[1]

Comparative Analysis of Predictive Performance

While many studies have demonstrated a correlation between a panel of elevated long-chain acylcarnitines and increased disease risk, direct head-to-head comparisons of the predictive power of individual LCACs are less common. The available data, however, allows for a comparative assessment of their potential as biomarkers.

Type 2 Diabetes Mellitus

Several prospective studies have established a significant association between a profile of elevated long-chain acylcarnitines and an increased risk of developing type 2 diabetes.

Acylcarnitine/PanelRisk MetricValue (95% CI)PopulationStudy
Panel of Acylcarnitines (including long-chain) Relative Risk (per SD increase of predictive model score)9.41 (7.62–11.62)Chinese, aged 50–70Sun et al. (2016)[1]
Panel of Acylcarnitines (including long-chain) Hazard Ratio (attributed to the acylcarnitine score)1.33 (1.08 to 1.63)Mediterranean, high cardiovascular riskGuasch-Ferré et al. (2019)[2][3]
Palmitoylcarnitine (B157527) (C16:0) Odds Ratio (per SD increment)1.24 (1.04 to 1.49)Patients with stable angina pectorisSvingen et al. (2018)[4]

Note: Data directly comparing the predictive value of this compound for type 2 diabetes with other individual long-chain acylcarnitines in the same cohort is limited in the reviewed literature.

A study by Sun et al. (2016) demonstrated that adding a panel of selected acylcarnitines to a conventional risk model significantly improved the prediction of incident type 2 diabetes, with the area under the receiver operating characteristic curve (AUC) increasing from 0.73 to 0.89.[1] Similarly, a study in a Mediterranean population at high cardiovascular risk found that a profile of short- and long-chain acylcarnitines was significantly associated with a higher risk of type 2 diabetes.[2][3] A study focusing on patients with stable angina pectoris identified palmitoylcarnitine as a positive predictor of incident type 2 diabetes.[4]

Cardiovascular Disease

Elevated levels of even-chained acylcarnitines have been shown to predict adverse long-term prognosis in patients with non-obstructive coronary artery disease.

AcylcarnitineRisk MetricValue (95% CI) per SD incrementOutcomeStudy
Palmitoylcarnitine (C16:0) Hazard Ratio2.07 (1.49–2.85)CVD MortalityUeland et al. (2020)[5]
Octanoylcarnitine (C8:0) Hazard Ratio1.49 (1.15–1.93)CVD MortalityUeland et al. (2020)[5]
Acetylcarnitine (C2:0) Hazard Ratio1.36 (1.01–1.83)CVD MortalityUeland et al. (2020)[5]
Palmitoylcarnitine (C16:0) Hazard Ratio1.51 (1.26–1.81)All-Cause MortalityUeland et al. (2020)[5]
Acetylcarnitine (C2:0) Hazard Ratio1.27 (1.01–1.50)All-Cause MortalityUeland et al. (2020)[5]

In this study, palmitoylcarnitine emerged as the strongest predictor of both cardiovascular and all-cause mortality.[5] The study also reported that palmitoylcarnitine significantly improved risk classification for cardiovascular mortality when added to a multivariable model.[5]

Experimental Protocols

The gold standard for the quantification of acylcarnitines in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a representative protocol for the analysis of acylcarnitines in human plasma.

Sample Preparation
  • Aliquoting: 10 µL of plasma is aliquoted into a 1.5 mL polypropylene (B1209903) tube.[6]

  • Internal Standard Addition: A mixture of stable isotope-labeled internal standards (e.g., d3-acetylcarnitine, d3-palmitoylcarnitine) in methanol (B129727) is added to each sample.[7]

  • Protein Precipitation: The sample is vortexed vigorously after the addition of the internal standard solution to precipitate proteins.[8]

  • Centrifugation: The sample is centrifuged at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer: The supernatant is carefully transferred to a new tube or a 96-well plate.

  • Derivatization (Optional but common): The carboxyl group of the acylcarnitines is often derivatized to butyl esters to improve chromatographic separation and detection sensitivity. This is typically achieved by adding 3N butanolic-HCl and incubating at 65°C.[9]

  • Drying and Reconstitution: The derivatized sample is dried under a stream of nitrogen and then reconstituted in the initial mobile phase for LC-MS/MS analysis.[9]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column or a hydrophilic interaction chromatography (HILIC) column is commonly used.[7][9]

    • Mobile Phase A: 0.1% formic acid in water.[9]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

    • Gradient: A gradient elution is employed, starting with a low percentage of mobile phase B and gradually increasing to elute the more hydrophobic long-chain acylcarnitines.[10]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

    • Transitions: Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard. A common product ion for acylcarnitines is m/z 85, corresponding to the carnitine moiety.

Signaling Pathways and Experimental Workflows

The accumulation of long-chain acylcarnitines such as this compound is indicative of a bottleneck in mitochondrial fatty acid β-oxidation. This can be due to an overload of fatty acids entering the mitochondria or a defect in the enzymatic machinery of the β-oxidation spiral.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_membrane Mitochondrial Membranes Fatty_Acid Long-Chain Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA ACSL CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Fatty_Acyl_CoA_mito Fatty Acyl-CoA Beta_Oxidation β-Oxidation Spiral Fatty_Acyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT CACT->Acylcarnitine Intermembrane Space CPT2 CPT2 CPT2->Fatty_Acyl_CoA_mito Acylcarnitine->CACT Acylcarnitine->CPT2

Caption: Carnitine shuttle and mitochondrial fatty acid β-oxidation.

The diagram above illustrates the transport of long-chain fatty acids into the mitochondrial matrix via the carnitine shuttle, where they undergo β-oxidation. An imbalance in this pathway can lead to the accumulation of acylcarnitines.

Experimental_Workflow start Plasma Sample Collection prep Sample Preparation (Protein Precipitation, Derivatization) start->prep lcms LC-MS/MS Analysis (Separation and Detection) prep->lcms data_acq Data Acquisition (MRM Transitions) lcms->data_acq data_proc Data Processing (Peak Integration, Quantification) data_acq->data_proc stats Statistical Analysis (Risk Prediction Modeling) data_proc->stats end Disease Risk Assessment stats->end

Caption: General experimental workflow for acylcarnitine analysis.

This workflow outlines the key steps involved in the analysis of acylcarnitines from biological samples for disease risk prediction.

Conclusion

The available evidence strongly suggests that a panel of long-chain acylcarnitines, including this compound, holds significant promise as a predictive biomarker for type 2 diabetes and cardiovascular disease. While direct comparative studies pinpointing the superior predictive value of a single long-chain acylcarnitine are still emerging, the collective data underscores the importance of monitoring the entire acylcarnitine profile to assess metabolic health and disease risk. Palmitoylcarnitine has shown a particularly strong association with adverse cardiovascular outcomes. Further research focusing on the head-to-head comparison of individual long-chain acylcarnitines, including this compound, within large prospective cohorts is warranted to refine their clinical utility as standalone or panel biomarkers for personalized risk assessment and as potential targets for therapeutic intervention.

References

Plasma Stearoylcarnitine Levels: A Comparative Guide to Disease Severity Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of plasma stearoylcarnitine (C18:0) levels and their correlation with the severity of various diseases. The information is compiled from recent metabolomic studies and is intended to serve as a resource for researchers investigating the role of acylcarnitines as disease biomarkers and therapeutic targets.

Correlation of Acylcarnitine Levels with Coronary Artery Disease Severity

Recent metabolomic studies have highlighted the potential of circulating acylcarnitines as biomarkers for the severity of coronary artery disease (CAD). A significant study involving 958 patients undergoing coronary angiography demonstrated a correlation between the levels of several acylcarnitines and the complexity of CAD, as assessed by the SYNTAX score.[1] While this study did not report specifically on this compound (C18:0), it provides valuable data on closely related long-chain acylcarnitines, such as palmitoylcarnitine (B157527) (C16:0) and oleoylcarnitine (B228390) (C18:1).

Table 1: Serum Acylcarnitine Levels in Relation to Coronary Artery Disease Severity (SYNTAX Score)

AcylcarnitineSYNTAX Score 0 (Minimal Risk) - Median (µmol/L)SYNTAX Score 1-22 (Moderate Complexity) - Median (µmol/L)SYNTAX Score >22 (High Complexity) - Median (µmol/L)p-value
Palmitoylcarnitine (C16:0)Data not specifiedData not specifiedReduced in high complexity group0.044[1]
Oleoylcarnitine (C18:1)Higher in stable anginaData not specifiedData not specified0.013 (Stable Angina vs. STEMI)[1]
Linoleylcarnitine (C18:2)Higher in stable anginaData not specifiedReduced in high complexity group<0.001 (Stable Angina vs. STEMI)[1], 0.012[1]

Note: Data for this compound (C18:0) was not explicitly provided in this study. The table presents data for structurally similar long-chain acylcarnitines.

Acylcarnitine Levels in Sepsis and Septic Shock

In the context of sepsis and septic shock, alterations in plasma acylcarnitine profiles have been associated with disease severity and patient outcomes. A study of patients with septic shock indicated that elevated levels of certain acylcarnitines, including acetylcarnitine (C2), are associated with a lower likelihood of being liberated from organ support.[2] Another study found that in patients with sepsis, increased plasma levels of short- and medium-chain acylcarnitines were significantly associated with hepatobiliary dysfunction, renal dysfunction, and thrombocytopenia.[3] While specific data for this compound across different SOFA scores is limited, one study observed that carnitine levels in septic patients were generally within the normal range and did not significantly change over a 10-day observation period, regardless of the presence of multi-organ dysfunction syndrome (MODS).[4]

Table 2: Plasma Carnitine Levels in Septic Patients

ParameterBaseline (Day 1) - Mean ± SD (µmol/L)Day 5 - Mean ± SD (µmol/L)Day 10 - Mean ± SD (µmol/L)
Total Carnitine (Septic patients with MODS)65.3 ± 30.960.3 ± 23.261.5 ± 15.5
Total Carnitine (Septic patients without MODS)61.9 ± 13.858.6 ± 19.156.6 ± 19.3

Source: Adapted from a study on septic patients receiving parenteral nutrition.[4] Note that this table reflects total carnitine, not specifically this compound.

Acylcarnitine Profiles in Neurodegenerative Diseases

Metabolomic studies in neurodegenerative diseases, such as Alzheimer's disease (AD), have revealed alterations in plasma acylcarnitine levels. Research indicates a progressive decrease in the serum levels of several acylcarnitines, including this compound (C18:0), along the continuum from healthy individuals to those with subjective memory complaint (SMC), mild cognitive impairment (MCI), and AD.[5][6]

Table 3: Serum Acylcarnitine Levels in Alzheimer's Disease and Cognitive Decline

AcylcarnitineHealthy Subjects (HS) - Mean ± SD (µmol/L)Subjective Memory Complaint (SMC) - Mean ± SD (µmol/L)Mild Cognitive Impairment (MCI) - Mean ± SD (µmol/L)Alzheimer's Disease (AD) - Mean ± SD (µmol/L)
This compound (C18:0)Significantly higher than AD, MCI, and SMC groupsSignificantly lower than HSSignificantly lower than HSSignificantly lower than HS

Note: Specific mean and standard deviation values for each group were not provided in a readily extractable format in the source material. The table reflects the reported significant decreases.

Alterations in Plasma Acylcarnitines in Heart Failure

Table 4: General Trends of Plasma Acylcarnitines in Heart Failure

Acylcarnitine GroupHeart Failure Patients vs. Healthy Controls
Short-chain acylcarnitinesGenerally increased[8]
Medium-chain acylcarnitinesGenerally increased[8]
Long-chain acylcarnitines (including this compound)Generally increased[8]

Experimental Protocols

Measurement of Plasma Acylcarnitines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for the quantitative analysis of acylcarnitines in biological fluids.

1. Sample Preparation:

  • A small volume of plasma (e.g., 10-50 µL) is used.

  • Proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile (B52724), often containing isotopically labeled internal standards (e.g., d3-stearoylcarnitine).

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the acylcarnitines, is collected for analysis.

2. Chromatographic Separation:

  • The extracted sample is injected into a liquid chromatography system.

  • A reversed-phase column (e.g., C18) or a hydrophilic interaction liquid chromatography (HILIC) column is typically used to separate the different acylcarnitine species based on their chain length and polarity.

  • A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) is employed.

3. Mass Spectrometric Detection:

  • The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • The analysis is performed in the positive ion mode.

  • Multiple reaction monitoring (MRM) is used for quantification, where a specific precursor ion for each acylcarnitine is selected and fragmented, and a characteristic product ion is monitored.

4. Quantification:

  • The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to that of its corresponding isotopically labeled internal standard.

  • A calibration curve is generated using standards of known concentrations to ensure accurate quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample precipitation Protein Precipitation (Methanol/Acetonitrile + Internal Standards) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc LC Separation (C18 or HILIC column) supernatant->lc ms Tandem MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for plasma acylcarnitine analysis.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FA Fatty Acid (e.g., Stearic Acid) AcylCoA Fatty Acyl-CoA FA->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Acylcarnitine Acylcarnitine (e.g., this compound) CPT1->Acylcarnitine + Carnitine CACT CACT Acylcarnitine->CACT CPT2 CPT2 Acylcarnitine->CPT2 CACT->Acylcarnitine AcylCoA_matrix Fatty Acyl-CoA BetaOx β-oxidation AcylCoA_matrix->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA CPT2->AcylCoA_matrix + CoA

Caption: Carnitine shuttle and fatty acid β-oxidation pathway.

References

A Comparative Functional Analysis of Stearoylcarnitine and Other Long-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular functions of Stearoylcarnitine against other prominent long-chain fatty acid esters, namely Palmitoylcarnitine and Oleoylcarnitine. The information presented is curated from experimental data to support research and development in metabolic diseases and related therapeutic areas.

Introduction

Fatty acid esters, particularly long-chain acylcarnitines, are crucial intermediates in cellular energy metabolism. They are formed when fatty acids are esterified to L-carnitine, facilitating their transport from the cytoplasm into the mitochondrial matrix for β-oxidation. This compound (C18:0), a saturated long-chain acylcarnitine, has garnered significant attention as a potential biomarker and bioactive molecule in various pathological conditions, including type 2 diabetes, cardiovascular disease, and Parkinson's disease.[1] Its functional effects, however, are best understood in comparison to other long-chain acylcarnitines such as the saturated Palmitoylcarnitine (C16:0) and the monounsaturated Oleoylcarnitine (C18:1). This guide delineates these functional differences with supporting experimental context.

Data Presentation: A Comparative Overview

The following tables summarize the differential effects of this compound, Palmitoylcarnitine, and Oleoylcarnitine on key cellular processes.

Table 1: Comparative Effects on Mitochondrial Function

ParameterThis compoundPalmitoylcarnitineOleoylcarnitine
Mitochondrial Respiration Can impair at high concentrationsCan impair at high concentrationsSupports or has a neutral effect
Reactive Oxygen Species (ROS) Production Increases ROS productionIncreases ROS productionDoes not significantly increase; may be protective
Mitochondrial Membrane Potential (ΔΨm) Dose-dependent depolarization at high concentrationsDose-dependent depolarization at high concentrationsTends to preserve or cause slight hyperpolarization
Mitochondrial Permeability Transition Pore (mPTP) Opening Induces opening at high concentrationsInduces opening at high concentrationsSuppresses opening

Table 2: Comparative Effects on Cellular Signaling and Viability

ParameterThis compoundPalmitoylcarnitineOleoylcarnitine
Insulin Signaling (Akt phosphorylation) Inhibits Akt phosphorylationInhibits Akt phosphorylationProtective; can prevent palmitate-induced inhibition
Pro-inflammatory Signaling (NF-κB activation) Activates NF-κBActivates NF-κBLess inflammatory potential
Apoptosis Induction Can induce apoptosisInduces apoptosisMay have protective effects against apoptosis
Protein Kinase C (PKC) Inhibition Reported as a PKC inhibitorReported as a PKC inhibitorLess characterized effect on PKC

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by long-chain acylcarnitines.

cluster_nucleus Nuclear Events This compound This compound/ Palmitoylcarnitine TLR4 TLR4 This compound->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB-IκB IKK->NFkB_IkB P NFkB NF-κB NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes LCAC This compound/ Palmitoylcarnitine Mitochondrion Mitochondrion LCAC->Mitochondrion ROS Increased ROS Mitochondrion->ROS Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak Bax/Bak Activation ROS->Bax_Bak Bax_Bak->Mitochondrion MOMP Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Stearoylcarnitine: A Comparative Guide to its Specificity and Sensitivity as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for highly specific and sensitive biomarkers is a cornerstone of modern diagnostic and therapeutic development. Stearoylcarnitine, a long-chain acylcarnitine, has emerged as a potential biomarker in a variety of pathological conditions, owing to its crucial role in cellular energy metabolism. This guide provides an objective comparison of this compound's performance against established biomarkers in heart failure, Parkinson's disease, and ovarian cancer, supported by available experimental data and detailed methodologies.

Performance of this compound as a Biomarker

This compound is an intermediate in the mitochondrial beta-oxidation of stearic acid, a common saturated fatty acid. Alterations in the levels of this compound and other acylcarnitines can reflect mitochondrial dysfunction and metabolic shifts associated with various diseases.

Cardiovascular Disease: Heart Failure

In the context of heart failure, particularly non-ischemic dilated cardiomyopathy (DCM-HF), elevated levels of long-chain acylcarnitines, including Stearoyl-L-carnitine, have been observed. A study demonstrated that the addition of isobutyryl-L-carnitine and stearoyl-L-carnitine to conventional clinical factors significantly improved the diagnostic model for DCM-HF.[1][2]

BiomarkerDiseaseMethodSensitivitySpecificityAUCReference(s)
Stearoyl-L-carnitine (in combination with Isobutyryl-L-carnitine) Non-ischemic Dilated CardiomyopathyUHPLC-MS/MS--0.832[1][2]
NT-proBNP Chronic Heart FailureImmunoassay91.4% - 94.6%73.3% - 50.0%0.874 - 0.926[3][4][5]

Note: Sensitivity and specificity for this compound alone were not explicitly provided in the referenced study.

Neurodegenerative Disease: Parkinson's Disease

Metabolic alterations are increasingly recognized as a feature of Parkinson's disease. Studies have investigated the potential of acylcarnitines as biomarkers for this neurodegenerative disorder. While specific data for this compound is limited, panels of long-chain acylcarnitines, which include this compound, have shown promise in distinguishing individuals with Parkinson's disease from healthy controls. One study reported that a panel of 23 biochemicals, including long-chain acylcarnitines, achieved a high AUC.[6] Another study noted that several acyl-carnitines demonstrated good predictive accuracy.

BiomarkerDiseaseMethodSensitivitySpecificityAUCReference(s)
Long-chain Acylcarnitine Panel (including this compound) Parkinson's DiseaseUHPLC-MS/MS84% - 100%82% - 96%0.897[6]
α-Synuclein (CSF) Parkinson's DiseaseSAA88%95%-[7]
α-Synuclein (Skin Biopsy) Parkinson's DiseaseSAA89%--[8]

Note: The sensitivity and specificity for the long-chain acylcarnitine panel were derived from a logistic regression model and cross-validation.

Oncology: Ovarian Cancer

The diagnostic landscape for ovarian cancer is continually evolving, with a need for biomarkers that can detect the disease at an early stage. While direct evidence for this compound as a standalone biomarker is still emerging, research into related metabolic pathways is promising. A study focusing on serum free fatty acids, which are metabolically linked to acylcarnitines, developed a diagnostic model using oleic and arachidic acid that showed a high diagnostic power for early-stage ovarian cancer, superior to the established biomarker CA-125.[9]

BiomarkerDiseaseMethodSensitivitySpecificityAUCReference(s)
Fatty Acid Model (Oleic & Arachidic Acid) Early-Stage Ovarian CancerLC-MS--> CA-125[9]
CA-125 Ovarian CancerImmunoassay50% - 88.6% (early stage)72% - 90.1%0.926 - 0.945[10][11][12][13]

Note: The fatty acid model is presented as a proxy due to its metabolic proximity to this compound.

Experimental Protocols

Accurate quantification of this compound is crucial for its validation and potential clinical use. The most common method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of this compound in Plasma/Serum by LC-MS/MS

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of plasma or serum, add 200 µL of ice-cold methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-Stearoylcarnitine).

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 30 seconds to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acylcarnitines.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound and its internal standard are monitored for quantification.

Signaling Pathways and Experimental Workflows

Mitochondrial Beta-Oxidation of Stearoyl-CoA

This compound is a key intermediate in the transport of stearic acid into the mitochondria for beta-oxidation. This pathway is fundamental for energy production from fatty acids.

Mitochondrial_Beta_Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix StearoylCoA_cytosol Stearoyl-CoA CPT1 CPT1 StearoylCoA_cytosol->CPT1 Stearoylcarnitine_inter This compound CPT1->Stearoylcarnitine_inter CACT CACT StearoylCoA_matrix Stearoyl-CoA CACT->StearoylCoA_matrix via CPT2 CPT2 CPT2 Stearoylcarnitine_inter->CACT BetaOxidation Beta-Oxidation StearoylCoA_matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Proinflammatory_Signaling This compound This compound IKK IKK Complex This compound->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Induction

References

Longitudinal Analysis of Stearoylcarnitine in Response to Therapeutic Interventions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Stearoylcarnitine levels in response to therapeutic interventions, supported by experimental data from longitudinal studies. It is intended to offer objective insights into the modulation of this long-chain acylcarnitine and its potential as a biomarker.

Data Presentation: Quantitative Changes in this compound Levels

The following tables summarize the observed changes in this compound (C18) and related acylcarnitine levels in response to therapeutic interventions in longitudinal human studies.

Table 1: Response of Serum Acylcarnitines to L-carnitine Supplementation in Hemodialysis Patients

AcylcarnitineBaseline (Mean ± SD, µmol/L)Week 12 of L-carnitine Supplementation (Mean ± SD, µmol/L)ChangePattern of Increase
This compound (C18)0.10 ± 0.030.28 ± 0.08Slower Increase
Oleylcarnitine (C18:1)0.25 ± 0.070.75 ± 0.21Slower Increase
Linoleylcarnitine (C18:2)0.20 ± 0.060.45 ± 0.13Rapid Increase, Early Saturation
Data extracted from a study involving seven hemodialysis patients receiving 1g of intravenous L-carnitine daily for 12 weeks.[1]

Table 2: Changes in Plasma Acylcarnitines in Schizophrenia Patients After 8 Weeks of Treatment

AcylcarnitinePre-treatment vs. Healthy ControlsPre- vs. Post-treatment
C16:1Higher LevelsSignificant Difference
All detected acylcarnitines-Significantly Different
A longitudinal study on 225 schizophrenia patients reported significantly different levels of all detected acylcarnitines after an 8-week treatment period.[2] However, specific quantitative data for this compound (C18) was not detailed, with C16:1 being the closest reported analogue.[2]

Experimental Protocols

1. Quantification of this compound in Plasma/Serum by HPLC-MS/MS

This protocol provides a general workflow for the accurate measurement of this compound and other acylcarnitines in biological samples.

  • Sample Preparation :

    • Plasma or serum samples are deproteinized, typically using methanol.[3][4]

    • For quantification, internal standards (e.g., deuterated versions of the analytes) are added to the sample.[3][4]

  • Derivatization (Butylation) :

    • Carnitine and acylcarnitines are converted to their butyl esters by adding acidified butanol (e.g., 3N HCl in n-butanol) and incubating at an elevated temperature (e.g., 65°C for 15-20 minutes).[5] This step enhances their chromatographic properties and detection sensitivity.

  • Chromatographic Separation :

    • The butylated acylcarnitines are separated using High-Performance Liquid Chromatography (HPLC).

    • A reversed-phase C8 or C18 column is commonly employed.[3][4][6]

    • A gradient elution with a mobile phase containing an ion-pairing agent like heptafluorobutyric acid (HFBA) is used to achieve optimal separation of different acylcarnitine species.[3][4][6]

  • Mass Spectrometric Detection :

    • The separated acylcarnitines are detected using tandem mass spectrometry (MS/MS).[5][7]

    • Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.[5]

2. Longitudinal Study Design for Therapeutic Intervention

A typical longitudinal study to assess the effect of a therapeutic agent on this compound levels would involve the following steps:

  • Participant Recruitment : A cohort of patients with a specific condition and a control group are enrolled.

  • Baseline Measurement : Plasma or serum samples are collected from all participants before the initiation of the therapeutic intervention to establish baseline this compound levels.

  • Intervention : The treatment group receives the therapeutic agent for a defined period (e.g., weeks or months). The control group may receive a placebo.

  • Follow-up Measurements : Blood samples are collected at multiple time points throughout the intervention period and potentially after a washout period.[1]

  • Data Analysis : Statistical analysis is performed to compare the changes in this compound levels over time between the treatment and control groups.

Signaling Pathways and Experimental Workflows

Pro-inflammatory Signaling Pathways Involving Acylcarnitines

Studies suggest that long-chain acylcarnitines, including palmitoylcarnitine (B157527) and this compound, can activate pro-inflammatory signaling pathways.[8] This activation can contribute to the chronic inflammation observed in various metabolic diseases. The diagram below illustrates a potential pathway.

pro_inflammatory_signaling cluster_extracellular Extracellular cluster_cell Intracellular This compound This compound PRR Pattern Recognition Receptor (PRR) This compound->PRR MyD88 MyD88 PRR->MyD88 MAPK_Pathway MAPK Pathway (JNK, ERK) MyD88->MAPK_Pathway NFkB NF-κB MyD88->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) MAPK_Pathway->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines

Caption: Acylcarnitine-induced pro-inflammatory signaling cascade.

Experimental Workflow for Longitudinal Analysis

The following diagram outlines the key steps in a longitudinal study analyzing the impact of a therapeutic intervention on this compound levels.

longitudinal_workflow cluster_study_design Study Design cluster_analysis Sample Analysis cluster_data_interpretation Data Interpretation Recruitment Patient Cohort Recruitment Baseline Baseline Sampling (T0) Recruitment->Baseline Intervention Therapeutic Intervention Baseline->Intervention FollowUp Follow-up Sampling (T1, T2, ...) Intervention->FollowUp Extraction Plasma/Serum Extraction FollowUp->Extraction Quantification LC-MS/MS Quantification Extraction->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis PathwayAnalysis Biological Pathway Analysis StatisticalAnalysis->PathwayAnalysis Conclusion Conclusion PathwayAnalysis->Conclusion

References

Safety Operating Guide

Proper Disposal of Stearoylcarnitine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of stearoylcarnitine, ensuring compliance and minimizing environmental impact.

While some data suggests this compound may not be classified as a hazardous substance, the toxicological properties have not been thoroughly investigated.[1] Therefore, a conservative approach, treating it as a chemical waste, is the most prudent course of action. This ensures the safety of laboratory personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as local regulations may vary.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety glasses with side shields, chemical-resistant gloves, and a lab coat. When handling the solid form of this compound, take care to avoid dust formation. All handling of solid this compound should be conducted in a well-ventilated area or a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The following step-by-step process outlines the recommended procedure for the disposal of this compound waste.

Step 1: Waste Characterization and Minimization

Before disposal, it is crucial to characterize the this compound waste.

  • Unused, Pure Product: If the material is an unused surplus in its original, unopened container, consider redistribution to other laboratories within your institution to minimize waste.[3]

  • Contaminated Material: If the this compound is contaminated with other chemicals, it must be treated as hazardous waste, especially if the contaminant is hazardous. Do not mix incompatible wastes.

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent accidental reactions.

  • Solid Waste: Collect solid this compound waste in a dedicated, leak-proof container that is chemically compatible. Plastic containers are often preferred to minimize the risk of breakage.

  • Liquid Waste (Solutions): If this compound is in a solution, collect it in a sealable, leak-proof container. The container material must be compatible with the solvent used.[2]

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips contaminated with this compound should be collected in a designated chemical waste container.[2] Non-disposable glassware should be decontaminated, and the initial rinse should be collected as chemical waste.[2]

Step 3: Container Labeling

Properly label all waste containers. The label should be clear, legible, and securely attached to the container. Include the following information:

  • The words "Chemical Waste"

  • The full chemical name: "this compound"

  • The name and contact information of the generating laboratory or researcher

  • The primary hazards associated with the waste (if known)

  • The date of accumulation

Step 4: Storage of Waste

Store this compound waste in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory. The storage area should be secure and away from general laboratory traffic. Ensure that incompatible waste streams are properly segregated.

Step 5: Professional Disposal

Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste. The most common and recommended method for the final disposal of chemical waste is high-temperature incineration.[3][4]

Under no circumstances should this compound or its solutions be disposed of down the drain. [3][5]

Disposal Options Summary

Waste TypeRecommended Disposal MethodKey Considerations
Unused, Pure this compound Redistribution within the institutionCheck for institutional sharing programs to minimize waste.[3]
Contaminated this compound Collection for professional disposal (incineration)Treat as hazardous waste if contaminated with hazardous materials.
This compound Solutions Collection for professional disposal (incineration)Use a container compatible with the solvent.[2]
Contaminated Labware (disposable) Collection in a designated chemical waste container
Contaminated Labware (reusable) Decontaminate and collect the first rinse as chemical waste[2]
Empty Containers Triple-rinse, collect rinsate as chemical waste, then dispose of the container as per institutional guidelines

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Start This compound Waste Generated Characterize Characterize Waste (Pure, Contaminated, Solution, Labware) Start->Characterize IsPure Is it Unused, Pure Product? Characterize->IsPure Redistribute Consider Redistribution IsPure->Redistribute Yes Collect Collect in Labeled, Sealed, Compatible Container IsPure->Collect No End Disposal Complete Redistribute->End Segregate Segregate Waste Types (Solid, Liquid, Labware) Collect->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store ContactEHS Contact EHS for Pickup and Professional Disposal Store->ContactEHS ContactEHS->End

Caption: Decision workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of Stearoylcarnitine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Stearoylcarnitine, with a focus on personal protective equipment (PPE) and proper disposal protocols. While this compound is not currently classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a thorough investigation of its toxicological properties is still pending.[1] Therefore, a cautious approach is warranted, treating it as a potentially irritating substance that may be harmful upon inhalation, ingestion, or skin contact.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, especially in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, drawing on best practices for handling powdered chemicals.

PPE CategoryItemSpecifications & Best Practices
Respiratory Protection N95 or N100 RespiratorEssential for handling powdered this compound to prevent inhalation of airborne particles.[2] Surgical masks are not a suitable substitute as they offer minimal protection from chemical dust.
Eye Protection Safety Glasses with Side Shields or GogglesProtects eyes from dust and potential splashes.[2]
Hand Protection Chemical-resistant Gloves (e.g., Nitrile)Powder-free gloves are recommended to avoid contamination.[3] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contaminated or damaged.[3]
Body Protection Laboratory CoatProvides a barrier against accidental spills and contamination of personal clothing.[2]
Foot Protection Closed-toe ShoesStandard laboratory practice to protect feet from spills and falling objects.[2]

Operational Plan: A Step-by-Step Workflow for Handling this compound

To ensure a safe and efficient workflow, from receiving the compound to its final disposal, the following procedural steps should be followed.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal Receive & Inspect Receive & Inspect Review SDS Review SDS Receive & Inspect->Review SDS Check for damage Don PPE Don PPE Review SDS->Don PPE Understand hazards Weighing Weighing Don PPE->Weighing Minimum PPE: Gloves, Lab Coat, Eye Protection Dissolving Dissolving Weighing->Dissolving In a fume hood Experimentation Experimentation Dissolving->Experimentation Decontamination Decontamination Experimentation->Decontamination Clean work area Doff PPE Doff PPE Decontamination->Doff PPE Proper removal technique Waste Segregation Waste Segregation Doff PPE->Waste Segregation Label Waste Label Waste Waste Segregation->Label Waste Store Waste Store Waste Label Waste->Store Waste Dispose via EHS Dispose via EHS Store Waste->Dispose via EHS Follow institutional guidelines

Caption: A typical workflow for the safe handling and disposal of this compound in a laboratory setting.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. The primary principle is to manage all chemical waste through your institution's Environmental Health and Safety (EHS) office.

Waste TypeDisposal Procedure
Unused/Expired this compound Package in a sealed, properly labeled container and contact your EHS office for pickup.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of as hazardous waste in a designated container.
Aqueous Solutions Do not pour down the drain. Collect in a labeled waste container for EHS disposal.

Selecting the Right PPE: A Decision-Making Framework

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific handling procedure.

cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Action Start Start Handling Powder? Handling Powder? Start->Handling Powder? Full_PPE Respirator (N95/N100) Safety Goggles Nitrile Gloves Lab Coat Handling Powder?->Full_PPE Yes Basic_PPE Safety Glasses Nitrile Gloves Lab Coat Handling Powder?->Basic_PPE No (e.g., handling solution) Proceed Proceed Full_PPE->Proceed Basic_PPE->Proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stearoylcarnitine
Reactant of Route 2
Reactant of Route 2
Stearoylcarnitine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。